3,5-Dichlorophenyldiazonium tetrafluoroborate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3,5-dichlorobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2.BF4/c7-4-1-5(8)3-6(2-4)10-9;2-1(3,4)5/h1-3H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVOZXRITFTBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=C(C=C(C=C1Cl)Cl)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431245 | |
| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-67-4 | |
| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dichlorophenyldiazonium Tetrafluoroborate
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of 3,5-dichlorophenyldiazonium tetrafluoroborate. Beyond a mere recitation of steps, this document delves into the causality behind the protocol, ensuring a deep understanding of the reaction dynamics, safety imperatives, and the critical parameters that govern success.
Strategic Overview: The Utility of this compound
This compound is a versatile and valuable intermediate in organic synthesis.[1] Its utility stems from the diazonium group (-N₂⁺), an excellent leaving group that can be readily displaced by a wide array of nucleophiles, and the stabilizing, non-nucleophilic tetrafluoroborate (BF₄⁻) counter-ion.[2][3] This combination allows for its application in numerous transformations, including:
-
Azo Coupling Reactions: As an electrophile, it reacts with electron-rich aromatic compounds to form highly colored azo dyes, which are fundamental in the textile and pigment industries.[1][2]
-
Sandmeyer and Related Reactions: It serves as a precursor for introducing various functional groups (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring with high regioselectivity.[2][4]
-
Balz-Schiemann Reaction: The thermal decomposition of aryldiazonium tetrafluoroborates is a classic method for the synthesis of aryl fluorides.[5]
-
Cross-Coupling Reactions: It is employed in modern synthetic methodologies, including microwave-accelerated and palladium-catalyzed cross-coupling reactions, to form complex biaryl compounds.[4][6][7]
The tetrafluoroborate salt is often preferred over other diazonium salts (like chlorides) because it is typically a more stable, crystalline solid that can be isolated, handled, and stored with greater safety, albeit under specific conditions.[2][8][9]
The Underlying Chemistry: Mechanism of Diazotization
The synthesis of an aryldiazonium salt from a primary aromatic amine is known as a diazotization reaction.[10][11] The process is critically dependent on temperature and proceeds through a well-established electrophilic substitution mechanism.
-
Formation of the Electrophile: The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, such as tetrafluoroboric acid (HBF₄).[12] The acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[10][13]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (3,5-dichloroaniline) attacks the nitrosonium ion, forming an N-N bond.[10][13]
-
Proton Transfer and Tautomerization: A series of rapid proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.[10]
-
Dehydration: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The departure of water and the formation of a nitrogen-nitrogen triple bond yields the stable aryldiazonium cation.[10][13]
-
Salt Precipitation: The positively charged diazonium cation combines with the non-nucleophilic tetrafluoroborate anion present in the solution, leading to the precipitation of the relatively stable this compound salt.[5]
Maintaining a low temperature (0–5 °C) is paramount throughout this process. Arenediazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[8][14] The cold conditions suppress side reactions and prevent the premature decomposition of the desired product.[4]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where careful control over key parameters ensures high yield and purity.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 3,5-Dichloroaniline | ≥98% | Sigma-Aldrich | Starting material. |
| Tetrafluoroboric acid | 48 wt. % in H₂O | Sigma-Aldrich | Provides the acid medium and counter-ion. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | Source of the nitrosonium ion. |
| Diethyl Ether | Anhydrous | VWR | For washing the precipitate. Must be cold. |
| Deionized Water | N/A | In-house | Used for preparing aqueous solutions. |
| Equipment | |||
| Beakers & Erlenmeyer flasks | |||
| Magnetic stirrer and stir bar | |||
| Ice bath | Essential for temperature control. | ||
| Thermometer | To monitor reaction temperature. | ||
| Büchner funnel & filter flask | For vacuum filtration. | ||
| Filter paper | |||
| Glass stirring rod | |||
| Dropping funnel | For controlled addition of NaNO₂ solution. |
Step-by-Step Synthesis Procedure
CAUTION: This procedure involves hazardous materials and a potentially explosive product. It must be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including a face shield, safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[15][16]
-
Preparation of the Aniline Solution:
-
In a 250 mL beaker equipped with a magnetic stir bar, combine 3,5-dichloroaniline (e.g., 5.0 g, 30.8 mmol) with a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (e.g., 15 mL).
-
Stir the mixture to dissolve the aniline. Gentle warming may be required, but the solution must be cooled back to room temperature before proceeding.
-
-
Diazotization Reaction:
-
Place the beaker in a large ice-salt bath and cool the aniline solution to between 0 °C and 5 °C with vigorous stirring. It is critical to maintain this temperature range for the duration of the reaction.[4][14]
-
In a separate small beaker, prepare a solution of sodium nitrite (NaNO₂) (e.g., 2.2 g, 31.9 mmol, ~1.03 equivalents) in a minimal amount of cold deionized water (e.g., 5 mL).
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, stirring aniline solution. The rate of addition must be slow enough to ensure the temperature does not rise above 5 °C. This is a crucial control point to prevent decomposition.
-
After the addition is complete, continue to stir the resulting thick slurry in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification of the Product:
-
Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with a small amount of cold water, followed by a generous amount of cold diethyl ether (e.g., 3 x 20 mL) to remove residual acid and organic impurities.[17]
-
Continue to draw air through the filter cake for a few minutes to partially dry the product.
-
-
Drying and Storage:
-
Carefully transfer the crystalline solid to a watch glass and dry it in a vacuum desiccator. Do NOT oven dry. Diazonium salts are sensitive to heat and can decompose violently.[18]
-
The final product, this compound, should be a crystalline powder.[1]
-
Store the dried product in a tightly sealed container in a freezer at -20 °C, protected from light and shock.[6][9] Even in its more stable tetrafluoroborate form, it should be treated as a potentially hazardous material.[2]
-
Quantitative Data Summary
| Parameter | Value | Molar Amount | Ratio | Rationale |
| 3,5-Dichloroaniline | 5.0 g | 30.8 mmol | 1.0 | Limiting Reagent |
| Tetrafluoroboric Acid (48%) | ~15 mL | Excess | - | Acts as solvent and provides the BF₄⁻ counter-ion.[4] |
| Sodium Nitrite | 2.2 g | 31.9 mmol | ~1.03 | A slight excess ensures complete diazotization of the aniline. |
| Reaction Conditions | ||||
| Temperature | 0–5 °C | - | - | Critical for the stability of the diazonium salt intermediate and final product.[14] |
| Reaction Time | 30 min (post-addition) | - | - | Ensures complete conversion. |
| Expected Outcome | ||||
| Theoretical Yield | 8.04 g | 30.8 mmol | - | Based on the limiting reagent. |
| Typical Experimental Yield | 85-95% | - | - | High yields are expected with careful temperature control. |
Mandatory Safety Protocols and Hazard Management
User Advisory: Diazonium salts are high-energy materials and must be treated with extreme caution.[18]
-
Chemical Hazards: this compound is corrosive and can cause severe skin burns and eye damage.[19][20] All reagents should be handled with appropriate care.
-
Explosion Risk: While tetrafluoroborate salts are more stable than others, all dry diazonium salts are sensitive to heat, friction, and shock and can decompose explosively.[18][21]
-
NEVER use a metal spatula to handle the dry solid; use a plastic or Teflon spatula instead.[9]
-
NEVER grind the solid material.[9]
-
ALWAYS work behind a blast shield, especially when handling the isolated, dry product.
-
It is recommended to handle no more than 0.75 mmol of potentially explosive diazonium salts at one time, especially during initial attempts.[9][18]
-
-
Personal Protective Equipment (PPE): A full face shield, safety glasses, flame-retardant lab coat, and heavy-duty chemical-resistant gloves are mandatory.[6][15]
-
Disposal: Any unreacted diazonium salt should be quenched before disposal. This can be done by carefully adding a reducing agent like hypophosphorous acid or by reacting it with an electron-rich coupling partner.[18] Consult your institution's safety guidelines for proper waste disposal.
Visualizing the Process
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol, highlighting the critical control stages.
Caption: Logical workflow for the synthesis of this compound.
References
- 1. innospk.com [innospk.com]
- 2. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 3. Recent applications of arene diazonium salts in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 350-67-4 | Benchchem [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. This compound 350-67-4 [sigmaaldrich.com]
- 7. This compound | 350-67-4 [chemicalbook.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. byjus.com [byjus.com]
- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. store.sangon.com [store.sangon.com]
- 17. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. chemicalbook.com [chemicalbook.com]
- 20. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]
A Mechanistic and Practical Guide to the Synthesis of 3,5-Dichlorophenyldiazonium Tetrafluoroborate
Executive Summary: This technical guide provides an in-depth examination of the formation of 3,5-dichlorophenyldiazonium tetrafluoroborate, a critical intermediate in synthetic organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic principles of diazotization, explains the causal factors behind key experimental parameters, and offers a validated, step-by-step protocol for its synthesis. A strong emphasis is placed on the inherent hazards of diazonium salts and the imperative safety protocols required for their handling. By integrating theoretical mechanisms with practical, field-proven insights, this guide serves as an authoritative resource for the safe and efficient synthesis of this versatile chemical building block.
Introduction to Arenediazonium Salts: Significance and Properties
Arenediazonium salts ([Ar-N₂]⁺X⁻) are a cornerstone of synthetic organic chemistry, valued for the remarkable versatility of the diazonium group (-N₂⁺) as an excellent leaving group (releasing dinitrogen gas, N₂) and as an electrophile in coupling reactions.[1][2] First discovered by Peter Griess in 1858, these compounds serve as pivotal intermediates for introducing a wide array of functional groups onto an aromatic ring, transformations that are often difficult to achieve through other means.[3] Reactions such as the Sandmeyer, Schiemann, and Gomberg-Bachmann showcase their power in forming carbon-halogen, carbon-cyano, and carbon-carbon bonds, respectively.[4][5][6]
The stability of an arenediazonium salt is critically dependent on its counter-ion (X⁻). While simple halide salts (e.g., chlorides) are often highly reactive and can be explosive when isolated, salts with non-nucleophilic, charge-diffuse counter-ions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) exhibit significantly enhanced thermal stability.[4][5] This increased stability allows them to be isolated, stored, and handled as crystalline solids, making them valuable reagents in multi-step syntheses.[5][7] this compound is a prime example, offering a stable platform for subsequent functional group transformations.[8]
The Synthesis of this compound: A Mechanistic Perspective
The formation of this compound is achieved through the diazotization of its parent primary aromatic amine, 3,5-dichloroaniline. This process involves the reaction of the amine with nitrous acid, which is generated in situ under strictly controlled conditions.[1][8]
Core Mechanism of Diazotization
The reaction proceeds through several distinct, acid-catalyzed steps:
-
Formation of the Nitrosating Agent: In a strongly acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species.[9]
-
Electrophilic Attack: The nucleophilic primary amine group of 3,5-dichloroaniline attacks the nitrosonium ion, forming an N-nitrosammonium salt.
-
Deprotonation and Tautomerization: Rapid deprotonation yields an N-nitrosamine intermediate. This intermediate undergoes a series of proton transfers (tautomerization) to form a diazohydroxide.
-
Formation of the Diazonium Cation: The hydroxyl group of the diazohydroxide is protonated by the excess acid in the medium. This creates a good leaving group (H₂O), which is eliminated to yield the resonance-stabilized arenediazonium cation.[9]
-
Salt Precipitation: The positively charged diazonium cation combines with the non-nucleophilic tetrafluoroborate anion (BF₄⁻) present in the solution, leading to the precipitation of the stable this compound salt.[3][8]
Diagram of the Diazotization Mechanism
Caption: The reaction pathway for the formation of this compound.
The Critical Role of Reagents and Conditions
-
Tetrafluoroboric Acid (HBF₄): This reagent is multifunctional. It provides the necessary acidic environment for the generation of the nitrosonium ion, acts as the proton source throughout the mechanism, and, most importantly, supplies the tetrafluoroborate counter-ion.[10] The BF₄⁻ anion is crucial for imparting greater stability to the final product compared to other anions like chloride, enabling its isolation.[5][11]
-
Sodium Nitrite (NaNO₂): This is the source of the nitroso group. It must be added in a stoichiometric amount.[8][12] Using excess NaNO₂ is hazardous as it can lead to the presence of residual, unstable nitrous acid in the final mixture.[12][13]
-
Temperature (0–5 °C): This is the single most critical experimental parameter. Diazonium salts are thermally labile and can decompose exothermically, and in some cases, explosively.[14] Maintaining a low temperature throughout the reaction minimizes the rate of decomposition, prevents side reactions, and ensures the safe formation and precipitation of the desired product.[8][12][13]
Experimental Protocol: A Validated Laboratory Procedure
Disclaimer: This procedure involves hazardous materials that are potentially explosive. It must only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, blast shield).
Materials and Equipment
| Material/Equipment | Specifications |
| Reagents | |
| 3,5-Dichloroaniline | >98% purity |
| Tetrafluoroboric acid | 48% aqueous solution |
| Sodium nitrite | >97% purity, ACS reagent grade |
| Diethyl ether | Anhydrous |
| Equipment | |
| Three-neck round-bottom flask | Sized appropriately for the scale |
| Mechanical stirrer | For efficient mixing |
| Dropping funnel | For controlled addition of NaNO₂ solution |
| Low-temperature thermometer | -20 °C to 100 °C range |
| Ice-salt bath | To maintain 0–5 °C |
| Buchner funnel and filter flask | For vacuum filtration |
| Starch-iodide paper | For testing for excess nitrous acid |
Step-by-Step Synthesis
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-dichloroaniline in the 48% aqueous tetrafluoroboric acid.
-
Cooling: Cool the resulting solution to 0 °C using an ice-salt bath. It is crucial to maintain the temperature between 0 and 5 °C for the entire duration of the reaction.[8]
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise from a dropping funnel to the cooled aniline-acid mixture over a period of 30-60 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C.
-
Precipitation: As the sodium nitrite solution is added, the this compound will begin to precipitate as a solid.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0–5 °C to ensure the reaction goes to completion.
-
Nitrite Check: Test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates excess nitrous acid, which should be quenched by the careful addition of a small amount of sulfamic acid until the test is negative.[15]
Purification and Isolation
-
Filtration: Isolate the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold water, cold ethanol, and finally with diethyl ether to remove residual acid and water. This helps in obtaining a dry, free-flowing powder.
-
Drying: Dry the product under vacuum at room temperature. Crucially, do not use heat to dry the product. [14] The dried powder should not be scraped or ground with a metal spatula.[12][15]
Characterization and Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value / Observation | Source(s) |
| CAS Number | 350-67-4 | [8][16][17] |
| Molecular Formula | C₆H₃BCl₂F₄N₂ | [8][16][18] |
| Molecular Weight | 260.81 g/mol | [8][16][17] |
| Appearance | Tan or slightly red powder | [5][18] |
| IR Spectroscopy (Key Peaks) | ~2200-2300 cm⁻¹ (N≡N stretch), ~1050–1100 cm⁻¹ (B–F vibrations) | [8][13] |
Safety, Handling, and Storage: A Critical Overview
Arenediazonium salts are high-energy compounds and must be treated as potentially explosive, especially in their solid, dry state.[12][13][14] Adherence to strict safety protocols is not optional; it is mandatory.
-
Shock and Friction Sensitivity: Dry diazonium salts can be sensitive to shock, friction, and heat. Never use a metal spatula to handle the dry solid; a plastic or Teflon spatula is recommended.[12][15] Avoid grinding the material.
-
Thermal Stability: The compound is sensitive to heat and light.[5][19] It should be stored at low temperatures, typically -20 °C, under an inert atmosphere (e.g., argon) and protected from light.[8]
-
Quantity Limitation: It is a widely accepted safety practice to isolate no more than 0.75 mmol of a potentially explosive diazonium salt at one time, especially if its properties are not well-known.[12][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, and flame-retardant lab coat.[17][20] Work behind a blast shield, particularly when handling the isolated solid.
-
Disposal: Any residual diazonium salt in solution should be quenched before disposal. A common method is to add an aqueous solution of hypophosphorous acid (H₃PO₂).[14]
Applications in Synthetic Chemistry
The stability of this compound makes it a valuable reagent for various transformations where an in situ generation is less desirable. Key applications include:
-
Sandmeyer Reactions: For the introduction of halides (-Cl, -Br) or cyano (-CN) groups.[5]
-
Schiemann Reaction: For the synthesis of aryl fluorides via thermal decomposition.
-
Azo Coupling: As an electrophile in reactions with electron-rich aromatic compounds to form azo dyes.[5]
-
Cross-Coupling Reactions: It can be employed in various modern cross-coupling methodologies.[6][8]
Conclusion
The synthesis of this compound is a classic yet powerful example of diazotization chemistry. A thorough understanding of the underlying mechanism, particularly the roles of acid catalysis and temperature control, is paramount for a successful and safe outcome. The use of tetrafluoroboric acid is a key strategic choice, yielding a more stable and isolable product that serves as a versatile intermediate for advanced organic synthesis. The inherent hazards of this class of compounds necessitate a disciplined and cautious approach, where safety is the foremost consideration at every step of the experimental process.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 6. This compound | 350-67-4 [chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. This compound | 350-67-4 | Benchchem [benchchem.com]
- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 10. Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts [fssf-chemicals.com]
- 11. The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. researchgate.net [researchgate.net]
- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3,5-二氯苯基重氮四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 18. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]
- 19. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]
- 20. chembk.com [chembk.com]
An In-Depth Technical Guide to 3,5-Dichlorophenyldiazonium Tetrafluoroborate for Advanced Synthesis
This guide offers an in-depth exploration of 3,5-dichlorophenyldiazonium tetrafluoroborate, a versatile and highly reactive intermediate crucial for advanced organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a cohesive understanding of the compound's properties, reactivity, and practical applications, grounded in established scientific principles.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 350-67-4) is an aromatic diazonium salt that serves as a pivotal building block in synthetic chemistry.[1][2][3] Its significance lies in the exceptional reactivity of the diazonium group (-N₂⁺), which is an excellent leaving group, readily displaced by a wide array of nucleophiles. The presence of two chlorine atoms in the meta positions on the phenyl ring influences the compound's electronic properties and reactivity, while the tetrafluoroborate (BF₄⁻) counter-ion confers greater stability compared to other diazonium salts, such as chlorides or sulfates.[1] This enhanced stability facilitates its isolation, storage, and handling, making it a reliable reagent in complex synthetic pathways.[1]
This guide will elucidate the core physicochemical properties of this compound, detail its synthesis, explore its key chemical transformations with mechanistic insight, provide actionable experimental protocols, and address critical safety considerations.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 350-67-4 | [4][5][6] |
| Molecular Formula | C₆H₃Cl₂N₂·BF₄ | [4][5][6] |
| Molecular Weight | 260.81 g/mol | [2][4][5] |
| Appearance | Tan, yellow to orange, or slightly red crystalline solid/powder. | [1][7] |
| Melting Point | Not consistently reported in literature; often listed as "Not available".[8] | |
| Solubility | Soluble in polar organic solvents like dimethylformamide (DMF); partly miscible with water. | [7][8] |
| Stability | Sensitive to heat, light, and moisture. The tetrafluoroborate salt is more stable than other diazonium salts. Stable for at least 2 years when stored at -20°C. | [1][4] |
| Storage | Store in a cool (2-8°C or -20°C), dry, well-ventilated place under an inert atmosphere (e.g., Argon). Keep tightly sealed and protected from light. | [1][4] |
Synthesis and Purification: A Controlled Approach
The synthesis of this compound is a well-established procedure involving the diazotization of 3,5-dichloroaniline. This reaction is highly temperature-sensitive and requires careful control to prevent the decomposition of the unstable diazonium salt.[4]
Synthesis Workflow
Caption: Synthesis of this compound.
Detailed Synthesis Protocol
Causality: The following protocol is a self-validating system. The low temperature (0-5°C) is critical because the intermediate diazonium chloride is unstable and prone to decomposition, which would result in unwanted phenol byproducts and reduced yield. The use of fluoroboric acid serves a dual purpose: it provides the acidic medium for the in-situ generation of nitrous acid from sodium nitrite and acts as the source of the tetrafluoroborate counter-ion, which precipitates the more stable diazonium salt from the aqueous solution.[4]
-
Preparation: Dissolve 3,5-dichloroaniline in dilute fluoroboric acid (or hydrochloric acid) in a flask equipped with a magnetic stirrer.[4]
-
Cooling: Cool the solution to 0-5°C in an ice-water bath. Maintaining this low temperature throughout the reaction is crucial for stability.[4]
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred acidic solution. The molar ratio of aniline to sodium nitrite should be approximately 1:1 to ensure complete diazotization.[4]
-
Precipitation: After the addition of sodium nitrite is complete, if hydrochloric acid was used initially, add a concentrated solution of fluoroboric acid or sodium tetrafluoroborate to precipitate the this compound salt.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold water, followed by a cold, non-polar solvent like diethyl ether to remove residual acid and organic impurities. Dry the product under vacuum to yield a stable crystalline solid.[4]
Purification Insight: For obtaining a high-purity product, the crude salt can be dissolved in a minimal amount of acetone and reprecipitated by the addition of diethyl ether, followed by vacuum drying.[4]
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from its predictable and versatile reactivity. The diazonium group can be substituted by a variety of functional groups through several key named reactions.
The Balz-Schiemann Reaction: A Gateway to Aryl Fluorides
The Balz-Schiemann reaction is the thermal decomposition of an aryldiazonium tetrafluoroborate to yield an aryl fluoride.[9][10] This reaction is a cornerstone of aromatic fluorination chemistry, as direct fluorination is often too violent and non-selective.[9]
Mechanism: The reaction is believed to proceed through an Sɴ1-type mechanism involving the formation of a highly reactive aryl cation intermediate.[10] Upon heating, the C-N bond undergoes heterolytic cleavage, releasing nitrogen gas and forming the 3,5-dichlorophenyl cation. This cation is then immediately trapped by the fluoride ion from the tetrafluoroborate counter-ion.
Caption: Mechanism of the Balz-Schiemann Reaction.
Experimental Protocol (General):
-
Place the dry this compound salt in a flask fitted with a condenser.
-
Heat the solid gently (temperatures can range from 40-200°C depending on the substrate and conditions) until the evolution of nitrogen gas ceases.[9] This step should be performed with caution as the decomposition can be exothermic.
-
The resulting aryl fluoride can often be isolated by distillation or extraction from the reaction residue.
-
Modern protocols may utilize photochemical initiation or conduct the reaction in non-polar solvents or ionic liquids to achieve higher yields at lower temperatures.[11]
The Sandmeyer Reaction: Versatile C-X and C-CN Bond Formation
The Sandmeyer reaction allows for the substitution of the diazonium group with halides (Cl, Br) or a cyano group, using a copper(I) salt as a catalyst or reagent.[12][13] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[13]
Mechanism: The reaction is initiated by a single-electron transfer from the copper(I) salt to the diazonium ion, which decomposes to form an aryl radical and nitrogen gas. The aryl radical then abstracts the halide or cyanide from the resulting copper(II) species, regenerating the copper(I) catalyst.
Experimental Protocol (for Chlorination): Causality: Copper(I) chloride is the essential catalyst that facilitates the single-electron transfer to initiate the radical mechanism. The reaction is typically performed in the presence of hydrochloric acid to maintain an acidic environment and provide the chloride nucleophile.
-
Prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the CuCl solution in an ice bath.
-
Slowly add the freshly prepared, cold aqueous solution of 3,5-dichlorophenyldiazonium salt (prepared in situ from 3,5-dichloroaniline as described in section 3.2, but using HCl) to the CuCl solution with vigorous stirring.
-
Observe the evolution of nitrogen gas, indicating the progress of the reaction.
-
After the addition is complete, the mixture may be gently warmed to ensure the reaction goes to completion.
-
The product, 1,3,5-trichlorobenzene, can be isolated by steam distillation or solvent extraction.
Azo Coupling: Synthesis of Vibrant Dyes
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile, reacting with an electron-rich aromatic compound (the coupling partner), such as a phenol or an aniline derivative. This reaction is the basis for the synthesis of a vast range of azo dyes.
Mechanism: The electron-rich aromatic compound attacks the terminal nitrogen of the diazonium salt. The reaction is pH-dependent; it is typically carried out in mildly acidic to neutral conditions for aniline coupling partners and mildly alkaline conditions for phenolic partners to ensure the coupling partner is sufficiently nucleophilic.
Caption: General schematic for an Azo Coupling reaction.
Experimental Protocol (Coupling with 2-Naphthol): Causality: 2-Naphthol is dissolved in sodium hydroxide solution to deprotonate the hydroxyl group, forming the highly nucleophilic naphthoxide ion, which readily attacks the electrophilic diazonium salt. The reaction is kept cold to prevent decomposition of the diazonium salt before it can couple.
-
Prepare Coupling Solution: Dissolve 2-naphthol in an aqueous solution of sodium hydroxide (e.g., 2.5 M NaOH) and cool the solution in an ice-water bath.
-
Prepare Diazonium Salt: Prepare a fresh, cold (0-5°C) solution of 3,5-dichlorophenyldiazonium salt as described previously.
-
Coupling: Slowly add the cold diazonium salt solution to the vigorously stirred, cold 2-naphthol solution.
-
An intensely colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction is complete.
-
Isolation: Collect the dye by vacuum filtration, wash it with cold water, and allow it to air dry.
Applications in Research and Development
The reactivity of this compound makes it a valuable tool in several areas:
-
Pharmaceutical Chemistry: It is used to introduce the 3,5-dichlorophenyl moiety into complex molecules, a common structural motif in many bioactive compounds.[7]
-
Azo Dye Synthesis: It is a precursor for highly colored azo dyes used in textiles, coatings, and as indicators.[7]
-
Materials Science: The diazonium salt can be used for surface modification of materials, enhancing properties like adhesion and biocompatibility.[7]
-
Clinical Chemistry: It serves as a reagent in assays for the detection of bilirubin in biological fluids, where it reacts to form a quantifiable colored azobilirubin compound.[4]
-
General Organic Synthesis: It is a key intermediate for creating a variety of 3,5-disubstituted benzene derivatives through reactions like Sandmeyer, Schiemann, and cross-coupling reactions.[4]
Safety and Handling: A Non-Negotiable Priority
Trustworthiness: Diazonium salts are high-energy compounds and must be handled with extreme care. The protocols and safety measures described are validated by standard laboratory safety guidelines and material safety data sheets.
Hazard Profile:
-
Toxicity: The compound is toxic and ingestion can cause chemical burns in the gastrointestinal tract.[4]
-
Corrosivity: It is corrosive and can cause severe skin burns and serious eye damage.
-
Explosive Potential: While the tetrafluoroborate salt is more stable than others, solid diazonium salts can be sensitive to friction, shock, and heat, and may decompose explosively.[8] High-nitrogen compounds are inherently energetic.[8]
-
Inhalation: Inhalation of dust can lead to respiratory complications.[4]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and full-face protection (safety goggles and face shield) when handling the compound.
-
Ventilation: Handle only in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid all personal contact. Use spark-proof tools and avoid generating dust. Do not grind, cut, or drill containers that may hold residue.
-
Storage: Store in a designated, cool, dry area away from incompatible materials such as oxidizing agents.[8]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with running water for at least 15 minutes. Seek urgent medical attention.
-
Eye Contact: Immediately hold eyelids apart and flush with a continuous stream of running water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek urgent medical attention.
Conclusion
This compound is a reagent of significant strategic value in modern organic synthesis. Its utility is derived from the predictable, yet powerful, reactivity of the diazonium functional group, balanced by the stabilizing effect of the tetrafluoroborate counter-ion. By understanding its fundamental properties, mastering its synthesis, and applying its reactivity with mechanistic insight and stringent safety protocols, researchers can effectively leverage this compound to construct complex molecular architectures for a wide range of applications, from novel pharmaceuticals to advanced materials.
References
- 1. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 2. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]
- 4. This compound | 350-67-4 | Benchchem [benchchem.com]
- 5. This compound | 350-67-4 [chemicalbook.com]
- 6. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]
- 7. innospk.com [innospk.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. lscollege.ac.in [lscollege.ac.in]
An In-depth Technical Guide to 3,5-Dichlorophenyldiazonium Tetrafluoroborate: Synthesis, Applications, and Experimental Protocols
This guide provides an in-depth exploration of 3,5-Dichlorophenyldiazonium tetrafluoroborate, a versatile and highly reactive aryldiazonium salt. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, core applications, and safe handling. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Core Characteristics and Physicochemical Properties
This compound is an organic compound valued as a crucial intermediate in organic synthesis.[1] Its structure features a dichlorinated phenyl ring attached to a diazonium group (–N₂⁺), with a tetrafluoroborate anion (BF₄⁻) acting as a stabilizing counterion.[1] This specific counterion is key; the tetrafluoroborate form imparts greater stability compared to other diazonium salts, such as chlorides or sulfates, which is a critical consideration for its storage and practical application.[1][2]
The presence of two electron-withdrawing chlorine atoms at the meta-positions (3 and 5) of the phenyl ring significantly influences the compound's electronic properties and reactivity, making it a potent electrophile.[2] This inherent reactivity is harnessed in a multitude of chemical transformations.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BCl₂F₄N₂ | [3][4][5] |
| Molecular Weight | 260.81 g/mol | [3][5][6][7][8] |
| CAS Number | 350-67-4 | [3][4][6] |
| Appearance | Tan powder or yellow to orange crystalline solid | [4][9] |
| Storage Temperature | -20°C to 8°C | [1][3][4] |
| InChI Key | XSVOZXRITFTBIY-UHFFFAOYSA-N | [3] |
Synthesis: The Diazotization of 3,5-Dichloroaniline
The synthesis of this compound is a classic example of a diazotization reaction. The process begins with the precursor 3,5-dichloroaniline. The choice of the tetrafluoroborate salt is deliberate; it readily precipitates from the aqueous reaction medium, facilitating isolation of a relatively stable, solid product.[3]
Mechanistic Rationale
The reaction proceeds by treating the primary aromatic amine (3,5-dichloroaniline) with nitrous acid (HNO₂). Critically, nitrous acid is unstable and is therefore generated in situ from the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong acid.[3] In this specific preparation, tetrafluoroboric acid (HBF₄) serves the dual purpose of creating the acidic environment needed to form nitrous acid and providing the tetrafluoroborate counterion for the final product.
The entire process must be conducted at low temperatures (0–5°C).[3] This is not merely a suggestion but a mandatory parameter for success and safety. The diazonium group is kinetically unstable; elevated temperatures provide sufficient energy for the facile elimination of nitrogen gas (N₂), a highly favorable process that leads to decomposition of the desired product and potentially hazardous, uncontrolled reactions.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Applications in Research and Development
The utility of this reagent spans multiple scientific disciplines, from clinical diagnostics to advanced materials science.
Clinical Diagnostics: Bilirubin Measurement
A significant application of this compound is in biochemical assays for the quantification of bilirubin in biological samples.[3] The diazonium salt reacts with bilirubin in a diazo coupling reaction to form azobilirubin, a colored compound whose concentration can be accurately measured spectrophotometrically.[3] This reagent is often preferred over others due to its high stability and specificity, which minimizes interference from other serum components.[3]
Synthetic Organic Chemistry
In the realm of organic synthesis, this compound is a workhorse reagent for introducing the 3,5-dichlorophenyl moiety onto other molecules.
-
Sandmeyer Reactions: The diazonium group can be readily replaced by a variety of nucleophiles, including halides (–Cl, –Br) or cyano groups (–CN), often catalyzed by copper(I) salts.[1][3] This provides a reliable pathway to synthesize various 3,5-dichlorophenyl derivatives.
-
Azo Coupling Reactions: As an electrophile, it reacts with electron-rich aromatic compounds like phenols and anilines to form azo compounds.[1][10] These products are often highly colored and form the basis of many azo dyes.[10]
-
Cross-Coupling Reactions: It is employed in modern synthetic methods, including microwave-accelerated cross-coupling reactions, to efficiently form biaryl compounds.[3]
Materials Science: Surface Modification
The high reactivity of the diazonium group is harnessed to functionalize surfaces.[10] By electrochemically reducing the diazonium salt onto a conductive or semiconductive surface, a covalently bonded 3,5-dichlorophenyl layer can be formed. This strategy is used to alter the chemical and physical properties of materials, such as their adhesion, hydrophobicity, or biocompatibility.[10]
Experimental Protocols
The following protocols are provided for illustrative purposes and must be performed with strict adherence to all safety guidelines in a properly equipped laboratory.
Protocol: Synthesis of this compound
This protocol is adapted from established diazotization procedures.[3]
Materials:
-
3,5-Dichloroaniline
-
Tetrafluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Acetone
-
Diethyl ether
-
Deionized water
-
Ice bath, magnetic stirrer, Buchner funnel, vacuum flask
Procedure:
-
Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 3,5-dichloroaniline in the 48% aqueous tetrafluoroboric acid solution. Maintain the temperature between 0°C and 5°C.
-
Diazotization: While vigorously stirring, slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The molar ratio of aniline to NaNO₂ should be 1:1.[3] Crucial: Monitor the temperature closely and ensure it does not rise above 5°C to prevent decomposition.
-
Precipitation: Continue stirring in the ice bath for 20-30 minutes after the addition is complete. The this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove residual acid and impurities.
-
Purification (Optional): For higher purity, the crude salt can be dissolved in a minimal amount of cold acetone and reprecipitated by the addition of diethyl ether.[3]
-
Drying: Dry the final product under vacuum to yield a stable crystalline powder. Store immediately in a tightly sealed container at -20°C, protected from light and moisture.[3][4]
Protocol: Sandmeyer Bromination
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48%)
-
Appropriate organic solvent (e.g., acetonitrile)
Procedure:
-
Reaction Setup: In a flask, prepare a solution or suspension of copper(I) bromide in the chosen solvent.
-
Addition of Diazonium Salt: Slowly add the synthesized this compound in small portions to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed. Control the rate of addition to maintain a steady reaction.
-
Reaction Completion: After the addition is complete, gently warm the mixture (if required) to ensure full decomposition of the diazonium salt. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: Once the reaction is complete, quench the mixture with water and extract the organic product (1-bromo-3,5-dichlorobenzene) with a suitable solvent like dichloromethane or diethyl ether.
-
Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., MgSO₄), and purify the final product using techniques such as column chromatography or distillation.
Safety and Handling: A Self-Validating System
Trustworthiness in handling diazonium salts comes from treating them as potentially hazardous at all times. They are sensitive to heat, shock, and light.[1][2]
-
Hazard Classification: This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[5][11][12][13] It is also considered a Dangerous Good for transport.[1][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-coverage safety goggles or a face shield.[9][12]
-
Handling: Avoid all personal contact, including inhalation of dust.[9][11] Use this chemical in a well-ventilated fume hood.[9] Avoid generating dust during transfer.[11] Never cut, drill, or weld containers that may have held this compound.[11]
-
Storage: Store in a cool, dry, dark, and well-ventilated area, securely locked up.[1][13] The recommended storage temperature is typically -20°C to minimize degradation.[3][4]
-
Spills and Disposal: In case of a spill, remove ignition sources, avoid generating dust, and clean up using dry procedures.[11] Dispose of waste material in accordance with all local and national regulations.[14]
Caption: A self-validating safety workflow for handling diazonium salts.
Conclusion
This compound is more than just a chemical with a defined molecular weight and formula; it is a highly enabling reagent for chemists and researchers. Its enhanced stability as a tetrafluoroborate salt, combined with the predictable reactivity of the diazonium group, makes it an indispensable tool. From synthesizing novel pharmaceutical candidates via Sandmeyer and coupling reactions to its role in clinical diagnostics, its impact is significant. Mastery of its use, grounded in a thorough understanding of the principles behind its synthesis and a rigorous adherence to safety protocols, empowers scientists to advance the boundaries of chemical innovation.
References
- 1. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 2. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]
- 3. This compound | 350-67-4 | Benchchem [benchchem.com]
- 4. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]
- 5. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - [sigmaaldrich.com]
- 9. This compound [chembk.com]
- 10. innospk.com [innospk.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 3,5-二氯苯基重氮四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
An In-Depth Technical Guide to the Stability and Storage of Diazonium Salts
Abstract
Arenediazonium salts are pivotal intermediates in synthetic organic chemistry, prized for their versatility in introducing a wide array of functional groups onto aromatic rings.[1] Their utility, however, is intrinsically linked to their inherent instability, with many being thermally labile and potentially explosive in the solid state.[2][3] This guide provides a comprehensive technical overview of the factors governing the stability of diazonium salts and outlines field-proven best practices for their storage and handling. We will delve into the structural and environmental parameters that dictate their decomposition, present quantitative thermal stability data, and provide detailed protocols for their assessment, ensuring that researchers, scientists, and drug development professionals can leverage these powerful reagents safely and effectively.
The Fundamental Chemistry of Diazonium Salt Stability
The reactivity and instability of diazonium salts are rooted in their molecular structure. The defining feature is the diazonium group (–N₂⁺), which contains a nitrogen-nitrogen triple bond. The immense stability of dinitrogen gas (N₂) provides a powerful thermodynamic driving force for decomposition reactions, where the N₂ group is lost.[4]
Aliphatic vs. Aromatic Diazonium Salts: A Tale of Two Stabilities
A critical distinction must be made between aliphatic and aromatic diazonium salts. Primary aliphatic amines form highly unstable alkanediazonium salts that readily decompose, even at low temperatures, to form carbocations and nitrogen gas.[5] This instability precludes their isolation and general synthetic utility.
In contrast, arenediazonium salts, derived from primary aromatic amines, exhibit significantly greater stability.[6] This enhanced stability is attributed to the electronic delocalization of the positive charge on the diazonium group across the π-system of the aromatic ring through resonance.[7] This dispersal of charge reduces the electrophilicity of the terminal nitrogen atom and strengthens the C-N bond, making the molecule less prone to immediate decomposition.[6]
Critical Factors Influencing Diazonium Salt Stability
The stability of an arenediazonium salt is not absolute but is a function of several interconnected factors. A thorough understanding of these variables is paramount for safe handling and successful application.
The Counter-ion Effect: Size Matters
The nature of the anion (X⁻) associated with the diazonium cation ([ArN₂]⁺) has a profound impact on the stability of the salt, particularly in the solid state.[8] Generally, larger, non-nucleophilic counter-ions lead to more stable and isolable salts.[8]
-
Chlorides (Cl⁻): Often prepared in situ from hydrochloric acid, diazonium chloride salts are typically unstable at room temperature and are rarely isolated.[9]
-
Nitrates (NO₃⁻) and Perchlorates (ClO₄⁻): These salts are often dangerously explosive in the dry state and should be handled with extreme caution, if at all.[10]
-
Tetrafluoroborates (BF₄⁻) and Hexafluorophosphates (PF₆⁻): These are the counter-ions of choice for isolating solid diazonium salts.[2] Their large size and low nucleophilicity result in salts that are significantly more thermally stable and can often be handled on the benchtop.[2][9]
-
Tosylates (TsO⁻) and Triflates (TfO⁻): Similar to tetrafluoroborates, these large organic anions also form relatively stable and isolable diazonium salts.[8]
The stabilizing effect of larger anions is attributed to a lower lattice energy in the crystal structure, which reduces the propensity for explosive decomposition.
Aromatic Ring Substituents: Electronic Tuning of Stability
The electronic nature of substituents on the aromatic ring significantly modulates the stability of the diazonium salt.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and amino (-NH₂) increase the stability of the diazonium salt.[7] By donating electron density into the aromatic ring through resonance (+R effect), they help to further delocalize and stabilize the positive charge of the diazonium group.[7]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the stability of the diazonium salt.[6][7] These groups withdraw electron density from the ring, intensifying the positive charge on the diazonium group and weakening the C-N bond, thereby making the salt more susceptible to decomposition.[7]
The general order of stability based on para-substituents is: -OCH₃ (most stable) > -H > -CN > -NO₂ (least stable) [6]
Temperature: The Primary Catalyst for Decomposition
Temperature is the most critical external factor affecting stability. Most diazonium salts, especially chlorides in aqueous solution, are unstable at temperatures above 5 °C and are typically prepared in an ice bath (0-5 °C).[3][4] Warming a solution of a diazonium salt will lead to rapid decomposition, often to form phenols if in an aqueous medium.[5] Even the more stable tetrafluoroborate salts, while handleable at room temperature, have finite decomposition temperatures and can decompose violently if heated strongly.[2]
pH: A Delicate Balance
The pH of a diazonium salt solution is crucial, as it dictates the equilibrium between different, and potentially hazardous, species.
-
Acidic Conditions (pH < 5): Diazonium salts are most stable in acidic solutions, which suppress the formation of other reactive species.[4]
-
Slightly Alkaline Conditions (pH 5-8): In this range, diazonium ions can reversibly couple with each other to form diazoanhydrides (Ar-N=N-O-N=N-Ar), which are notoriously unstable and can be violently explosive.[2]
-
Alkaline Conditions (pH > 8): In basic solutions, diazonium salts convert to diazotate anions (Ar-N=N-O⁻), which are generally not electrophilic and are less useful for coupling reactions.[11]
Light and Other Factors
-
Light: Many diazonium salts are sensitive to light, particularly UV light, which can induce photochemical decomposition via homolytic (radical) or heterolytic (ionic) pathways.[12] Therefore, they should be protected from light during storage and handling.
-
Moisture: Solid diazonium salts should be kept scrupulously dry, as moisture can facilitate decomposition. Some zwitterionic diazonium salts are relatively safe when wet but become explosive hazards upon drying.[13]
-
Impurities: The presence of impurities, especially transition metals (like copper or tin), bases, or residual nitrous acid, can catalyze decomposition and lower the onset temperature of a thermal event.[14]
Quantitative Assessment of Thermal Stability
Differential Scanning Calorimetry (DSC) is the primary technique for quantitatively assessing the thermal stability of diazonium salts. It measures the heat flow into or out of a sample as it is heated, allowing for the determination of key safety parameters.
Key Parameters from DSC Analysis
-
Onset Temperature (T_onset): The temperature at which decomposition begins. This is a critical indicator of the salt's thermal stability.
-
Enthalpy of Decomposition (ΔH_d): The total energy released during decomposition, measured in Joules per gram (J/g) or kilojoules per mole (kJ/mol). A high enthalpy of decomposition (typically -160 to -180 kJ/mol) is characteristic of the diazonium group and indicates a significant explosion hazard.[2][14]
Thermal Stability Data for Arenediazonium Tetrafluoroborate Salts
The following table summarizes DSC data for a range of para-substituted arenediazonium tetrafluoroborate salts, providing a comparative view of their thermal stability. This data is adapted from a comprehensive study by de Souza, et al. (2021).[15]
| Substituent (Para Position) | Onset Temperature (T_onset, °C) | Decomposition Enthalpy (ΔH_d, J/g) | Decomposition Enthalpy (ΔH_d, kJ/mol) |
| -H | 91 | -30.4 | -44.2 |
| -F | 114 | -622.5 | -130.6 |
| -Cl | 134 | -579.0 | -130.6 |
| -Br | 140 | -460.0 | -124.7 |
| -I | 134 | -356.9 | -113.8 |
| -CH₃ | 100 | -547.0 | -112.7 |
| -C(CH₃)₃ | 105 | -741.6 | -201.2 |
| -OCH₃ | 140 | -589.0 | -130.6 |
| -CN | 130 | -632.0 | -137.4 |
| -NO₂ | 150 | -716.0 | -168.7 |
| -OH | 35 | -1044.0 | -201.4 |
Note: Data collected at a heating rate of 5 °C/min. The high energy release and low onset temperature for the p-hydroxy derivative highlight its extreme hazard potential.[15]
Experimental Protocols & Workflows
Adherence to validated protocols is essential for both safety and reproducibility when working with diazonium salts.
Protocol: Thermal Stability Assessment using DSC
This protocol provides a general workflow for determining the thermal stability of a newly synthesized or uncharacterized arenediazonium salt.
Objective: To determine the onset temperature (T_onset) and enthalpy of decomposition (ΔH_d) of an arenediazonium salt.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
High-pressure sealed crucibles (e.g., gold-plated copper or stainless steel, rated for >100 bar)[15]
-
Microbalance
-
Sample of arenediazonium salt (approx. 2-3 mg)
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shield.
Methodology:
-
Sample Preparation: Carefully weigh approximately 2-3 mg of the dry diazonium salt directly into a high-pressure DSC crucible. Extreme caution should be exercised during handling.
-
Crucible Sealing: Securely seal the crucible using the appropriate press. A proper seal is critical to contain any gases evolved during decomposition and to ensure accurate enthalpy measurements.
-
Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Thermal Program:
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Analyze the resulting thermogram to identify exothermic events (positive peaks).
-
Determine the extrapolated onset temperature (T_onset) by finding the intersection of the baseline with the tangent of the exothermic peak's leading edge.[16]
-
Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔH_d).
-
Workflow Diagram: Stability Assessment and Handling
The following diagram outlines the logical workflow from synthesis to safe application of a diazonium salt.
Caption: Workflow for the safe preparation and evaluation of diazonium salts.
Recommended Storage and Handling Protocols
Given their potential hazards, strict adherence to safety protocols is non-negotiable. The following guidelines synthesize best practices from multiple authoritative sources.[2][3][13][17]
The Cardinal Rules of Diazonium Salt Handling
-
Assume Instability: Treat all new or uncharacterized diazonium salts as potentially explosive.[3]
-
Small Scale: Never handle more than 0.75 mmol of an isolated, potentially explosive diazonium salt at one time.[2][17]
-
Low Temperature: Always prepare and handle diazonium salt solutions at low temperatures (typically 0-5 °C).[3]
-
Avoid Isolation: Whenever possible, generate and use diazonium salts in situ without isolation.[2]
-
No Drying (for unstable salts): Never dry diazonium salts unless they are known to be stable solids (e.g., certain tetrafluoroborates). Many are shock-sensitive when dry.[13]
-
Use Proper Tools: Use plastic or Teflon spatulas for handling solid diazonium salts. Never use a metal spatula, which can cause detonation through friction or scratching.[17][18]
-
Avoid Grinding: Never grind or finely mill solid diazonium salts.[17]
-
Ventilation: Always work in a well-ventilated fume hood and ensure any evolved gases (N₂) can be safely vented.[3]
-
Control Stoichiometry: Use only a stoichiometric amount of sodium nitrite during diazotization to avoid excess nitrous acid, which can decrease stability.[17]
-
Check for Nitrous Acid: Use starch-iodide paper to test for and neutralize any excess nitrous acid after the reaction.[17]
-
Quench Promptly: Have a quenching solution (e.g., aqueous hypophosphorous acid) readily available to destroy any residual diazonium salt at the end of a reaction.[14]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a blast shield, safety glasses, and a lab coat.
Protocol: Long-Term Storage of Stabilized Diazonium Salts
This protocol applies only to diazonium salts that have been characterized as sufficiently stable for isolation, such as tetrafluoroborates.
Objective: To safely store a solid, stabilized arenediazonium salt for future use.
Procedure:
-
Container Selection: Choose a clean, dry, amber glass vial with a tightly sealing cap.
-
Labeling: Clearly label the container with the compound name, structure, date of preparation, and prominent hazard warnings (e.g., "Thermally Unstable," "Potential Explosive").
-
Inert Atmosphere: If possible, flush the vial with an inert gas (e.g., argon or nitrogen) before adding the solid to displace air and moisture.
-
Storage Conditions:
-
Handling for Use: When retrieving the salt for use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Diagram: Factors Influencing Stability
References
- 1. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 5.5 Arenediazonium Salt – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
- 6. The correct stability order of the following diazonium salt is (A) (B) O.. [askfilo.com]
- 7. Question: Stability Order of Diazonium Salts Determine the correct stabi.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectral Data of 3,5-Dichlorophenyldiazonium Tetrafluoroborate
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectral data for 3,5-dichlorophenyldiazonium tetrafluoroborate. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's spectroscopic characteristics, underpinned by field-proven insights and methodologies.
Introduction
This compound (C₆H₃Cl₂N₂·BF₄), with CAS number 350-67-4, is a diazonium salt of significant interest in organic synthesis.[1][2][3][4] Its utility as a versatile intermediate stems from the highly reactive diazonium group (-N₂⁺), which can be readily displaced by a wide range of nucleophiles, enabling the introduction of various functionalities onto the aromatic ring. The tetrafluoroborate (BF₄⁻) counterion imparts greater stability to the diazonium salt compared to its chloride or nitrate counterparts, facilitating its isolation and handling.[3]
Accurate and comprehensive spectral characterization is paramount for confirming the identity, purity, and structural integrity of this compound. This guide delves into the nuances of its NMR, IR, and Raman spectra, providing the foundational knowledge necessary for its effective use in research and development.
Synthesis of this compound: A Procedural Overview
The synthesis of this compound is typically achieved through the diazotization of 3,5-dichloroaniline. This reaction involves the treatment of the primary aromatic amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid, followed by the introduction of tetrafluoroboric acid to precipitate the stable diazonium salt.[5]
Experimental Protocol: Diazotization of 3,5-Dichloroaniline
Objective: To synthesize this compound from 3,5-dichloroaniline.
Materials:
-
3,5-dichloroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄, typically 48-50% in water)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
Methodology:
-
Dissolution of the Amine: In a beaker, dissolve a measured quantity of 3,5-dichloroaniline in a solution of concentrated hydrochloric acid and water. The acid serves to protonate the amine, rendering it soluble in the aqueous medium.
-
Cooling: Place the beaker in an ice bath and stir the solution until the temperature reaches 0-5 °C. Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt to be formed.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of the protonated 3,5-dichloroaniline. The reaction between sodium nitrite and hydrochloric acid generates nitrous acid in situ, which then reacts with the amine to form the diazonium chloride intermediate. Careful control of the addition rate and temperature is crucial to avoid side reactions and ensure a high yield.
-
Precipitation of the Tetrafluoroborate Salt: Once the addition of sodium nitrite is complete, continue stirring the solution at 0-5 °C for a short period to ensure the reaction goes to completion. Subsequently, slowly add a stoichiometric amount of cold tetrafluoroboric acid to the reaction mixture. The much lower solubility of the tetrafluoroborate salt compared to the chloride salt will cause it to precipitate out of the solution.
-
Isolation and Purification: Isolate the precipitated this compound by vacuum filtration using a Buchner funnel. Wash the solid with cold water, followed by a cold, non-polar solvent like diethyl ether to remove any residual acids and organic impurities.
-
Drying: Dry the purified product under vacuum to obtain a stable, crystalline solid.
Spectroscopic Analysis
The structural features of this compound give rise to characteristic signals in various spectroscopic techniques. A thorough understanding of these spectral fingerprints is essential for quality control and for monitoring reactions involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide valuable structural information.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The aromatic region will display signals corresponding to the three protons on the phenyl ring. The two protons ortho to the diazonium group (at C2 and C6) are chemically equivalent, as are the two chlorine atoms at the meta positions (C3 and C5). The single proton para to the diazonium group (at C4) is unique.
Due to the meta-positioning of the two chlorine atoms, the aromatic protons are anticipated to appear as a doublet for the C2/C6 protons and a triplet for the C4 proton, with a small meta-coupling constant (J) typically in the range of 2.5–3.0 Hz.
¹³C NMR Spectroscopy:
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the symmetry of the molecule, four distinct carbon signals are expected in the aromatic region: one for the carbon atom attached to the diazonium group (C1), one for the two equivalent carbons bearing the chlorine atoms (C3 and C5), one for the two equivalent carbons ortho to the diazonium group (C2 and C6), and one for the carbon atom para to the diazonium group (C4). The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the diazonium and chloro substituents.
Experimental Protocol: NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, as diazonium salts can be unstable in other common NMR solvents)
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Following ¹H NMR, acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Measure the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values.
References
- 1. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]
- 3. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 4. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]
- 5. This compound | 350-67-4 | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Electrophilicity of Dichlorinated Diazonium Salts for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the electrophilicity of dichlorinated diazonium salts, offering a critical resource for researchers, scientists, and professionals in drug development. Moving beyond foundational principles, this document delves into the nuanced interplay of electronic effects that govern the reactivity of these potent chemical entities. We will examine the synthesis and characterization of dichlorinated diazonium salts, quantify their enhanced electrophilicity, and detail their burgeoning applications in bioconjugation and as pivotal linkers in antibody-drug conjugates (ADCs). This guide is structured to provide not only theoretical understanding but also actionable, field-proven protocols and insights to empower innovation in medicinal chemistry and beyond.
Introduction: The Diazonium Group - A Gateway to Diverse Functionality
Aryl diazonium salts are a cornerstone of synthetic organic chemistry, prized for their versatility as intermediates.[1] The diazonium group (-N₂⁺) is an exceptional leaving group, readily displaced by a wide array of nucleophiles, facilitating the introduction of a diverse range of functional groups onto an aromatic ring that would be otherwise difficult to install.[2] The reactivity of the diazonium salt is intrinsically linked to its electrophilicity; a more electron-deficient aromatic ring enhances the positive charge on the diazonium moiety, rendering it a more potent electrophile.
This guide focuses specifically on dichlorinated diazonium salts . The introduction of two chlorine atoms onto the aromatic ring has a profound impact on the electronic properties of the molecule. As highly electronegative and electron-withdrawing substituents, chlorine atoms significantly increase the electrophilicity of the diazonium salt. This heightened reactivity opens new avenues for chemical transformations, particularly in the realm of bioconjugation and the construction of complex therapeutic molecules.[3]
The Genesis of Reactivity: Synthesis of Dichlorinated Diazonium Salts
The synthesis of dichlorinated diazonium salts is typically achieved through the diazotization of the corresponding dichlorinated aniline. This reaction involves the treatment of the primary aromatic amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[4]
Workflow for Diazotization of Dichloroanilines
Caption: General workflow for the synthesis of dichlorinated diazonium salts.
Detailed Protocol: Synthesis of 2,5-Dichlorobenzenediazonium Salt
The following protocol is adapted from established patent literature and provides a robust method for the preparation of 2,5-dichlorobenzenediazonium salt.[5]
Materials:
-
2,5-Dichloroaniline
-
Concentrated Sulfuric Acid (98%)
-
Acetic Acid
-
Sodium Nitrite
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Amine Slurry: In a jacketed reactor cooled to 0-5 °C, a mixture of sulfuric acid and acetic acid is prepared. To this chilled acid mixture, 2,5-dichloroaniline is added portion-wise while maintaining the temperature below 10 °C, resulting in a slurry.
-
Diazotization: A solution of sodium nitrite in water is prepared and cooled to 0-5 °C. This cold sodium nitrite solution is then added slowly, subsurface, to the vigorously stirred amine slurry. The temperature of the reaction mixture should be strictly maintained between 0 °C and 5 °C throughout the addition.
-
Completion of Reaction: After the addition of sodium nitrite is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC) or for the presence of excess nitrous acid using starch-iodide paper.
-
In Situ Use: The resulting solution of 2,5-dichlorobenzenediazonium salt is typically used immediately in the subsequent reaction step without isolation due to its inherent instability.[4]
Self-Validation: The success of the diazotization can be qualitatively assessed by the formation of a clear solution (if the starting aniline was fully dissolved) and a positive test for excess nitrous acid. For quantitative analysis, a small aliquot of the diazonium salt solution can be reacted with a coupling agent (e.g., 2-naphthol) to form a colored azo dye, which can then be quantified by UV-Vis spectroscopy.
Quantifying Electrophilicity: The Impact of Dichlorination
The electrophilicity of an aryl diazonium salt is a direct reflection of the electron density on the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density, thereby increasing the electrophilicity of the diazonium ion, while electron-donating groups (EDGs) have the opposite effect.[6] Chlorine, being an electronegative atom, acts as an EWG through its inductive effect (-I). The presence of two chlorine atoms significantly amplifies this effect.
This relationship can be quantitatively described by the Hammett equation :
log(k/k₀) = σρ
Where:
-
k is the rate constant for a reaction with a substituted benzene derivative.
-
k₀ is the rate constant for the reaction with the unsubstituted benzene derivative.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent. A positive σ value indicates an electron-withdrawing group.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[7]
For the chlorine substituent, the Hammett constants are positive, indicating its electron-withdrawing nature. The cumulative effect of two chlorine atoms results in a significantly more positive overall σ value for the dichlorinated ring compared to a monochlorinated or unsubstituted ring. This directly translates to a higher reaction rate (k) for reactions where the diazonium salt acts as an electrophile.
Table 1: Hammett Constants (σp) for Selected Substituents
| Substituent | σp Value | Effect on Electrophilicity |
| -OCH₃ | -0.27 | Decreases |
| -CH₃ | -0.17 | Decreases |
| -H | 0.00 | Baseline |
| -Cl | +0.23 | Increases |
| -CN | +0.66 | Strongly Increases |
| -NO₂ | +0.78 | Strongly Increases |
Data sourced from established chemical literature.
While specific Hammett plots for the reactions of dichlorinated diazonium salts are not always readily available, the principles of linear free-energy relationships allow us to confidently predict their heightened electrophilicity. Kinetic studies on various reactions involving substituted aryl diazonium salts consistently show that those with electron-withdrawing groups react faster in electrophilic substitution reactions.[6]
Characterization of Dichlorinated Diazonium Salts
Due to their instability, dichlorinated diazonium salts are typically characterized in solution shortly after their synthesis. A combination of spectroscopic techniques is employed to confirm their formation and assess their purity.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a diazonium salt is the strong absorption band corresponding to the N≡N stretching vibration. This band typically appears in the region of 2200-2300 cm⁻¹ . The presence of electron-withdrawing chlorine atoms can slightly shift this frequency to higher wavenumbers compared to unsubstituted benzenediazonium chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the aromatic ring of a dichlorinated diazonium salt will exhibit chemical shifts in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the chlorine atoms. The electron-withdrawing nature of the diazonium group and the chlorine atoms will generally lead to a downfield shift of the aromatic protons compared to the parent dichloroaniline.
-
¹³C NMR: The carbon atom attached to the diazonium group (C-N₂) is typically deshielded and appears in the range of 115-130 ppm . The other aromatic carbons will also show characteristic shifts influenced by the positions of the chlorine atoms and the diazonium group.
UV-Vis Spectroscopy
Aryl diazonium salts exhibit characteristic absorption bands in the UV-Vis region. The primary absorption band, often referred to as the K-band, is typically observed in the range of 250-300 nm . The exact λmax can be influenced by the substitution pattern on the aromatic ring.[8]
Applications in Drug Development and Bioconjugation
The enhanced electrophilicity of dichlorinated diazonium salts makes them particularly valuable reagents in bioconjugation and for the synthesis of complex pharmaceutical compounds.
Site-Specific Bioconjugation to Tyrosine Residues
One of the most powerful applications of highly electrophilic diazonium salts is the site-specific modification of proteins and peptides via electrophilic aromatic substitution on the electron-rich phenol side chain of tyrosine residues.[9] This "azo-coupling" reaction forms a stable azo linkage (-N=N-) and proceeds under mild conditions, making it suitable for biological molecules.
Caption: Workflow for the site-specific modification of tyrosine residues.
This general protocol can be adapted for various proteins and peptides.
Materials:
-
Protein or peptide solution in a suitable buffer (e.g., borate buffer, pH 8.5-9.0)
-
Freshly prepared solution of the dichlorinated diazonium salt
-
Quenching solution (e.g., a solution of a scavenger molecule like lysine or tris buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
pH Adjustment: The protein/peptide solution is cooled to 4 °C and the pH is adjusted to 8.5-9.0. This deprotonates the phenolic hydroxyl group of tyrosine, activating it for electrophilic attack.
-
Conjugation: The cold diazonium salt solution is added dropwise to the stirred protein/peptide solution. The reaction is typically allowed to proceed for 30-60 minutes at 4 °C.
-
Quenching: The reaction is quenched by the addition of a quenching solution to consume any unreacted diazonium salt.
-
Purification: The resulting bioconjugate is purified from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.
Self-Validation: The success of the conjugation can be confirmed by various analytical techniques, including UV-Vis spectroscopy (appearance of a new absorption band for the azo linkage), mass spectrometry (increase in molecular weight corresponding to the addition of the dichlorinated aryl group), and amino acid analysis.
Linkers for Antibody-Drug Conjugates (ADCs)
The development of ADCs represents a significant advancement in targeted cancer therapy.[10] An ADC consists of a monoclonal antibody that specifically targets a tumor antigen, a highly potent cytotoxic drug, and a chemical linker that connects the two.[11] The stability of this linker is critical; it must be stable in circulation to prevent premature release of the drug, but labile enough to release the drug once the ADC is internalized by the target cancer cell.
Dichlorinated aromatic moieties derived from dichlorinated diazonium salts can serve as rigid and stable components within these linkers. Their chemical robustness can contribute to the overall stability of the ADC in the bloodstream. Furthermore, the synthetic versatility of the diazonium group allows for the facile introduction of other functionalities onto the linker, which can be used for conjugation to the antibody or the drug. While specific, publicly available examples of dichlorinated diazonium salts in FDA-approved ADCs are limited, the principles of linker design and the known stability of chlorinated aromatic compounds suggest their potential in this area.[12]
Conclusion
Dichlorinated diazonium salts represent a class of highly electrophilic reagents with significant potential in modern drug development and bioconjugation. The electron-withdrawing nature of the two chlorine atoms markedly enhances the reactivity of the diazonium group, enabling efficient reactions under mild conditions. This guide has provided a comprehensive overview of their synthesis, characterization, and the quantitative basis for their heightened electrophilicity. The detailed protocols for their preparation and application in tyrosine bioconjugation offer a practical framework for researchers to leverage the unique properties of these powerful chemical tools. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of dichlorinated diazonium salts is poised to play an increasingly important role in the innovation of novel bioconjugates and antibody-drug conjugates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Global and local electrophilicity patterns of diazonium ions and their reactivity toward π-nucleophiles - Universidad Andrés Bello [researchers.unab.cl]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Aryl-diazonium salts offer a rapid and cost-efficient method to functionalize plastic microfluidic devices for increased immunoaffinity capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures, Stability, and Safety of Diazonium Salts [ouci.dntb.gov.ua]
- 11. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
A Technical Guide to the Thermal Decomposition Pathways of Aryl Diazonium Tetrafluoroborates
Introduction: The Versatility and Intricacies of Aryl Diazonium Tetrafluoroborates
Aryl diazonium salts are a cornerstone of synthetic organic chemistry, serving as versatile intermediates for the introduction of a wide array of functional groups onto an aromatic ring.[1][2] Among the various forms of these salts, aryl diazonium tetrafluoroborates ([ArN₂]⁺[BF₄]⁻) are particularly noteworthy. Their relative thermal stability and crystalline nature often allow for isolation, storage, and handling with greater ease compared to their chloride or nitrate counterparts, which can be dangerously explosive.[1][3] This stability, however, is a delicate balance. The application of heat initiates a decomposition process, cleaving the C-N bond and releasing dinitrogen gas (N₂), one of the most stable molecules in chemistry and an excellent leaving group.
This guide provides an in-depth exploration of the thermal decomposition pathways of aryl diazonium tetrafluoroborates. Moving beyond a simple procedural outline, we will dissect the mechanistic underpinnings that dictate the reaction's outcome. Understanding these pathways is paramount for researchers, scientists, and drug development professionals, as controlling the decomposition is key to harnessing the synthetic potential of these powerful reagents. We will explore how the choice of solvent, the electronic nature of the aryl substituents, and the reaction temperature collectively steer the decomposition towards distinct, and sometimes competing, chemical transformations.
The Primary Pathway: Heterolytic Cleavage and the Balz-Schiemann Reaction
The most well-known and synthetically valuable thermal decomposition pathway for aryl diazonium tetrafluoroborates is the Balz-Schiemann reaction .[4][5][6][7] This reaction is the preeminent method for the synthesis of aryl fluorides, compounds of significant interest in the pharmaceutical and agrochemical industries.
The decomposition typically proceeds via a heterolytic mechanism, involving the unimolecular cleavage of the C–N bond to generate a highly reactive and unstable aryl cation intermediate and nitrogen gas.[8][9] The fluoride ion from the tetrafluoroborate counter-anion then acts as a nucleophile, attacking the aryl cation to form the final aryl fluoride product, along with boron trifluoride as a gaseous byproduct.[7][10]
The reaction is formally a type of nucleophilic aromatic substitution (Sₙ1-type), where the loss of the excellent dinitrogen leaving group is the rate-determining step.[9][11]
Mechanism: The Balz-Schiemann Reaction
Caption: The heterolytic pathway of the Balz-Schiemann reaction.
Navigating the Crossroads: Factors Influencing Decomposition Pathways
The thermal decomposition of aryl diazonium tetrafluoroborates is not a monolithic process. The chemical environment and the intrinsic electronic properties of the substrate play a critical role in determining the fate of the reactive intermediate. The reaction can be diverted from the classic Balz-Schiemann pathway into several alternative routes.
Solvent Effects: The Reaction Medium as a Director
The choice of solvent is arguably the most critical experimental parameter. Solvents can stabilize intermediates, act as nucleophiles, or facilitate electron transfer, thereby opening up different reaction channels.
-
Non-participating, Low-Polarity Solvents: Solvents like chlorobenzene or hexane are often effective for promoting the classic Balz-Schiemann reaction.[10][12] Their low polarity and non-nucleophilic nature create an environment where the primary fate of the aryl cation is capture by the fluoride from the [BF₄]⁻ counterion. These solvents are often chosen for their ability to facilitate the reaction at lower temperatures compared to solvent-free conditions.[10]
-
Nucleophilic Solvents (Protic): When the decomposition is carried out in nucleophilic solvents such as water or alcohols, these solvent molecules can compete with the fluoride ion to attack the aryl cation intermediate.[13]
Caption: Influence of solvent on product formation.
Substituent Effects: Electronic Tuning of Stability and Reactivity
The electronic nature of substituents on the aromatic ring significantly impacts the thermal stability of the diazonium salt and can influence the reaction pathway.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups destabilize the diazonium salt by increasing the positive charge on the diazonium group.[14][16] This generally leads to decomposition at lower temperatures.[17] For example, nitro-substituted salts show high decomposition enthalpies, indicating a rapid release of energy.[14][17]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups can stabilize the diazonium salt through resonance or inductive effects, requiring higher temperatures for decomposition.[18]
The position of the substituent also matters. A group in the meta position primarily exerts an inductive effect, whereas ortho and para substituents can also participate in resonance, which can have a more pronounced stabilizing or destabilizing effect.[16]
| Substituent | Position | Typical Decomposition Temp. (°C) | Enthalpy (J/g) | Reference |
| H | - | 126 | -589.6 | [17] |
| 4-NO₂ | para | 134 | -741.6 | [17] |
| 3-NO₂ | meta | 148 | -832.1 | [17] |
| 4-CH₃ | para | 114 | -591.9 | [17] |
| 4-OCH₃ | para | 140 | - | [18] |
| 3-Cl | meta | 130 | -543.6 | [17] |
| 3-Pyridine | - | 35 | -1044.0 | [17] |
| Note: Decomposition temperatures and enthalpies are context-dependent and can vary. The data presented are for comparative purposes, derived from DSC analysis. |
Alternative Mechanistic Pathways: Beyond the Aryl Cation
While the heterolytic pathway leading to an aryl cation is dominant in many cases, especially for the Balz-Schiemann reaction, it is not the only possibility. Under certain conditions, a homolytic cleavage can occur, leading to the formation of an aryl radical .
Homolytic Dediazoniation
This pathway involves the transfer of a single electron to the diazonium ion, which then fragments into an aryl radical and dinitrogen.[9] This radical pathway is distinct from the ionic mechanism and leads to a different set of potential products.
The source of the electron can be a reducing agent (like a Cu(I) salt in the Sandmeyer reaction), the solvent itself, or the counter-ion.[9][18] The resulting aryl radical is a highly reactive, neutral species that can participate in a variety of reactions.
Caption: Formation of an aryl radical via homolytic cleavage.
Competing Reactions: Side Tracks and Byproducts
The high reactivity of the aryl cation and aryl radical intermediates means that they can be intercepted in ways that compete with the desired fluorination or solvolysis. Understanding these competing pathways is crucial for optimizing reaction conditions and minimizing byproduct formation.
Gomberg-Bachmann Reaction: Biaryl Formation
When the thermal decomposition is performed in an aromatic solvent (e.g., benzene, toluene), the intermediate aryl radical can attack the solvent molecule.[7][19] This leads to the formation of a new C-C bond and, after subsequent hydrogen atom abstraction, a biaryl product. This radical-mediated aryl-aryl coupling is known as the Gomberg-Bachmann reaction.[4][5][16] Yields for this reaction are often modest due to the prevalence of other side reactions.[7]
Azo Coupling: Retention of the Diazo Group
Under non-thermal, typically neutral to alkaline conditions, aryl diazonium salts can act as weak electrophiles.[10][12] If a highly electron-rich aromatic compound, such as a phenol or an aniline, is present, the diazonium salt can attack the activated ring in an electrophilic aromatic substitution reaction.[8][15] This azo coupling reaction forms a brightly colored azo compound (Ar-N=N-Ar'), where the dinitrogen unit is retained.[10][15] This pathway is generally not observed under the high-temperature conditions required for thermal decomposition but is an important consideration if unreacted starting materials are present during workup at inappropriate pH levels.[12]
Experimental Protocol: A Self-Validating System
This section provides a generalized, field-proven protocol for conducting and analyzing the thermal decomposition of an aryl diazonium tetrafluoroborate. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Safety First: Aryl diazonium salts are potentially explosive and should be handled with extreme care.[20] They are sensitive to shock, friction, and heat.[3][21] Always work on a small scale initially, behind a blast shield, and perform a thermal hazard evaluation (e.g., using Differential Scanning Calorimetry, DSC) before scaling up.[1][3]
Workflow: Thermal Decomposition and Analysis
Caption: A generalized workflow for thermal decomposition experiments.
Step-by-Step Methodology
-
Reaction Setup:
-
Rationale: An inert atmosphere (Nitrogen or Argon) is crucial to prevent side reactions with atmospheric oxygen and moisture, which could lead to unwanted byproducts.
-
Procedure: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and an inert gas inlet, add the aryl diazonium tetrafluoroborate (1.0 eq). Add the desired dry solvent (e.g., chlorobenzene for fluorination, or an alcohol for etherification). The concentration is typically in the range of 0.1-0.5 M.[9]
-
-
Thermal Decomposition:
-
Rationale: Gradual heating allows for controlled evolution of N₂ gas. The temperature should be chosen based on the known stability of the specific diazonium salt (see data table). A temperature just above the onset of decomposition is ideal to minimize charring and side reactions.
-
Procedure: Vigorously stir the suspension/solution and begin heating using an oil bath. The reaction temperature typically ranges from 60-120 °C.[10][12] The reaction is often complete when the evolution of nitrogen gas ceases and the solid diazonium salt has fully dissolved.[10][12]
-
-
Workup and Isolation:
-
Rationale: The workup procedure is designed to remove any remaining starting materials, inorganic salts, and polar impurities.
-
Procedure: After cooling the reaction mixture to room temperature, carefully quench by adding water.[10][12] Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Characterization:
-
Rationale: Purification is essential to isolate the desired product. A multi-technique characterization approach provides unambiguous confirmation of the product's identity and purity, thus validating the presumed reaction pathway.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[10][12]
-
Characterization:
-
GC-MS: Determine the purity of the final product and identify any volatile byproducts by comparing mass spectra to known databases.
-
¹H and ¹³C NMR: Confirm the structure of the aromatic product. The chemical shifts and coupling patterns will be indicative of the newly installed functional group and its position on the ring.[22][23]
-
¹⁹F NMR: If the target product is an aryl fluoride (from a Schiemann reaction), ¹⁹F NMR is the most definitive technique for characterization. The chemical shift and coupling to adjacent protons (JHF) provide unequivocal proof of C-F bond formation.
-
-
Conclusion
The thermal decomposition of aryl diazonium tetrafluoroborates is a deceptively complex process. While the Balz-Schiemann reaction provides a reliable route to valuable aryl fluorides, its success hinges on a nuanced understanding of the competing mechanistic pathways. The formation of an aryl cation or an aryl radical is a critical branching point, and the direction of the reaction is dictated by a careful interplay of solvent, temperature, and substrate electronics. By approaching the reaction design with a mechanistic perspective and employing a robust, self-validating experimental workflow, researchers can effectively navigate these pathways to achieve the desired synthetic outcome. This guide serves as a foundational resource for professionals seeking to master this powerful transformation in their research and development endeavors.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. mycollegevcampus.com [mycollegevcampus.com]
- 5. Explain Gomberg reaction with mechanism class 12 chemistry CBSE [vedantu.com]
- 6. Cross-coupling reaction of aryl diazonium salts with azodicarboxylate using FeCl2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 12. Azo Coupling [organic-chemistry.org]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. Competitive homolytic and heterolytic dediazoniation mechanisms: Rate constants and product distribution of methoxy-, h… [ouci.dntb.gov.ua]
- 15. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 16. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Diazonium compound - Wikipedia [en.wikipedia.org]
- 19. Gomberg–Bachmann Reaction and Mechanism [maxbrainchemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols [frontiersin.org]
- 23. One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3,5-Dichlorophenyldiazonium Tetrafluoroborate in Organic Solvents
Introduction: The Synthetic Versatility and Challenge of a Key Diazonium Salt
3,5-Dichlorophenyldiazonium tetrafluoroborate is a pivotal reagent in modern organic synthesis. Characterized by a reactive diazonium group (-N₂⁺) stabilized by a non-nucleophilic tetrafluoroborate (BF₄⁻) counterion, this aromatic salt serves as a versatile building block for introducing the 3,5-dichlorophenyl moiety into complex molecular architectures.[1][2] Its applications are extensive, ranging from the synthesis of azo dyes and substituted phenols to its use in sophisticated cross-coupling reactions, making it a compound of significant interest to researchers in drug development and material science.[1][2]
However, the synthetic utility of this and other diazonium salts is intrinsically linked to their physical properties, most notably their solubility and stability. A thorough understanding of how this compound behaves in various organic solvents is not merely an academic exercise; it is a critical prerequisite for safe handling, rational reaction design, and achieving reproducible, high-yielding results. This guide provides an in-depth analysis of the solubility profile of this compound, the underlying chemical principles, a validated experimental protocol for its determination, and the practical implications for laboratory work.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BCl₂F₄N₂ | [1][3][4] |
| Molecular Weight | 260.81 g/mol | [1][4] |
| Appearance | Tan, yellow, or orange crystalline powder/solid | [2][3][5] |
| Storage | Store at -20°C, protected from heat, light, and moisture | [1] |
Note: The compound is a known irritant and corrosive, causing severe skin burns and eye damage. It must be handled with extreme care.[4][5]
Solubility Profile: A Quantitative and Qualitative Overview
This compound is an ionic salt, a fact that dictates its solubility. It is generally soluble in polar organic solvents, while its solubility in non-polar solvents is limited.[2][6] The polar nature of the solvent is necessary to solvate the diazonium cation and the tetrafluoroborate anion, overcoming the crystal lattice energy of the solid.
| Solvent | Solvent Type | Expected Solubility | Rationale & Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A 5% solution is reported to be clear to hazy.[3] DMF is an excellent solvent for many diazonium salts. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, DMSO's high polarity effectively solvates the ions.[7] However, its reactivity should be considered. |
| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Widely used for reactions involving diazonium salts due to its polarity and relative inertness.[7][8] |
| Acetone | Polar Aprotic | Sparingly to Moderately Soluble | Often used for washing or reprecipitating diazonium salts, indicating moderate solubility.[1] |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Soluble | Soluble, but these solvents can potentially react with the diazonium salt (solvolysis), affecting its stability over time.[7] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | Sparingly Soluble | Lower polarity compared to DMF or DMSO. Can sometimes be used as a co-solvent or for trituration.[9] |
| Dichloromethane (DCM) | Halogenated | Sparingly to Poorly Soluble | Limited polarity makes it a poor solvent for ionic salts.[8] |
| Diethyl Ether | Ethereal (Non-polar) | Insoluble | Used as an anti-solvent for precipitating diazonium tetrafluoroborates from more polar solutions.[1] |
| Hexane / Toluene | Non-polar | Insoluble | Lacks the polarity to solvate the ionic compound.[10] |
The Causality of Solubility: Expertise from the Field
The solubility patterns summarized above are not arbitrary; they are governed by fundamental principles of intermolecular forces and solute-solvent interactions. As a Senior Application Scientist, it is crucial to move beyond simple data points and understand the why.
-
The "Like Dissolves Like" Paradigm: The compound is an ionic salt (Ar-N₂⁺ BF₄⁻). Its dissolution requires a solvent capable of stabilizing these separated charges. Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal because their large dipole moments allow them to orient around the cation and anion, creating a stabilizing solvation shell. This process releases energy that compensates for the energy required to break the ionic bonds in the crystal lattice.
-
The Protic vs. Aprotic Dilemma: While soluble in polar protic solvents like methanol, this is often a double-edged sword. The lone pairs on the alcohol's oxygen can act as nucleophiles, potentially attacking the highly electrophilic diazonium cation. This leads to decomposition and the formation of byproducts (e.g., 3,5-dichloroanisole). Therefore, for reactions where the integrity of the diazonium salt is paramount, polar aprotic solvents are the superior choice.[7]
-
The Hazard of Insolubility: A critical field-proven insight is that the uncontrolled precipitation of diazonium salts from a reaction mixture is a significant safety hazard.[11][12] Solid diazonium salts are far more sensitive to shock, friction, and heat than their dissolved counterparts. Therefore, choosing a solvent system where the reagent remains fully dissolved throughout the course of the reaction is a primary safety consideration.
A Self-Validating Protocol for Solubility Determination
Every protocol must be a self-validating system, ensuring safety and accuracy. The following methodology is designed for the qualitative and semi-quantitative assessment of solubility for diazonium salts, with safety as the foremost principle.
Objective:
To determine the approximate solubility of this compound in a selected organic solvent at ambient temperature.
MANDATORY SAFETY DIRECTIVES:
Diazonium salts are potentially explosive and must be treated with extreme caution.[11][13]
-
Quantity Limitation: NEVER handle more than 0.75 mmol of the isolated solid at one time.[12][14][15] For solubility tests, work with quantities of 5-10 mg.
-
Personal Protective Equipment (PPE): Wear safety goggles, a full face shield, and chemical-resistant gloves. Work exclusively in a certified chemical fume hood, behind a blast shield.
-
Handling: Use only plastic or Teflon-coated spatulas. NEVER use a metal spatula, as scratching can initiate decomposition.[11][12] Do not grind the material.
-
Environment: Keep the compound away from heat, direct sunlight, and sources of friction or shock.[15]
-
Emergency Preparedness: Have an appropriate quenching agent (e.g., a cold solution of hypophosphorous acid) readily available.[15]
Experimental Workflow
Caption: Experimental workflow for determining the solubility of diazonium salts.
Step-by-Step Methodology:
-
Preparation: Adhering to all safety directives, accurately weigh approximately 5.0 mg of this compound into a small, clean glass vial.
-
Initial Solvent Addition: Using a calibrated micropipette, add 100 µL (0.1 mL) of the desired organic solvent to the vial.
-
Mixing: Securely cap the vial and vortex the mixture vigorously for 60 seconds.
-
Observation: Carefully observe the vial against a dark background. Note if the solid has completely dissolved.
-
Titration: If solid material remains, continue to add the solvent in 100 µL increments, vortexing for 60 seconds after each addition.
-
Endpoint: The endpoint is reached when the last trace of solid has dissolved, resulting in a clear or consistently hazy solution with no particulate matter.
-
Calculation: Record the total volume (V) of solvent added in mL. The semi-quantitative solubility is calculated as: Solubility (mg/mL) = 5.0 mg / V (mL)
-
Classification: Classify the solubility based on a standard convention (e.g., USP solubility criteria).
Conclusion: From Data to Discovery
The solubility of this compound is a critical parameter that dictates its handling, safety, and application in synthesis. It exhibits good solubility in polar aprotic solvents such as DMF, DMSO, and acetonitrile, which are often the preferred media for reactions to ensure homogeneity and stability. Its poor stability in solution, particularly in protic solvents, and the inherent hazards of diazonium salts necessitate careful solvent selection and adherence to stringent safety protocols.[5] By understanding the principles behind its solubility and employing validated experimental methods, researchers can harness the full synthetic potential of this valuable reagent, paving the way for innovation in drug discovery and materials science.
References
- 1. This compound | 350-67-4 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]
- 4. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. N‐Insertion of Diazonium Salts Into Ketone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Quantification of Total and Direct Bilirubin Using 3,5-Dichlorophenyldiazonium Tetrafluoroborate
Introduction: The Clinical Significance and Chemical Detection of Bilirubin
Bilirubin, a yellow tetrapyrrolic pigment, is a principal degradation product of heme, primarily derived from the breakdown of hemoglobin in senescent red blood cells.[1] Its measurement in serum is a cornerstone of clinical diagnostics, providing critical insights into liver function, hemolytic diseases, and metabolic disorders.[1][2] Hyperbilirubinemia, or elevated bilirubin levels, can indicate conditions such as hepatitis, cirrhosis, biliary obstruction, or hemolytic anemia.[3]
Bilirubin exists in two main forms in the bloodstream: unconjugated (indirect) bilirubin, which is lipid-soluble and bound to albumin for transport to the liver, and conjugated (direct) bilirubin, which is water-soluble after being conjugated with glucuronic acid in the liver.[4][5] The differentiation and quantification of these two forms are crucial for differential diagnosis.
The most widely employed method for bilirubin quantification is the diazo method, first described by Ehrlich in 1883.[6][7] This colorimetric assay is based on the reaction of bilirubin with a diazonium salt to produce a colored compound called azobilirubin, which can be measured spectrophotometrically.[6][7][8] This application note provides a detailed protocol for the determination of total and direct bilirubin using the stable diazonium salt, 3,5-dichlorophenyldiazonium tetrafluoroborate (DPD).[9][10]
Principle of the Method
The protocol is based on the Jendrassik-Grof method, a modification of the classic diazo reaction.[4] In an acidic medium, direct (conjugated) bilirubin readily couples with this compound to form a red azobilirubin dye.[8][11] The intensity of the color, measured spectrophotometrically at approximately 540-546 nm, is directly proportional to the direct bilirubin concentration.[8][9]
To measure total bilirubin (both conjugated and unconjugated), an "accelerator" or "solubilizer" such as caffeine and a detergent is introduced.[4][5][9] This agent displaces unconjugated bilirubin from its albumin carrier, allowing it to react with the diazonium salt.[4][12] The resulting azobilirubin from both fractions is then measured. The concentration of indirect (unconjugated) bilirubin can be calculated by subtracting the direct bilirubin value from the total bilirubin value.[2]
Visualizing the Core Reaction
Caption: The fundamental reaction between bilirubin and this compound.
Materials and Reagents
Instrumentation
-
Spectrophotometer capable of measuring absorbance at 546 nm.
-
Precision pipettes and tips.
-
Cuvettes with a 1 cm optical path.
-
Vortex mixer.
-
Timer.
Reagents
-
This compound (DPD) : Analytical grade.
-
Caffeine : Analytical grade.
-
Sodium Benzoate : Analytical grade.
-
Sodium Acetate : Analytical grade.
-
Hydrochloric Acid (HCl) : Concentrated, analytical grade.
-
Sulfanilic Acid : Analytical grade.
-
Sodium Nitrite (NaNO₂) : Analytical grade.
-
Sodium Hydroxide (NaOH) : Analytical grade.
-
Sodium Tartrate : Analytical grade.
-
Bilirubin Standard : Commercially available, of known concentration.
-
Deionized Water : High purity.
Preparation of Reagent Solutions
-
Reagent 1 (R1) - Total Bilirubin Reagent:
-
Caffeine-Benzoate Solution (Accelerator): Dissolve 5.2 mmol/L of caffeine in a solution containing a suitable detergent.[9] This solution serves to release unconjugated bilirubin from albumin.
-
-
Reagent 2 (R2) - Color Reagent:
-
Direct Bilirubin Reagent 1 (D1):
-
Hydrochloric Acid Solution: A solution of hydrochloric acid with a pH of less than 1.0 (approximately 170 mmol/L).[11]
-
-
Direct Bilirubin Reagent 2 (D2):
-
DPD Solution for Direct Bilirubin: Prepare a 0.24 mmol/L solution of 3,5-dichlorophenyl-diazonium-tetrafluoroborate in hydrochloric acid (pH < 1.0).[11]
-
-
Bilirubin Calibrator: Prepare a series of bilirubin standards of known concentrations by diluting a stock standard with a suitable protein-based matrix (e.g., bovine serum albumin solution).
Note: Commercially available kits for bilirubin determination often provide these reagents in a ready-to-use or concentrated format.[9][11] Always refer to the manufacturer's instructions for the preparation and storage of reagents if using a commercial kit.
Experimental Protocol
Sample Handling
-
Use fresh, non-hemolyzed serum or heparinized plasma.[1]
-
Protect samples from light as bilirubin is light-sensitive and can degrade upon exposure.[9][11]
-
Samples can be stored in the dark at 2-8°C for up to 3 days or at -20°C for up to 3 months.[9]
Assay Workflow Visualization
Caption: A generalized workflow for the spectrophotometric determination of bilirubin.
Total Bilirubin Measurement
-
Pipetting Scheme:
-
Label three cuvettes: "Reagent Blank," "Calibrator," and "Sample."
-
Pipette 1000 µL of Reagent 1 (Total Bilirubin Reagent) into each cuvette.[9]
-
Add 100 µL of deionized water to the "Reagent Blank" cuvette.
-
Add 100 µL of the Bilirubin Calibrator to the "Calibrator" cuvette.
-
Add 100 µL of the sample (serum or plasma) to the "Sample" cuvette.
-
Mix the contents of each cuvette thoroughly.
-
-
Initial Absorbance Reading (Optional, for sample blanking):
-
Read the absorbance (A1) of the "Calibrator" and "Sample" cuvettes against the "Reagent Blank" at 546 nm.
-
-
Color Development:
-
Add 250 µL of Reagent 2 (DPD Color Reagent) to each cuvette.[9]
-
Mix thoroughly and start a timer.
-
-
Incubation:
-
Incubate the cuvettes for 5 minutes at 37°C or 10 minutes at 25°C.[9]
-
-
Final Absorbance Reading:
-
Measure the absorbance (A2) of the "Calibrator" and "Sample" cuvettes against the "Reagent Blank" at 546 nm.[9]
-
Direct Bilirubin Measurement
-
Pipetting Scheme:
-
Label three cuvettes: "Reagent Blank," "Calibrator," and "Sample."
-
Pipette 1000 µL of Direct Bilirubin Reagent 1 (HCl Solution) into each cuvette.[11]
-
Add 100 µL of deionized water to the "Reagent Blank" cuvette.
-
Add 100 µL of the Bilirubin Calibrator (if measuring direct bilirubin standard) to the "Calibrator" cuvette.
-
Add 100 µL of the sample to the "Sample" cuvette.
-
Mix thoroughly.
-
-
Color Development:
-
Add 250 µL of Direct Bilirubin Reagent 2 (DPD Solution for Direct Bilirubin) to each cuvette.[11]
-
Mix and start a timer.
-
-
Incubation:
-
Incubate for 5 minutes at 37°C or 10 minutes at 25°C.[11]
-
-
Absorbance Reading:
-
Measure the absorbance of the "Calibrator" and "Sample" against the "Reagent Blank" at 546 nm.[11]
-
Data Analysis and Interpretation
Calculations
-
Calculate the change in absorbance (ΔA) for the calibrator and the sample:
-
ΔA = A2 - A1 (if an initial reading was taken) or ΔA = A2 (if no initial reading was taken).
-
-
Calculate the concentration of bilirubin in the sample using the following formula:
Bilirubin Concentration (mg/dL) = (ΔA of Sample / ΔA of Calibrator) x Concentration of Calibrator (mg/dL)
-
Indirect Bilirubin Calculation:
-
Indirect Bilirubin (mg/dL) = Total Bilirubin (mg/dL) - Direct Bilirubin (mg/dL).[2]
-
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Wavelength | 546 nm (520 - 560 nm) | [9] |
| Linearity | Up to 30 mg/dL | [9] |
| Sample Volume | 50 - 100 µL | [3][9] |
| Incubation Time | 5 min at 37°C or 10 min at 25°C | [9] |
| Normal Adult Ranges | ||
| Total Bilirubin | 0.1 - 1.2 mg/dL | [5] |
| Direct Bilirubin | 0 - 0.3 mg/dL | [5] |
Note: Linearity and normal ranges may vary between laboratories and specific reagent formulations. It is essential to validate the assay in your own laboratory.[9]
Quality Control and Troubleshooting
-
Quality Control: Run quality control sera with known bilirubin concentrations (normal and elevated levels) with each batch of samples to ensure the accuracy and precision of the assay.[9]
-
Interferences:
-
Hemolysis: Hemoglobin can inhibit the diazo reaction, leading to falsely low bilirubin values.[9] Avoid using hemolyzed samples.
-
Lipemia: Lipemic samples can cause turbidity and interfere with spectrophotometric readings. A sample blank is recommended for lipemic samples.
-
Light Exposure: Protect samples and reagents from light to prevent bilirubin degradation.[9][11]
-
-
Troubleshooting:
-
Low Absorbance Values: Check the expiration date and storage conditions of reagents, especially the DPD solution. Ensure proper incubation times and temperatures.
-
High Absorbance Values: If the bilirubin concentration exceeds the linear range of the assay, dilute the sample with physiological saline (0.9% NaCl) and repeat the measurement. Remember to multiply the final result by the dilution factor.[9][11]
-
Conclusion
The use of this compound in a diazo-based method provides a reliable and robust means for the quantitative determination of total and direct bilirubin in serum and plasma. This application note offers a comprehensive protocol that, when followed with careful attention to detail and appropriate quality control measures, can yield accurate and reproducible results essential for clinical research and diagnostics.
References
- 1. bioactiva.com [bioactiva.com]
- 2. scribd.com [scribd.com]
- 3. precisionbiomed.in [precisionbiomed.in]
- 4. benchchem.com [benchchem.com]
- 5. Bilirubin - Wikipedia [en.wikipedia.org]
- 6. US4468467A - Diazonium salt for bilirubin assay - Google Patents [patents.google.com]
- 7. EP0087599B1 - Diazonium salts and reagents for bilirubin assay - Google Patents [patents.google.com]
- 8. This compound | 350-67-4 | Benchchem [benchchem.com]
- 9. cmcpal.com [cmcpal.com]
- 10. EP0918220B1 - Diazonium ion assay reagents and methods for their use - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. A diazo-based dry film for determination of total bilirubin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Cross-Coupling Reactions with 3,5-Dichlorophenyldiazonium Tetrafluoroborate
Introduction: Accelerating Complex Synthesis with Microwave Technology and Diazonium Salts
In the fast-paced fields of pharmaceutical research and materials science, the rapid and efficient construction of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures.[1][2] This guide focuses on the intersection of two powerful technologies that accelerate these critical transformations: microwave-assisted organic synthesis (MAOS) and the use of highly reactive aryldiazonium salts.
Microwave irradiation offers a significant advantage over conventional heating methods by delivering energy directly and uniformly to polar molecules within the reaction mixture.[3][4] This leads to rapid, localized superheating, which can dramatically reduce reaction times from hours to minutes, often increasing product yields and minimizing the formation of side products.[1][5][6]
Aryldiazonium salts, such as 3,5-Dichlorophenyldiazonium tetrafluoroborate, are highly valuable electrophilic coupling partners. Their enhanced reactivity compared to traditional aryl halides is due to the excellent leaving group potential of molecular nitrogen (N₂). This high reactivity often allows for milder reaction conditions, lower catalyst loadings, and, in some cases, the omission of phosphine ligands, aligning with the principles of green chemistry.[7] The tetrafluoroborate counter-ion confers greater thermal stability to the diazonium salt compared to its chloride or sulfate counterparts, making it suitable for isolation, storage, and use in heated reactions, including those under microwave irradiation.[8]
This document provides in-depth technical guidance and detailed protocols for performing Heck-Matsuda, Suzuki-Miyaura, and Sonogashira cross-coupling reactions using this compound as the coupling partner, enhanced by the efficiency of microwave synthesis.
PART 1: Safety First - Essential Handling and Precautions
Trustworthiness Pillar: A Self-Validating System Starts with Safety. Before commencing any experimental work, it is critical to understand the potential hazards associated with the reagents and technology.
1.1 Handling Aryldiazonium Tetrafluoroborates: While this compound is among the more stable diazonium salts, it remains a high-energy compound that is sensitive to shock, friction, heat, and light.[8][9]
-
Storage: Store at -20°C in the dark under an inert atmosphere (e.g., argon).[10]
-
Handling: Use plastic or ceramic spatulas. NEVER use a metal spatula to scrape or grind the solid, as this can lead to explosive decomposition.[11]
-
Scale: When working with a new protocol, always start with small quantities.
-
Decomposition: Be aware that thermal decomposition can lead to the release of toxic and irritating gases. All manipulations should be performed in a well-ventilated chemical fume hood.[12]
1.2 Microwave Reactor Safety: Microwave synthesis involves heating reactions in sealed vessels well above their atmospheric boiling points, leading to significant pressure buildup.[13]
-
Equipment: Only use a dedicated, commercially available microwave reactor designed for chemical synthesis. DO NOT use a domestic microwave oven.[14]
-
Vessels: Use only the specialized, pressure-rated glass vials supplied by the reactor manufacturer. Inspect vials for cracks or defects before each use.
-
Monitoring: Ensure the reactor's temperature and pressure sensors are functioning correctly.
-
Exothermic Reactions: Treat any potentially exothermic reaction with extreme caution. The rapid energy transfer from microwave irradiation can cause a runaway reaction. Start with low power and temperature settings to gauge the reaction kinetics.[14]
-
Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50°C) before removing it from the microwave cavity and venting.[13]
PART 2: The Science of Speed - Mechanism & Rationale
Expertise Pillar: Understanding the "Why" Behind the "How". The synergy between microwave energy and diazonium salt reactivity is rooted in the fundamental mechanisms of palladium-catalyzed cross-coupling.
The general catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
General Palladium Catalytic Cycle
Caption: Generalized Palladium Cross-Coupling Cycle.
Causality behind Experimental Choices:
-
Why Diazonium Salts are Faster: The oxidative addition step is often rate-limiting in cross-coupling reactions with aryl halides. For aryldiazonium salts, this step is exceptionally fast due to the irreversible loss of gaseous N₂, a thermodynamically highly favorable process. This allows the reaction to proceed at lower temperatures or with lower catalyst loadings compared to less reactive aryl halides.[7]
-
The Microwave Effect: Microwave irradiation accelerates reactions primarily through efficient dielectric heating. Polar solvents and reagents absorb microwave energy, leading to a rapid increase in temperature that overcomes the activation energy barriers of the catalytic steps.[15] This effect is particularly pronounced in palladium-catalyzed reactions, dramatically shortening the time required to complete the catalytic cycle.[2][5]
-
Ligandless vs. Ligand-Assisted: The high reactivity of diazonium salts often makes phosphine ligands unnecessary. These reactions can frequently be run "ligand-free," relying on the solvent or other species to stabilize the palladium catalyst.[6][16][17] This simplifies purification and reduces cost. However, for challenging couplings or to control selectivity, a ligand may still be beneficial.
-
Base and Solvent Selection: The choice of base and solvent is critical. For Suzuki reactions, a base is required to activate the boronic acid for transmetalation.[3][18] For Sonogashira couplings, a base is needed to deprotonate the terminal alkyne.[19][20] The Heck-Matsuda reaction with diazonium salts is often performed without a base. The solvent must be polar enough to absorb microwave energy effectively but also chemically compatible with the reactants and catalyst.[21]
PART 3: Experimental Protocols & Data
Authoritative Grounding: Field-Proven Methodologies. The following protocols are designed as robust starting points for researchers. Optimization of microwave parameters (temperature, time, power), reagent stoichiometry, and catalyst loading may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Heck-Matsuda Reaction
This protocol describes the arylation of an alkene with this compound. The Heck-Matsuda variant with diazonium salts is advantageous as it often proceeds without the need for an external base.[22]
Workflow Diagram: Heck-Matsuda Reaction
Caption: Experimental workflow for the Heck-Matsuda reaction.
Step-by-Step Protocol:
-
To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the desired alkene (1.2-1.5 equiv).
-
Add Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%).
-
Add the chosen solvent (e.g., Methanol, Acetonitrile, or a mixture with water, to a concentration of ~0.5 M).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters. A typical starting point is 120°C for 15 minutes with a maximum power of 100-200 W.
-
After the irradiation is complete, allow the vial to cool to below 50°C before removing it.
-
Once cooled, carefully open the vial in a fume hood.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a short plug of silica gel or Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated alkene.
Quantitative Data (Representative)
| Alkene Substrate | Pd(OAc)₂ (mol%) | Temp (°C) | Time (min) | Approx. Yield (%) | Reference Type |
| Styrene | 2 | 120 | 15 | 85-95 | Analogous System[23] |
| n-Butyl Acrylate | 2 | 120 | 15 | 80-90 | Analogous System[22] |
| N-Acyl-3-pyrroline | 2 | 100 | 15 | 70-85 | Analogous System[23] |
Protocol 2: Microwave-Assisted Suzuki-Miyaura Reaction
This protocol details the coupling of this compound with an arylboronic acid to form a biaryl structure, a common motif in medicinal chemistry.
Step-by-Step Protocol:
-
To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the arylboronic acid (1.1-1.3 equiv).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-3 mol%) or a ligandless precursor like Pd(OAc)₂ (2-5 mol%).
-
Add the base, such as Potassium Carbonate (K₂CO₃, 2.0 equiv) or Sodium Carbonate (Na₂CO₃, 2.0 equiv).[3][24]
-
Add the solvent system, typically a mixture like 1,4-Dioxane/Water or DMF/Water (e.g., 3:1 v/v, to a concentration of ~0.5 M).[25]
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters. A good starting point is 100-130°C for 10-20 minutes.[24][26]
-
Follow the cooling, work-up, and purification steps as described in Protocol 3.1.
Quantitative Data (Representative)
| Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (min) | Approx. Yield (%) | Reference Type |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 100 | 15 | 80-95 | Analogous System[24] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | Na₂CO₃ | 120 | 10 | 85-98 | Analogous System[3] |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 100 | 20 | 75-90 | Analogous System[24] |
Protocol 3: Microwave-Assisted Copper-Free Sonogashira Reaction
This protocol outlines the coupling of this compound with a terminal alkyne. A modern, copper-free variant is presented to avoid potential issues with copper catalysis and simplify purification.[19][27]
Workflow Diagram: Sonogashira Reaction
Caption: Experimental workflow for the Sonogashira reaction.
Step-by-Step Protocol:
-
To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the terminal alkyne (1.2-1.5 equiv).
-
Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%).
-
Add an organic base, such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Add a suitable solvent, such as THF or Acetonitrile.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters. A typical starting point is 110°C for 20 minutes.[28][29]
-
Follow the cooling, work-up, and purification steps as described in Protocol 3.1.
Quantitative Data (Representative)
| Terminal Alkyne | Catalyst (mol%) | Base | Temp (°C) | Time (min) | Approx. Yield (%) | Reference Type |
| Phenylacetylene | Pd(OAc)₂ (5) | Et₃N | 110 | 20 | 80-95 | Analogous System[20] |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | Et₃N | 120 | 10 | 85-98 | Analogous System[5] |
| 1-Octyne | Pd(OAc)₂ (5) | DIPEA | 110 | 25 | 75-90 | Analogous System[29] |
References
- 1. [PDF] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | Semantic Scholar [semanticscholar.org]
- 2. Organometallic cross-coupling reactions [cem.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 6. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 9. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]
- 10. This compound | 350-67-4 | Benchchem [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. chembk.com [chembk.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. researchgate.net [researchgate.net]
- 17. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ablelab.eu [ablelab.eu]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Matsuda–Heck reaction with arenediazonium tosylates in water - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
Application Notes and Protocols for the Electrochemical Reduction of Aryl Diazonium Salts
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Robust Surface Modification
The electrochemical reduction of aryl diazonium salts is a powerful and versatile technique for the covalent modification of conductive and semiconductive surfaces. This method's simplicity, speed, and the stability of the resulting aryl-surface bond have made it an invaluable tool in fields ranging from biosensor development and catalysis to corrosion inhibition and materials science.[1][2][3] This guide provides an in-depth exploration of the underlying principles, a detailed experimental protocol, and critical insights to ensure reproducible and high-quality surface functionalization.
The Underpinnings of Aryl Diazonium Electrochemistry: From Radical Generation to Covalent Grafting
The core of this technique lies in the one-electron reduction of an aryl diazonium salt at an electrode surface.[2][4][5] This electrochemical trigger initiates a cascade of events, culminating in the formation of a highly stable covalent bond between the aryl moiety and the substrate.
The generally accepted mechanism proceeds as follows:
-
Electrochemical Reduction: An aryl diazonium cation (Ar-N₂⁺) accepts an electron from the electrode surface (cathode).
-
Dediazoniation: The resulting unstable intermediate rapidly loses a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly reactive aryl radical (Ar•).[4][5][6]
-
Surface Attack and Covalent Bonding: The aryl radical then attacks the electrode surface, forming a strong, covalent carbon-surface bond (e.g., C-C, C-Si, C-Au).[1][7] This process permanently alters the chemical and physical properties of the surface.
It is crucial to understand that the high reactivity of the aryl radical can also lead to side reactions. The most significant of these is the attack of a solution-phase radical on an already grafted aryl group, leading to the formation of disordered poly-aryl multilayers.[1][8] While sometimes desirable for creating thicker films, this phenomenon must be controlled to achieve monolayer or defined surface coverages.[7][9]
Visualizing the Core Mechanism
The following diagram illustrates the primary pathway for the electrochemical grafting of aryl diazonium salts.
Caption: The electrochemical reduction of an aryl diazonium cation at an electrode surface leads to the formation of a reactive aryl radical, which subsequently forms a covalent bond with the substrate.
Experimental Design: Key Parameters and Their Impact
The success of an electrografting experiment hinges on the careful selection and control of several key parameters. The choices made will dictate the quality, thickness, and properties of the resulting organic layer.
| Parameter | Common Choices & Ranges | Rationale & Expert Insights |
| Electrode Substrate | Glassy Carbon (GC), Gold (Au), Platinum (Pt), Silicon (Si), Indium Tin Oxide (ITO), Carbon Nanotubes (CNTs), Highly Oriented Pyrolytic Graphite (HOPG) | The substrate must be conductive or semi-conductive. The choice depends on the final application. GC is common for general electrochemistry, while Au and Si are preferred for sensor and electronics applications, respectively.[1][3][10] Surface pre-treatment (polishing, cleaning) is critical for reproducibility. |
| Aryl Diazonium Salt | Commercially available or synthesized from the corresponding aniline. Tetrafluoroborate (BF₄⁻) or chloride (Cl⁻) salts are common. | The functional group on the aryl ring (-NO₂, -COOH, -NH₂, -OH, etc.) defines the surface chemistry. Electron-withdrawing groups generally make the diazonium salt easier to reduce.[4][5][11] The stability of the salt is a key consideration; some are best generated in situ.[12][13] |
| Solvent/Electrolyte | Acetonitrile (ACN) with 0.1 M Tetrabutylammonium tetrafluoroborate (TBATFB) or perchlorate (TBAP). Aqueous acidic solutions (e.g., 0.5 M HCl, 1 M H₂SO₄). | Aprotic solvents like ACN are widely used and offer a large potential window. Aqueous solutions are greener and necessary for in situ generation from anilines but may limit the potential range. The supporting electrolyte is essential for conductivity. |
| Diazonium Concentration | 1 - 10 mM | Higher concentrations can lead to faster grafting and thicker multilayer formation.[7] For monolayer or controlled coverage, lower concentrations (1-2 mM) are recommended. |
| Electrochemical Method | Cyclic Voltammetry (CV), Potentiostatic (constant potential), Galvanostatic (constant current) | CV is excellent for initial characterization and mechanistic studies, showing a characteristic irreversible reduction peak that decreases with subsequent scans as the surface becomes passivated.[7] Potentiostatic methods offer precise control over the driving force for the reduction and are ideal for controlling film thickness. |
| Potential Range / Applied Potential | Typically between +0.5 V and -1.0 V vs. a reference electrode (e.g., Ag/AgCl, SCE) | The reduction potential is specific to the diazonium salt. A potential just negative of the main reduction peak observed in the first CV scan is typically chosen for potentiostatic deposition. Applying overly negative potentials can lead to side reactions and a less-defined film. |
Detailed Experimental Protocol: Electrochemical Grafting via Cyclic Voltammetry
This protocol details the modification of a glassy carbon electrode (GCE) using 4-nitrobenzene diazonium tetrafluoroborate (4-NBD) as a model system. The principles are broadly applicable to other substrates and diazonium salts.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (3 mm diameter)
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire or graphite rod
-
Electrochemical Cell
-
Potentiostat
-
4-nitrobenzene diazonium tetrafluoroborate (4-NBD)
-
Acetonitrile (ACN), anhydrous
-
Tetrabutylammonium tetrafluoroborate (TBATFB)
-
Alumina slurry (0.3 and 0.05 µm) and polishing pads
-
Solvents for rinsing: Acetone, Deionized water
Step-by-Step Procedure
Step 1: Electrode Pre-treatment (The Foundation for Reproducibility)
-
Why: A clean, smooth, and reproducible electrode surface is paramount for achieving a uniform and well-adhered organic layer. Any surface contaminants will lead to patchy grafting and inconsistent results.
-
Protocol:
-
Mechanically polish the GCE surface using 0.3 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 3 minutes to achieve a mirror-like finish.
-
Ultrasonically clean the electrode in deionized water for 5 minutes, followed by sonication in acetone for 5 minutes to remove any residual alumina particles and organic contaminants.
-
Dry the electrode under a stream of nitrogen.
-
Step 2: Preparation of the Electrochemical Solution
-
Why: The electrolyte solution provides the medium for the electrochemical reaction. Using an anhydrous solvent and a high-purity supporting electrolyte minimizes interfering reactions.
-
Protocol:
-
Prepare a 0.1 M solution of TBATFB in anhydrous ACN. This will be your stock electrolyte solution.
-
Accurately weigh and dissolve 4-NBD in the stock electrolyte solution to a final concentration of 2 mM. Prepare this solution fresh before use, as diazonium salts can degrade over time, especially when exposed to light and moisture.[9]
-
Step 3: Electrochemical Grafting
-
Why: Cyclic Voltammetry allows for both the grafting process and real-time monitoring of the surface modification. The decrease in the reduction peak current on successive scans is direct evidence of the electrode surface being blocked (passivated) by the grafted aryl layer.[7][14]
-
Protocol:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, Pt wire as the counter, and Ag/AgCl as the reference.
-
De-aerate the 2 mM 4-NBD solution by bubbling with nitrogen for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical process. Maintain a nitrogen blanket over the solution during the experiment.
-
Set the potentiostat for Cyclic Voltammetry. Scan from an initial potential where no reaction occurs (e.g., +0.4 V vs. Ag/AgCl) to a potential sufficiently negative to reduce the diazonium salt (e.g., -0.8 V vs. Ag/AgCl) at a scan rate of 100 mV/s.
-
Run a desired number of cycles (e.g., 5-10 cycles). Observe the irreversible reduction peak on the first scan and its subsequent decrease in current.
-
Step 4: Post-Grafting Clean-up
-
Why: This step is crucial to remove any non-covalently bound (physisorbed) molecules from the surface, ensuring that subsequent characterization or applications utilize only the robustly grafted layer.[10]
-
Protocol:
-
After electrografting, carefully remove the modified electrode from the cell.
-
Rinse the electrode surface thoroughly with fresh ACN to remove the grafting solution.
-
Ultrasonicate the electrode in fresh ACN for 2-3 minutes.
-
Dry the modified electrode under a stream of nitrogen. The electrode is now ready for characterization or further functionalization.
-
Visualizing the Experimental Workflow
Caption: A typical workflow for the electrochemical modification of an electrode surface using aryl diazonium salts.
Characterization: Validating the Surface Modification
Confirming the successful grafting of the aryl layer is a critical step. A multi-technique approach provides the most comprehensive validation.
-
Cyclic Voltammetry (CV): As mentioned, the passivation of the electrode is a primary indicator. Additionally, running a CV in a solution containing a redox probe (e.g., 1 mM Ferri/Ferrocyanide) will show significantly inhibited electron transfer at the modified electrode compared to the bare electrode.[13] If the grafted aryl group is itself redox-active (like a nitrophenyl group), a new surface-confined redox wave will appear when the modified electrode is placed in fresh electrolyte.[7]
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides direct evidence of the elemental composition of the modified surface. For a 4-NBD modified surface, XPS would confirm the presence of Nitrogen (from the -NO₂ group) and Carbon, with a decrease in the substrate signal.[7][10][15]
-
Infrared (IR) and Raman Spectroscopy: These techniques can identify the characteristic vibrational modes of the grafted functional groups, confirming their presence on the surface.[10][16]
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These microscopy techniques provide topographical information, allowing for the visualization of the grafted layer and measurement of its thickness and morphology.[2]
Conclusion: A Gateway to Tailored Surfaces
The electrochemical reduction of aryl diazonium salts provides a robust and adaptable platform for surface engineering. By understanding the fundamental mechanism and carefully controlling the experimental parameters outlined in this guide, researchers can reliably create tailored surfaces for a vast array of applications. The key to success lies in meticulous electrode preparation, precise control of the electrochemical conditions, and thorough post-grafting characterization. This self-validating system, where the grafting process itself provides diagnostic feedback through cyclic voltammetry, empowers scientists to functionalize materials with a high degree of confidence and reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Grafting of Diazonium Salts on Surfaces: Application to Biosensors | MDPI [mdpi.com]
- 3. Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. New insight into the electrochemical reduction of different aryldiazonium salts in aqueous solutions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04482F [pubs.rsc.org]
- 6. New insight into the electrochemical reduction of different aryldiazonium salts in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Using Triazabutadienes as a Protected Source of Diazonium Cations to Facilitate Electrografting to a Variety of Conductive Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface band structure of aryl-diazonium modified p-Si electrodes determined by X-ray photoelectron spectroscopy and electrochemical measurements - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] New insight into the electrochemical reduction of different aryldiazonium salts in aqueous solutions | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. On the role of functional groups in the formation of diazonium based covalent attachments: dendritic vs. layer-by-layer growth - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02661B [pubs.rsc.org]
- 15. The synthesis and characterization of thiol-based aryl diazonium modified glassy carbon electrode for the voltammetric determination of low levels of Hg(II). | Prof. Daniel Mandler [daniel-mandler.huji.ac.il]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Role and Utility of 3,5-Dichlorophenyldiazonium Tetrafluoroborate in Electron Transfer Chemistry
Abstract
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of 3,5-Dichlorophenyldiazonium Tetrafluoroborate (3,5-DCPB) in electron transfer (ET) chemistry. This document delves into the fundamental principles governing its reactivity, offers detailed, field-tested protocols for its synthesis and key applications, and emphasizes the critical safety protocols required for its handling. The guide is structured to explain the causality behind experimental choices, ensuring both scientific integrity and practical utility. Applications covered include surface modification via electrochemical grafting and its use as a versatile intermediate in organic synthesis through reactions such as the Sandmeyer reaction.
Introduction: The Power of Aryldiazonium Salts in Electron Transfer
Aryldiazonium salts are a class of organic compounds with the general structure Ar-N₂⁺X⁻. They are distinguished by their remarkable versatility, acting as potent electrophiles and, crucially for this guide, as excellent precursors to highly reactive aryl radicals via single electron transfer (SET) processes.[1] The diazonium group (-N₂⁺) is an exceptional leaving group, readily departing as dinitrogen gas (N₂), a thermodynamically favorable process that drives many of its reactions.
The electrochemical reduction of an aryldiazonium salt is initiated by a single-electron transfer from a cathode or a chemical reductant.[2] This transfer results in the formation of a transient aryldiazenyl radical, which rapidly loses N₂ to generate a highly reactive aryl radical. This aryl radical is the key intermediate that enables a vast array of chemical transformations, from forming new carbon-carbon bonds to covalently modifying material surfaces.[2][3]
1.1. Focus on this compound (3,5-DCPB)
Among the various aryldiazonium salts, this compound (CAS: 350-67-4) is of particular interest. The tetrafluoroborate (BF₄⁻) counter-ion confers greater thermal stability compared to other salts like chlorides, making it easier to isolate, store, and handle, though it remains a high-energy compound.[4] The presence of two chlorine atoms in the meta positions influences the electronic properties and reactivity of the aromatic ring.[5]
Key Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆H₃BCl₂F₄N₂ | [4][6] |
| Molecular Weight | 260.81 g/mol | [6] |
| Appearance | Pale orange to tan crystalline powder | [7][8][9] |
| Storage Temperature | 2-8°C or -20°C for long-term stability | [4] |
| Solubility | Soluble in polar organic solvents like acetone and dimethylformamide | [7][9][10] |
Core Mechanism: Single Electron Transfer (SET)
The central utility of 3,5-DCPB in electron transfer chemistry stems from its ability to be reduced to form a 3,5-dichlorophenyl radical. This process is the foundation for its applications in surface grafting and various coupling reactions.
Caption: Single Electron Transfer (SET) mechanism for 3,5-DCPB.
Critical Safety Protocols: Handling Diazonium Salts
Trustworthiness Pillar: Before any experimental work, it is imperative to recognize that aryldiazonium salts are high-energy materials and can be explosive, especially in the solid, dry state.[11][12] They are sensitive to heat, shock, and friction.[4] The tetrafluoroborate salt is more stable than many alternatives, but extreme caution is mandatory.[4] Several fatal industrial accidents have been caused by the mishandling of these compounds.[13]
The following "Cardinal Rules," adapted from authoritative safety reports, must be strictly followed.[11][12][14]
-
Assume Explosive Properties: Unless proven otherwise, treat all isolated diazonium salts as potentially explosive.[11][14]
-
Control Stoichiometry: Use only a stoichiometric amount of sodium nitrite during synthesis to avoid excess.[11][14]
-
Check for Nitrous Acid: Use starch-iodide paper to test for and neutralize any excess nitrous acid.[11][14]
-
Maintain Low Temperature: Keep the reaction temperature below 5°C during synthesis and handling, as decomposition accelerates at higher temperatures.[10][12][13]
-
Vent Gases: Always ensure adequate ventilation to safely release the N₂ gas generated during reactions.[11][12]
-
Determine Thermal Stability: If scaling up or using new conditions, perform thermal analysis (e.g., DSC) to understand the decomposition profile.[11][14]
-
Avoid Unwanted Precipitation: Never allow diazonium salts to precipitate out of solution unexpectedly.[11][14]
-
Quench Residual Salts: Before workup or disposal, quench any remaining diazonium salt in the reaction mixture.
-
Limit Scale: Isolate no more than 0.75 mmol of the salt at one time in a research setting.[12][14] For larger scales, consider in-situ generation and consumption.[13]
-
Use Appropriate Tools: Use plastic or Teflon spatulas for handling the solid. Never scratch or grind the dry powder with a metal spatula.[11][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a lab coat, and appropriate gloves. Conduct all work in a chemical fume hood behind a blast shield.[15]
-
Proper Storage: Store the solid compound in a refrigerator (2-8°C), protected from light, and clearly labeled with all appropriate hazard warnings.[4]
Experimental Protocols & Applications
Application 1: Synthesis of this compound
Expertise Pillar: This protocol follows the classical diazotization of an aniline followed by precipitation with tetrafluoroboric acid. The key to a successful and safe synthesis is rigorous temperature control. Maintaining the temperature at 0–5°C is critical to prevent the premature decomposition of the diazonium salt, which would lower the yield and create a potential safety hazard.[10][13]
Caption: Workflow for the synthesis of 3,5-DCPB.
Protocol 3.1: Synthesis
-
Materials:
-
3,5-Dichloroaniline (100 mmol)
-
48% Tetrafluoroboric acid (HBF₄, 40 mL)
-
Sodium nitrite (NaNO₂, 100 mmol, 6.9 g)
-
Deionized water
-
Acetone
-
Diethyl ether
-
Ice/salt bath
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 100 mmol of 3,5-dichloroaniline in 40 mL of 48% HBF₄ and 50 mL of deionized water.
-
Cool the mixture to 0°C in an ice/salt bath with vigorous stirring.
-
Prepare a solution of 6.9 g (100 mmol) of NaNO₂ in 10 mL of deionized water.
-
Add the NaNO₂ solution dropwise to the aniline solution, ensuring the temperature is strictly maintained between 0–5°C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
To purify, wash the crude solid with a small amount of ice-cold water, followed by a wash with cold diethyl ether to remove water and organic impurities.
-
For higher purity, the solid can be dissolved in a minimal amount of acetone and re-precipitated by adding diethyl ether.
-
Dry the final product under vacuum. The resulting crystalline solid is this compound.
-
Application 2: Surface Modification by Electrochemical Grafting
Expertise Pillar: This protocol utilizes the core electron transfer property of 3,5-DCPB. By applying a negative potential to a working electrode (e.g., glassy carbon, gold), an electron is transferred to the diazonium cation.[2] This initiates the irreversible formation of the 3,5-dichlorophenyl radical, which then covalently bonds to the electrode surface.[3] This method is powerful for creating robust, chemically-modified surfaces with tailored properties for sensors, electronics, and biocompatible materials.[7][16][17]
Caption: Workflow for electrochemical surface modification.
Protocol 3.2: Electrochemical Grafting onto a Glassy Carbon Electrode
-
Materials & Equipment:
-
This compound (5 mM)
-
Acetonitrile (ACN), anhydrous
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) as supporting electrolyte
-
Potentiostat
-
Three-electrode electrochemical cell
-
Glassy Carbon Electrode (GCE) as working electrode
-
Platinum wire as counter electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as reference electrode
-
Polishing materials (alumina slurry)
-
-
Procedure:
-
Electrode Preparation: Polish the GCE surface with alumina slurry to a mirror finish. Rinse thoroughly with deionized water, then sonicate in acetone and finally in anhydrous ACN to ensure a clean, dry surface.
-
Solution Preparation: In a glovebox or dry environment, prepare a 5 mM solution of 3,5-DCPB in ACN containing 0.1 M TBAPF₆. De-aerate the solution with nitrogen or argon gas for 15 minutes to remove dissolved oxygen.
-
Cell Assembly: Assemble the three-electrode cell with the polished GCE, platinum counter, and reference electrode.
-
Electrochemical Reduction: Immerse the electrodes in the solution. Perform cyclic voltammetry (CV) by scanning the potential from the open-circuit potential to a sufficiently negative potential (e.g., -1.0 V vs. Ag/AgCl) for several cycles. A characteristic irreversible reduction peak should be observed on the first scan, which diminishes in subsequent scans as the passivating organic layer forms on the electrode.
-
Post-Grafting: After the electrochemical process, remove the GCE from the cell. Rinse it thoroughly with fresh ACN to remove any non-covalently attached (physisorbed) material.
-
Characterization: The modified surface can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of chlorine and carbon from the grafted layer, and by running a CV in a redox probe solution (like ferrocenemethanol) to confirm the blocking nature of the grafted layer.
-
Application 3: Use in Organic Synthesis (Sandmeyer Reaction)
Expertise Pillar: The Sandmeyer reaction is a classic transformation in organic synthesis that exemplifies the utility of diazonium salts for introducing a variety of functional groups onto an aromatic ring.[4][10] The reaction is typically catalyzed by copper(I) salts.[18] This protocol demonstrates the conversion of the diazonium group of 3,5-DCPB into a bromo group, yielding 1-bromo-3,5-dichlorobenzene. This highlights its role as a key synthetic intermediate.[19]
Protocol 3.3: Sandmeyer Bromination
-
Materials:
-
This compound (10 mmol)
-
Copper(I) bromide (CuBr, 12 mmol)
-
48% Hydrobromic acid (HBr)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flask, prepare a solution of CuBr (12 mmol) in approximately 20 mL of 48% HBr. The solution may need gentle warming to fully dissolve the copper salt. Cool the solution to 0°C in an ice bath.
-
Slowly and carefully add solid 3,5-DCPB (10 mmol) in small portions to the stirred CuBr/HBr solution at 0°C. Vigorous evolution of N₂ gas will occur. Ensure the addition is slow enough to control the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product, 1-bromo-3,5-dichlorobenzene, can be purified by column chromatography or distillation if necessary.
-
Summary of Applications
| Application Type | Description | Key Benefits |
| Electron Transfer Chemistry | Acts as a precursor to the 3,5-dichlorophenyl radical via single electron reduction. | Facilitates a wide range of radical-mediated reactions.[8][10] |
| Surface Modification | Covalently grafts onto conductive and semiconductive surfaces via electrochemical reduction. | Forms robust, stable organic layers for tuning surface properties.[7][20] |
| Sandmeyer Reactions | The diazonium group is replaced by halides (Cl, Br) or cyano groups using copper(I) salts. | Provides a reliable method to install functional groups that are otherwise difficult to introduce.[4][10] |
| Cross-Coupling Reactions | Serves as an arylating agent in microwave-assisted and photoredox-catalyzed coupling reactions. | Enables the formation of biaryl compounds and other complex molecules.[10][21] |
| Biochemical Assays | Used as a reagent for the detection of bilirubin in biological fluids by forming a colored azo compound. | Provides a stable and reactive reagent for clinical diagnostics.[10][22][23] |
References
- 1. researchgate.net [researchgate.net]
- 2. New insight into the electrochemical reduction of different aryldiazonium salts in aqueous solutions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04482F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 5. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]
- 6. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]
- 10. This compound | 350-67-4 | Benchchem [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Safer alternative for aryldiazonium chemistry [mpg.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. Surface modification of polymers by reduction of diazonium salts: polymethylmethacrylate as an example - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. This compound | 350-67-4 [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. cmcpal.com [cmcpal.com]
- 23. EP0918220B1 - Diazonium ion assay reagents and methods for their use - Google Patents [patents.google.com]
Application Notes and Protocols for Catalytic Thiocyanation Using Copper Salts and Diazonium Compounds
Introduction: The Strategic Importance of Aryl Thiocyanates
Aryl thiocyanates are a pivotal class of organosulfur compounds, serving as versatile synthetic intermediates and featuring prominently in a range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Their value lies in the reactivity of the thiocyanate (-SCN) group, which can be readily transformed into other sulfur-containing functionalities like thiols, thioethers, and thiocarbamates.[4] The copper-catalyzed thiocyanation of arenediazonium salts, a variant of the classic Sandmeyer reaction, represents a robust and widely adopted method for the synthesis of these valuable compounds.[5][6] This guide provides an in-depth exploration of this transformation, from its mechanistic underpinnings to detailed, field-proven laboratory protocols.
Copper's appeal as a catalyst stems from its low cost, low toxicity, and its ability to readily shuttle between different oxidation states, which is central to the catalytic cycle.[1][2] The use of diazonium salts, typically prepared from readily available anilines, offers a reliable and efficient entry point for introducing the thiocyanate group onto an aromatic ring.[5][7]
Mechanistic Insights: A Radical Pathway to C-S Bond Formation
The copper-catalyzed thiocyanation of arenediazonium salts proceeds through a radical-nucleophilic aromatic substitution (S-RN-Ar) mechanism.[6][8] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle can be dissected into three key steps:
-
Initiation via Single-Electron Transfer (SET): The reaction is initiated by a single-electron transfer from a copper(I) species to the arenediazonium salt. This reduces the diazonium ion and leads to the irreversible loss of dinitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. The result is the formation of a highly reactive aryl radical.[6][8][9]
-
Aryl Radical Capture: The newly formed aryl radical is then rapidly intercepted by a copper(II)-thiocyanate complex. This complex is formed from the oxidation of the initial copper(I) catalyst and the coordination of the thiocyanate anion present in the reaction mixture.
-
Product Formation and Catalyst Regeneration: The final step involves the transfer of the thiocyanate ligand from the copper(II) center to the aryl radical. This forms the desired aryl thiocyanate product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[6][10] While the precise nature of this final transfer is a subject of ongoing investigation, it is believed to occur rapidly within a solvent cage.[10]
References
- 1. Advancements in copper-catalyzed thiocyanation: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advancements in copper-catalyzed thiocyanation: A recent update | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 9. Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
synthesis of substituted phenols from 3,5-Dichlorophenyldiazonium tetrafluoroborate
An In-depth Technical Guide to the Synthesis of Substituted Phenols using 3,5-Dichlorophenyldiazonium tetrafluoroborate
Introduction: The Strategic Importance of Substituted Phenols and the Role of Diazonium Salts
Substituted phenols are a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their structural motifs are present in a wide array of bioactive molecules, from anti-inflammatory drugs like Aspirin to immunosuppressants and anesthetic agents like Propofol.[2][3] The strategic placement of substituents on the phenolic ring is crucial for modulating the biological activity and pharmacokinetic properties of these compounds.[4] This has driven the development of robust and versatile synthetic methodologies for their preparation.
Among the various synthetic routes, the use of aryl diazonium salts stands out as a powerful and highly adaptable method for introducing a hydroxyl group onto an aromatic ring.[5] This approach, often referred to as a Sandmeyer-type reaction, allows for the conversion of aromatic amines into phenols, providing a synthetic pathway that is often complementary to electrophilic aromatic substitution.[6][7] The transformation proceeds via the formation of a diazonium salt intermediate, which can then be hydrolyzed to the corresponding phenol.[8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a specific substituted phenol, 3,5-dichlorophenol, from its corresponding diazonium salt, this compound. We will delve into the underlying reaction mechanisms, provide a comprehensive, step-by-step protocol, and discuss critical safety considerations.
Reaction Mechanism: From Diazonium Salt to Phenol
The conversion of an aryl diazonium salt to a phenol is a classic example of a nucleophilic aromatic substitution reaction. The process is initiated by the diazotization of a primary aromatic amine, in this case, 3,5-dichloroaniline, to form the corresponding diazonium salt.[9] The use of tetrafluoroboric acid in the diazotization process yields the relatively stable this compound.[10]
The subsequent hydrolysis of the diazonium salt to the phenol is typically achieved by heating the salt in an aqueous solution.[11] The key to this transformation is the excellent leaving group ability of molecular nitrogen (N₂).[5] The thermal decomposition of the diazonium salt generates a highly reactive aryl cation, which is then readily attacked by a water molecule.[12] A final deprotonation step yields the desired phenol.[11]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenols in medicine | Feature | RSC Education [edu.rsc.org]
- 4. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. From diazonium salts A diazonium salt is formed by treating an aromatic p.. [askfilo.com]
- 9. This compound | 350-67-4 | Benchchem [benchchem.com]
- 10. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 11. orgosolver.com [orgosolver.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Azo-Coupling Reactions with 3,5-Dichlorophenyldiazonium Tetrafluoroborate
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Utility of 3,5-Dichlorophenyldiazonium Tetrafluoroborate in Azo-Coupling
Azo-coupling reactions represent a cornerstone of synthetic organic chemistry, enabling the formation of the chromophoric azo group (–N=N–) that links two aromatic systems. This reaction is the foundation for the industrial production of a vast array of dyes, pigments, and indicators.[1][2] The fundamental mechanism involves an electrophilic aromatic substitution, where a highly reactive aryldiazonium cation acts as the electrophile, attacking an electron-rich aromatic nucleophile, such as a phenol or an aniline.[2][3][4]
The choice of the diazonium salt is critical for controlling reaction outcomes. This compound stands out as a particularly valuable reagent for several reasons. Structurally, the presence of two electron-withdrawing chlorine atoms at the meta positions of the phenyl ring enhances the electrophilicity of the diazonium group, often leading to more efficient coupling. Furthermore, its isolation as a tetrafluoroborate (BF₄⁻) salt confers significantly greater stability compared to the more common chloride or sulfate salts.[5] This increased stability allows for easier handling, storage, and in some cases, purification, making it a more reliable and safer reagent for laboratory use.[5][6]
This guide provides a comprehensive overview of the synthesis and application of this compound in azo-coupling reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers in synthetic chemistry and drug development.
Synthesis of this compound
The precursor diazonium salt is typically prepared via the diazotization of 3,5-dichloroaniline and used directly or isolated. The tetrafluoroborate salt can be precipitated, filtered, and stored, offering a key advantage in experimental design.[5]
Underlying Principles of Diazotization
Diazotization is the conversion of a primary aromatic amine to a diazonium salt.[1] The reaction is performed in a cold, acidic solution using a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[1][7] The key principles are:
-
Temperature Control: The reaction is highly exothermic and the resulting diazonium salt is thermally unstable. Maintaining a temperature between 0–5°C is crucial to prevent decomposition of the product, which would otherwise evolve nitrogen gas and lead to undesired side products.[1][7]
-
Acidic Medium: The strong acid (in this case, tetrafluoroboric acid, HBF₄) serves two purposes: it reacts with sodium nitrite to generate the active electrophile (nitrosonium ion, NO⁺), and it stabilizes the resulting diazonium salt.[7]
-
Stoichiometry: A precise 1:1 molar ratio of the aniline to sodium nitrite is required for complete conversion.[7]
Workflow for Diazotization
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
| Reagents & Materials |
| 3,5-Dichloroaniline |
| Tetrafluoroboric acid (HBF₄, ~48% aqueous solution) |
| Sodium Nitrite (NaNO₂) |
| Diethyl Ether (cold) |
| Deionized Water |
| Magnetic stirrer and stir bar |
| Beakers and Erlenmeyer flasks |
| Ice-salt bath |
| Thermometer |
| Büchner funnel and filter paper |
| Vacuum flask and vacuum source |
Procedure:
-
In a 250 mL beaker, dissolve 10.0 g of 3,5-dichloroaniline in 50 mL of 48% tetrafluoroboric acid. Stir until a clear solution or a fine slurry is formed.
-
Cool the mixture to 0°C in an ice-salt bath with continuous stirring. Ensure the internal temperature is maintained between 0 and 5°C throughout the next step.
-
In a separate beaker, dissolve a stoichiometric equivalent of sodium nitrite (calculated based on the moles of aniline) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold, stirred aniline solution. The rate of addition should be controlled to keep the temperature below 5°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[7] A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water, followed by a wash with cold diethyl ether to aid in drying.
-
Dry the product under vacuum. The resulting solid should be stored in a refrigerator (2-8°C), protected from light and moisture.[5]
Azo-Coupling Reactions: Protocol and Mechanism
Once prepared, the diazonium salt serves as a potent electrophile for reaction with electron-rich coupling partners.
Mechanism of Azo-Coupling
The reaction is a classic electrophilic aromatic substitution. The diazonium ion (Ar-N₂⁺) is the electrophile, which attacks the electron-rich ring of the coupling component (e.g., a phenol or aniline). The substitution typically occurs at the para position unless it is blocked, in which case ortho substitution is favored.[2][3] The pH of the reaction medium is a critical parameter; the reaction must be mildly acidic or neutral to proceed efficiently.[2]
Caption: General mechanism of electrophilic aromatic substitution in azo-coupling.
General Protocol: Azo-Coupling
This protocol provides a general framework. The specific solvent, base, and temperature may need optimization depending on the coupling partner.
| Reagents & Materials |
| This compound |
| Coupling Partner (e.g., Phenol, β-Naphthol, Aniline) |
| Solvent (e.g., Water, Ethanol, DMF) |
| Base (e.g., Sodium Hydroxide, Sodium Acetate) |
| Acid (e.g., Acetic Acid, HCl for pH adjustment) |
| Magnetic stirrer and stir bar |
| Beakers and Erlenmeyer flasks |
| Ice bath |
| pH meter or pH paper |
Procedure:
-
Prepare the Coupling Solution: In a beaker, dissolve the electron-rich coupling partner (e.g., β-naphthol) in a suitable solvent. For phenols, an aqueous solution of sodium hydroxide is often used to form the more reactive phenoxide ion.[3] For anilines, a mildly acidic solution (e.g., acetic acid/sodium acetate buffer) is typically employed.
-
Cool the coupling solution in an ice bath to 0-5°C with stirring.
-
Prepare the Diazonium Solution: In a separate beaker, dissolve the this compound in a cold solvent (e.g., water or a water/ethanol mixture).
-
Perform the Coupling: Slowly add the cold diazonium salt solution to the cold, stirred coupling solution.
-
Monitor and Control pH: The pH is critical. For coupling with phenols, the solution should be mildly alkaline (pH 8-10) to ensure the presence of the phenoxide. For anilines, a mildly acidic pH (4-6) is required to have sufficient free amine for reaction without deactivating the diazonium salt.[2] Monitor the pH and adjust as necessary.
-
Observe Product Formation: The formation of the azo dye is typically indicated by the appearance of a vibrant color.[8]
-
Complete the Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
-
Isolate the Product: The azo dye often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purify the Product: Wash the filter cake with water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
Experimental Parameters and Troubleshooting
The success of an azo-coupling reaction depends on the careful control of several variables.
| Parameter | Effect on Reaction | Rationale & Expert Insights |
| Coupling Partner | Determines the color and properties of the final azo compound. | Highly activated rings (phenols, anilines, naphthols) are required. Electron-donating groups on the coupling partner accelerate the reaction.[3] |
| pH | Critical for reactivity. | For phenols, alkaline pH generates the highly nucleophilic phenoxide. For anilines, acidic pH is needed to prevent N-coupling (triazene formation), but pH must not be too low to avoid protonating the amine, which deactivates it.[2][9] |
| Temperature | Low temperature (0-10°C) is essential. | Prevents the decomposition of the diazonium salt and minimizes side reactions. The coupling reaction itself is fast even at low temperatures.[1] |
| Solvent | Affects solubility of reactants and product. | Aqueous or aqueous-alcoholic solutions are common. For less soluble reactants, solvents like DMF or DMSO can be used, but may require more careful temperature control. |
Troubleshooting Common Issues:
-
Low or No Yield:
-
Cause: Decomposition of the diazonium salt.
-
Solution: Ensure the temperature was strictly maintained below 5°C during diazotization and coupling. Use the diazonium salt immediately after preparation if possible.
-
-
Off-Color Product or Mixture of Products:
-
Cause: Incorrect pH leading to side reactions (e.g., coupling at the wrong position or self-coupling).
-
Solution: Carefully monitor and control the pH throughout the addition of the diazonium salt.
-
-
Product is an Oily Tar:
-
Cause: Impurities or incorrect workup.
-
Solution: Ensure starting materials are pure. Try "salting out" the product by adding a saturated NaCl solution to the reaction mixture before filtration. Recrystallization may be challenging; column chromatography could be an alternative.
-
Safety and Handling
CRITICAL: Diazonium salts, particularly when dry, are thermally sensitive and can be explosive. Handle with extreme care. [5][6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling Precautions:
-
Precursor Toxicity: The starting material, 3,5-dichloroaniline, is toxic and corrosive. Avoid inhalation and skin contact.[14][15]
-
Spill & Waste Disposal:
-
In case of a spill, do not dry sweep. Carefully moisten the solid and collect it in a suitable container for disposal.[16]
-
To decompose excess diazonium salt, add it slowly to a stirred solution of a reducing agent like sodium bisulfite or react it with an excess of a coupling partner like β-naphthol.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Azo Coupling [organic-chemistry.org]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. glasp.co [glasp.co]
- 5. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 6. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]
- 7. This compound | 350-67-4 | Benchchem [benchchem.com]
- 8. innospk.com [innospk.com]
- 9. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. echemi.com [echemi.com]
- 14. Page loading... [guidechem.com]
- 15. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in the Sandmeyer Reaction with Dichlorinated Precursors
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Sandmeyer reaction with dichlorinated aromatic precursors. While a cornerstone of synthetic chemistry for converting aryl amines into aryl halides, the Sandmeyer reaction can present unique challenges when electron-deficient substrates like dichloroanilines are used.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established reaction mechanisms and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should anticipate when using dichlorinated anilines in a Sandmeyer reaction?
When working with dichlorinated precursors, you are most likely to encounter four main classes of side reactions:
-
Phenol Formation (Hydrolysis): The diazonium salt intermediate can react with water in the reaction mixture to produce the corresponding dichlorophenol.[4] This is often exacerbated by elevated temperatures.
-
Biaryl Formation (Dimerization): The reaction proceeds via an aryl radical intermediate.[5][6][7] If two of these radicals couple, a tetrachlorobiphenyl byproduct is formed. The presence of biaryl compounds is strong evidence for the radical-nucleophilic aromatic substitution (SRNAr) mechanism of the Sandmeyer reaction.[5][6]
-
Azo Coupling: The electrophilic diazonium salt can couple with an electron-rich species. The most common culprit is unreacted dichlorinated aniline, leading to the formation of highly colored azo dyes.[4][8]
-
Reduction (Hydrodediazoniation): The diazonium group can be replaced by a hydrogen atom, leading to the formation of dichlorobenzene. This can occur if the aryl radical abstracts a hydrogen atom from the solvent or other reagents. While sometimes a desired transformation using reagents like hypophosphorous acid (H₃PO₂), it is typically an unwanted side reaction in halogenation protocols.[9][10]
Q2: Why are dichlorinated anilines more prone to certain side reactions compared to simpler anilines?
The two electron-withdrawing chlorine atoms have a significant electronic impact on the substrate. They decrease the basicity of the parent aniline, which can make the initial diazotization step more challenging and potentially incomplete. Furthermore, these electron-withdrawing groups can influence the stability and reactivity of the resulting diazonium salt, potentially altering its susceptibility to nucleophilic attack (like hydrolysis) or decomposition.
Q3: How critical is temperature control during both the diazotization and the Sandmeyer steps?
Temperature control is arguably the most critical parameter for success.
-
Diazotization: This step must be performed at low temperatures, typically 0–5°C .[11][12] Aryl diazonium salts are thermally unstable and can explosively decompose at higher temperatures.[4] Even slight warming can accelerate decomposition and the undesired hydrolysis to a phenol byproduct.[4][13]
-
Sandmeyer Reaction (Copper Addition): While this step often requires gentle warming to facilitate the reaction, the temperature must be carefully controlled. Excessive heat can promote the formation of tar-like polymers and other radical-mediated side products.[11]
Q4: What is the specific role of the copper(I) catalyst, and can I use copper(II) salts instead?
The copper(I) salt (e.g., CuCl, CuBr) is the active catalyst.[14] Its primary role is to initiate the reaction by transferring a single electron to the diazonium salt.[6][15] This reduces the diazonium salt, causing the loss of dinitrogen gas (N₂) and forming an aryl radical. The now-oxidized copper(II) species then transfers a halide to the aryl radical, regenerating the copper(I) catalyst and forming the final aryl halide product.[5][15]
While Cu(I) is the traditional and most effective catalyst, some protocols have employed Cu(II) salts.[5][6] However, these often require an in-situ reduction to Cu(I) for the catalytic cycle to begin, or they may operate through a different mechanism with potentially lower efficiency. For the classic Sandmeyer reaction, Cu(I) is the reagent of choice.[11][16]
Troubleshooting Guide for Dichlorinated Precursors
This section addresses specific experimental issues. Use the accompanying workflow diagram to guide your troubleshooting process.
Problem 1: Low yield of desired product; significant dichlorophenol detected.
-
Probable Cause: Premature decomposition and hydrolysis of the diazonium salt. This is often due to excess water, reaction temperature rising above 5°C, or allowing the diazonium salt solution to stand for too long before use.[11][17]
-
Corrective Actions:
-
Temperature Management: Ensure your ice bath is well-maintained throughout the diazotization and that the temperature of the reaction mixture itself remains between 0–5°C.[12]
-
Minimize Water: Use concentrated acids (e.g., HCl) for the diazotization to reduce the overall water content.
-
Prompt Usage: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer step. These intermediates have limited stability even in the cold.[13]
-
Solvent Choice: Consider performing the reaction in a two-phase system (e.g., with an organic solvent like cyclopentyl methyl ether) which has been shown to suppress dimerization and improve yields in some hydrolysis-prone reactions.[17]
-
Problem 2: Formation of dark, tar-like polymeric materials or insoluble solids.
-
Probable Cause: Uncontrolled radical reactions. This suggests that the aryl radical intermediates are polymerizing or participating in other non-productive pathways instead of reacting with the copper-halide complex. This can be caused by localized overheating or insufficient catalyst concentration.
-
Corrective Actions:
-
Control Addition Rate: Add the cold diazonium salt solution slowly to the copper(I) halide solution with vigorous stirring. This prevents a high local concentration of radicals.
-
Ensure Catalyst Activity: Use a stoichiometric amount of a freshly prepared, active Cu(I) catalyst. Oxygen can oxidize Cu(I) to the less active Cu(II), so solutions should not be stored for long periods unless under an inert atmosphere.
-
Maintain Proper Temperature: Avoid excessive heating during the copper-catalyzed step. A gentle warming to 25-50°C may be needed, but this should be determined empirically for your specific substrate.[6]
-
Problem 3: A bright yellow, orange, or red precipitate forms in the reaction.
-
Probable Cause: Azo coupling. This occurs when the electrophilic diazonium salt reacts with a nucleophilic aromatic ring, such as the starting dichloroaniline.[4][18] This indicates that the initial diazotization was incomplete or the pH is not sufficiently acidic.
-
Corrective Actions:
-
Verify Complete Diazotization: Before proceeding to the Sandmeyer step, test for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture should produce an immediate dark blue color, indicating that all the aniline has been consumed.[13] If the test is negative, add a small additional amount of sodium nitrite solution.
-
Maintain High Acidity: The reaction medium must remain strongly acidic. The acid protonates the amino group of any unreacted aniline, deactivating it and preventing it from acting as a nucleophile for azo coupling.[9]
-
Experimental Protocol: Best Practices for Sandmeyer Reaction of 2,5-Dichloroaniline
This protocol incorporates the troubleshooting measures discussed above for the synthesis of 1-bromo-2,5-dichlorobenzene.
Part 1: Preparation of Copper(I) Bromide Solution
-
In a flask, dissolve CuSO₄·5H₂O in water.
-
Add sodium bromide (NaBr) and stir until dissolved.
-
Slowly add sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution to reduce the Cu(II) to Cu(I). A white precipitate of copper(I) bromide should form.
-
Allow the precipitate to settle, decant the supernatant, and wash the solid with water.
-
Dissolve the freshly prepared CuBr in concentrated hydrobromic acid (HBr). Cool this solution in an ice bath.
Part 2: Diazotization of 2,5-Dichloroaniline
-
In a separate beaker, add 2,5-dichloroaniline to a mixture of concentrated HBr and water. Stir until a fine slurry of the amine salt is formed.
-
Cool the slurry to 0°C in an ice-salt bath. The internal temperature must be maintained between 0–5°C .
-
Prepare a solution of sodium nitrite (NaNO₂) in cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine slurry, keeping the tip of the addition funnel below the surface of the liquid. The rate of addition should be slow enough to prevent the temperature from exceeding 5°C.
-
After the addition is complete, stir for an additional 15 minutes in the ice bath.
-
Validation Step: Test for excess nitrous acid using starch-iodide paper. A positive test (immediate blue-black color) confirms complete diazotization.[13]
Part 3: The Sandmeyer Reaction
-
Slowly and carefully add the cold diazonium salt solution from Part 2 to the vigorously stirred, cold CuBr solution from Part 1.
-
Observe for the evolution of nitrogen gas.[13] Control the rate of addition to maintain a steady, but not violent, effervescence.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the mixture and proceed with standard workup (e.g., steam distillation or solvent extraction) to isolate the 1-bromo-2,5-dichlorobenzene.
Data & Visualization
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Product Type | Chemical Cause | Key Indicator(s) | Primary Mitigation Strategy |
| Dichlorophenol | Hydrolysis of diazonium salt | Oily droplets, phenolic odor | Maintain temperature at 0–5°C; use concentrated acid; use diazonium salt promptly. |
| Tetrachlorobiphenyl | Dimerization of aryl radicals | Insoluble solid byproduct | Ensure sufficient active Cu(I) catalyst; control rate of diazonium salt addition. |
| Azo Compound | Coupling of diazonium salt with unreacted aniline | Brightly colored precipitate | Ensure complete diazotization (starch-iodide test); maintain high acidity (low pH). |
| Dichlorobenzene | Reduction of diazonium salt | GC-MS evidence of product with lower MW | Avoid unintended hydrogen atom donors; select appropriate solvent. |
Diagrams
.dot
Caption: Troubleshooting workflow for common Sandmeyer reaction issues.
.dot
Caption: Competing reaction pathways in the Sandmeyer reaction.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 8. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE [vedantu.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 15. byjus.com [byjus.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. lkouniv.ac.in [lkouniv.ac.in]
Technical Support Center: Optimizing Temperature for Diazonium Salt Stability in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical and practical advice on a critical parameter in synthetic chemistry: the temperature control and optimization for the stability of diazonium salts in solution. Diazonium salts are versatile and powerful intermediates, but their inherent instability demands precise control over reaction conditions. This resource offers troubleshooting guides and frequently asked questions to ensure the success and safety of your experiments.
Troubleshooting Guide: Common Issues in Diazonium Salt Handling
This section addresses specific problems encountered during diazotization and subsequent reactions, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction yield is consistently low. I suspect the diazonium salt intermediate is decomposing. What are the likely temperature-related causes and how can I fix this?
-
Answer: Low yield is the most common symptom of diazonium salt instability. The primary cause is often a reaction temperature rising above the optimal 0–5 °C range.[1][2][3][4][5][6] At elevated temperatures, the diazonium salt rapidly decomposes, leading to the evolution of nitrogen gas and the formation of unwanted byproducts, such as phenols if water is the solvent.[5]
Troubleshooting Steps:
-
Vessel Immersion: Ensure the reaction flask is adequately immersed in an efficient ice-salt bath to maintain a consistent low temperature.[2][3]
-
Internal Temperature Monitoring: Do not rely on the bath temperature alone. Use a calibrated thermometer to monitor the internal temperature of the reaction mixture continuously.[2][7]
-
Slow Reagent Addition: The diazotization reaction, the reaction between the amine salt and nitrous acid, is exothermic.[2] Add the pre-cooled sodium nitrite solution dropwise with vigorous stirring to dissipate heat and prevent the formation of localized hotspots.[2][3][7]
-
Reagent Purity: Ensure all reagents, particularly the starting amine and sodium nitrite, are of high purity and stored correctly. Impurities, such as transition metals, can catalyze decomposition.[3][8]
-
Issue 2: Formation of Dark-Colored, Tarry Substances
-
Question: My reaction mixture has turned dark red, orange, or has formed a tarry substance. What does this indicate?
-
Answer: The formation of dark, insoluble materials is a clear indicator of side reactions, often triggered by excessive temperatures.[2][3] This can be due to:
-
Azo Coupling: The newly formed diazonium salt can act as an electrophile and couple with the unreacted, electron-rich parent amine. This side reaction is accelerated at higher temperatures and if the reaction medium is not sufficiently acidic.[3][5]
-
Decomposition Products: As the diazonium salt decomposes, the resulting products can undergo further reactions to form complex, colored polymers.[2]
Troubleshooting Steps:
-
Strict Temperature Adherence: Re-evaluate and strictly enforce the 0–5 °C temperature range during the addition of sodium nitrite.[3]
-
Sufficient Acidity: Ensure a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) is used. This protonates the starting amine, rendering it less nucleophilic and preventing it from coupling with the diazonium salt.[3][5]
-
Issue 3: Evolution of Brown Fumes (NO₂) or Bubbling
-
Question: I'm observing brown fumes or significant gas evolution from my reaction. What is happening?
-
Answer: This indicates decomposition, either of the nitrous acid or the diazonium salt itself.
-
Brown Fumes (NO₂): The appearance of brown fumes suggests that the temperature is too high, causing the in situ generated nitrous acid to decompose.[2]
-
Gas Evolution (Bubbling): Vigorous bubbling is likely the evolution of nitrogen gas (N₂), a direct result of the diazonium salt decomposing.[1][7] This is a critical safety concern as it can lead to pressure buildup.[4][9]
Troubleshooting Steps:
-
Immediate Cooling: If bubbling is observed, immediately check and lower the reaction temperature.[7]
-
Venting: Always ensure the reaction vessel is adequately vented to prevent a dangerous buildup of pressure from evolved gases.[4][9][10]
-
Proper Reagent Addition: Add the sodium nitrite solution to the pre-cooled mixture of the primary amine and acid. Ensure the tip of the addition funnel or pipette is below the surface of the reaction mixture to promote efficient mixing and prevent localized decomposition of nitrous acid.[7][9]
-
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the stability of diazonium salts.
Q1: What is the "golden rule" for temperature when preparing diazonium salts?
A1: The universally accepted temperature range for preparing and handling aqueous solutions of most aryldiazonium salts is 0–5 °C (273–278 K) .[1][4][5][6][11][12] This low temperature is critical to suppress the rate of decomposition, which increases significantly at temperatures above 5 °C.[1][5] While some specific diazonium salts may show stability at slightly higher temperatures, adhering to this range is the best practice for safety and yield.[1]
Q2: Why are diazonium salts so thermally unstable?
A2: The instability of diazonium salts stems from the excellent leaving group ability of the dinitrogen molecule (N₂). The C-N bond in an arenediazonium ion is relatively weak, and the thermodynamic driving force for decomposition is the formation of the highly stable, triple-bonded N₂ molecule.[13] This decomposition can proceed through various mechanisms, including heterolytic or homolytic cleavage, to form highly reactive aryl cations or radicals.
Q3: How does the structure of the starting aniline affect the stability of the diazonium salt?
A3: The electronic properties of substituents on the aromatic ring significantly influence the stability of the corresponding diazonium salt.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, stabilize the diazonium salt by delocalizing the positive charge through resonance and inductive effects.[14]
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, destabilize the diazonium salt by increasing the positive charge on the diazonium group and making the C-N bond more susceptible to cleavage.[14]
Stability Order Example: p-Methoxybenzenediazonium > Benzenediazonium > p-Cyanobenzenediazonium > p-Nitrobenzenediazonium[14]
Q4: Can I isolate and store diazonium salts?
A4: It is strongly advised not to isolate diazonium salts in a dry, solid state , as they can be dangerously explosive and sensitive to friction, shock, and heat.[1][2][4][5][9] The best practice is to prepare the diazonium salt in situ and use the cold aqueous solution immediately in the subsequent reaction.[2][5][10] An exception is certain salts with non-nucleophilic, bulky counter-ions like tetrafluoroborate (BF₄⁻) or tosylate, which are significantly more stable and can sometimes be isolated with extreme caution.[1][15][16] Even in these cases, handling should be limited to very small quantities (less than 0.75 mmol is recommended).[4][9][10]
Q5: Besides temperature, what other factors influence stability in solution?
A5: Several other factors are critical:
-
Counter-ion: The nature of the anion (X⁻) plays a major role. Smaller, more nucleophilic anions like chloride result in less stable salts, whereas larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylates enhance stability.[13][15][16]
-
pH: A sufficiently acidic medium is crucial to prevent side reactions, such as the coupling of the diazonium salt with unreacted amine.[5] At pH values between 5 and 6, explosive diazoanhydrides can form.[10]
-
Impurities: The presence of transition metals or excess nitrous acid can catalyze decomposition, lowering the temperature at which it occurs.[8][10]
-
Light: Some diazonium salts are light-sensitive and can decompose upon exposure. It is good practice to protect the reaction from direct light.[5][8]
Data Summary: Temperature Effects on Stability
| Parameter | Recommended Range/Value | Significance for Stability |
| Reaction Temperature | 0 - 5 °C | Critical for preventing the thermal decomposition of the diazonium salt.[4][5][9] |
| pH | Highly Acidic (Excess Mineral Acid) | Prevents unwanted side reactions, such as azo coupling with the starting amine.[3][5] |
| Reagent Stoichiometry | Stoichiometric NaNO₂ | Avoids excess nitrous acid, which can cause instability and side reactions.[9][10] |
Experimental Protocol: Standard Diazotization Procedure
This protocol outlines the key steps for a typical diazotization, emphasizing temperature control.
Materials:
-
Primary Aromatic Amine
-
Concentrated Mineral Acid (e.g., HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Salt (e.g., NaCl or CaCl₂)
-
Starch-Iodide Paper
Procedure:
-
Amine Salt Formation: In a flask equipped with a magnetic stir bar and a thermometer, dissolve the primary aromatic amine in the mineral acid. This step may be exothermic; allow the solution to cool if necessary.
-
Cooling: Prepare an ice-salt bath and cool the flask containing the amine salt solution to 0–5 °C. Ensure the internal reaction temperature is stable within this range.[2]
-
Nitrite Solution Preparation: In a separate beaker, prepare an aqueous solution of sodium nitrite and pre-cool it in an ice bath.
-
Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the vigorously stirred amine salt solution. Crucially, monitor the internal temperature and maintain it between 0–5 °C throughout the addition. [2][3]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes. To confirm the presence of nitrous acid (indicating the amine has been consumed), test a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates an excess of nitrous acid and that the diazotization is complete.[2]
-
Immediate Use: Use the resulting cold diazonium salt solution immediately for the subsequent synthetic step. Do not attempt to store it or allow it to warm up.[5][10]
Visualization of Key Processes
Workflow for Optimizing Diazonium Salt Stability
Caption: Workflow for Diazotization with Temperature Control.
Decomposition Pathways of Arenediazonium Salts
Caption: Temperature-Induced Decomposition of Diazonium Salts.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. webassign.net [webassign.net]
- 12. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. Question: Stability Order of Diazonium Salts Determine the correct stabi.. [askfilo.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Diazonium compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3,5-Dichlorophenyldiazonium Tetrafluoroborate
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,5-dichlorophenyldiazonium tetrafluoroborate. The focus is on practical, field-proven insights into purification, troubleshooting common issues, and ensuring laboratory safety.
CRITICAL SAFETY ADVISORY: Handling Diazonium Salts
Before proceeding, it is imperative to understand the significant hazards associated with diazonium salts. Many are thermally unstable and can be sensitive to friction, shock, heat, and light.[1][2][3] In the solid, dry state, they can decompose violently and pose a serious explosion risk.[4][5][6]
Fundamental Safety Precautions:
-
Scale Limitation: Never handle more than 0.75 mmol of an isolated diazonium salt at one time, especially for novel or uncharacterized compounds.[4][5]
-
Handling: Always use plastic or Teflon spatulas. Never use a metal spatula to scratch or grind the solid material, as this can initiate decomposition.[4]
-
Avoid Isolation When Possible: The safest practice is to use the diazonium salt in situ without isolation.[4][7] If isolation is necessary, treat the material as potentially explosive.
-
Keep Moist: Diazonium salts are generally safer when moist.[6] Avoid allowing the material to become completely dry unless absolutely necessary and behind a blast shield.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. A blast shield is strongly recommended when handling the dry solid.
-
Storage: Store the purified, dry salt at low temperatures (2-8°C or -20°C) under an inert atmosphere (e.g., argon) and protected from light.[2][8][9]
Troubleshooting Guide
This section addresses specific problems encountered during the purification of crude this compound in a question-and-answer format.
Question: My crude product is an oily or gummy paste, not a filterable solid. What went wrong?
Answer: This is a common issue that typically points to two main causes:
-
Excess Water/Moisture: The tetrafluoroborate salt has some solubility in water. If the reaction medium is too dilute or if washing steps are performed with excessive volumes of aqueous solutions, the product may fail to precipitate cleanly.
-
Incomplete Diazotization: If the reaction temperature rises above the optimal 0–5°C range, the diazonium salt can begin to decompose, leading to the formation of phenolic byproducts.[7][8] These impurities can interfere with crystallization, resulting in an oily product. Ensure your starting aniline is of high purity, as impurities can also lead to side reactions.
Corrective Actions:
-
Ensure the reaction is maintained at 0–5°C throughout the diazotization and precipitation steps.[8]
-
If the product is already oily, attempt to induce crystallization by cooling the mixture further and gently scratching the inside of the flask with a glass rod (use caution).
-
If crystallization fails, you may need to extract the aqueous phase with a cold, non-polar solvent like diethyl ether to remove organic impurities before re-attempting precipitation, though this can lead to significant yield loss.
Question: After washing and drying, my yield is extremely low. How can I improve recovery?
Answer: Low yield is often a result of product loss during purification or decomposition.
-
Washing Solvent Selection: The choice of washing solvent is critical. Using a solvent in which the diazonium salt is even moderately soluble will drastically reduce the yield. Diethyl ether is a common choice because it effectively removes non-polar impurities and residual water while having very low solubility for the salt.
-
Washing Technique: Always use ice-cold washing solvents.[10] Wash the filter cake with several small portions of solvent rather than one large volume. This improves impurity removal while minimizing dissolution of the product.
-
Premature Decomposition: As mentioned, elevated temperatures during the reaction or workup will decompose the product.[8] Ensure all solutions and equipment are adequately pre-cooled.
Question: My final product is pink or dark brown instead of the expected off-white/tan powder. Is it impure?
Answer: Discoloration is a strong indicator of impurities.
-
Oxidation: The crude starting material, 3,5-dichloroaniline, can oxidize over time, leading to colored impurities that carry through the synthesis. Using freshly purified starting material is recommended.[10]
-
Azo Coupling: If the pH of the solution is not kept strongly acidic, the newly formed diazonium salt can couple with unreacted aniline or phenol byproducts to form colored azo compounds.[4]
-
Thermal Decomposition: Heating the salt, even mildly, can cause decomposition and discoloration.
Purification Strategy: If the product is only slightly colored, a thorough wash with cold diethyl ether may be sufficient. For heavily discolored products, recrystallization is necessary. A common method is to dissolve the crude salt in a minimal amount of cold acetone and precipitate it by adding cold diethyl ether.[8]
Purification Workflow
The following diagram illustrates the general workflow for purifying crude this compound.
Caption: General workflow for purification and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method: washing or recrystallization?
For most applications, a thorough washing (trituration) of the crude, filtered solid is sufficient. Washing with ice-cold water, followed by a polar organic solvent like ethanol, and finally a non-polar solvent like diethyl ether is effective.[10][11] Recrystallization (e.g., from acetone/ether) should be reserved for instances of high discoloration or when exceptional purity is required, as it inevitably leads to lower yields.[8]
Q2: Which solvents should I use for washing the crude product and why?
The choice of washing solvents follows a logical progression to remove different types of impurities.
| Solvent | Purpose | Rationale |
| Ice-Cold Water | Removes residual acids (HBF₄) and inorganic salts (NaNO₂, NaCl). | The product is sparingly soluble in cold water, allowing for the removal of highly soluble inorganic byproducts. |
| Ice-Cold Ethanol | Removes polar organic impurities and excess water. | Helps to begin the drying process by displacing water from the filter cake.[11] |
| Ice-Cold Diethyl Ether | Removes non-polar organic impurities and residual water. | The diazonium salt is virtually insoluble in ether, making it an excellent final wash to obtain a dry, free-flowing powder. |
Q3: How should the purified this compound be dried safely?
The product should be dried under vacuum at ambient temperature or slightly above, but never exceeding 40-50°C .[11] Higher temperatures dramatically increase the risk of violent decomposition.[5] Drying in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅) is a standard and safe procedure.
Q4: How can I assess the purity of my final product?
Several analytical techniques can be used:
-
Appearance: The pure compound should be a tan or slightly red powder.[2][9]
-
Infrared (IR) Spectroscopy: A strong, sharp peak should be observed in the region of 2250-2300 cm⁻¹ corresponding to the N≡N triple bond stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the aromatic ring.
-
Elemental Analysis: Provides the percentage of carbon and nitrogen, which can be compared to the theoretical values.[9]
| Property | Expected Value |
| Molecular Formula | C₆H₃BCl₂F₄N₂ |
| Molecular Weight | 260.81 g/mol [8][12] |
| Appearance | Tan or slightly red powder[2][9] |
| Storage Temperature | -20°C to 8°C[2][8][9] |
Detailed Experimental Protocols
Protocol 1: Purification by Sequential Washing
This protocol is suitable for routine purification of the crude product obtained from a typical diazotization reaction.
-
Isolation: Collect the crude, wet precipitate from the reaction mixture by vacuum filtration using a Büchner funnel. Do not let the filter cake dry completely on the funnel at this stage.
-
Aqueous Wash: With the vacuum off, add a small volume of ice-cold deionized water to the funnel and gently slurry the solid. Reapply the vacuum to remove the water. Repeat this step twice.
-
Alcohol Wash: With the vacuum off, wash the filter cake with a small portion of ice-cold ethanol.[11] Reapply the vacuum. This step helps remove the bulk of the water.
-
Ether Wash: Wash the filter cake with two to three portions of ice-cold diethyl ether.[10] This will remove remaining organic impurities and water, and the resulting solid should appear as a fine, non-clumping powder.
-
Drying: Carefully transfer the solid from the funnel to a watch glass or petri dish. Dry under high vacuum at room temperature until a constant weight is achieved. For safety, perform this step behind a blast shield.
Protocol 2: Purification by Recrystallization
Use this method for highly impure or colored samples. Extreme caution is advised.
-
Dissolution: In a fume hood and behind a blast shield, transfer the crude, semi-dry solid to a cooled Erlenmeyer flask. Add a minimal volume of ice-cold acetone, swirling gently to dissolve the solid.[8] Work quickly to minimize decomposition.
-
Precipitation: To the cold acetone solution, slowly add ice-cold diethyl ether with gentle swirling until precipitation is complete.[8] The product should precipitate out as a purified solid, while more soluble impurities remain in the solvent mixture.
-
Isolation: Immediately collect the purified crystals by vacuum filtration.
-
Final Wash & Drying: Wash the collected crystals with a small amount of ice-cold diethyl ether and dry under vacuum as described in Protocol 1.
Troubleshooting Decision Tree
Caption: Decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 3. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. This compound | 350-67-4 | Benchchem [benchchem.com]
- 9. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. EP0022959B1 - Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution - Google Patents [patents.google.com]
- 12. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Explosive Hazard of Dry Diazonium Salts
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist, this guide provides essential troubleshooting and safety protocols for handling arenediazonium salts. These versatile intermediates are indispensable in organic synthesis but possess a significant, often underestimated, explosive hazard, particularly in their solid, dry state. This document is structured to provide direct, actionable answers to common issues and questions, grounded in established safety principles and chemical causality.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during diazotization and subsequent reactions. The format is designed for quick reference in a laboratory setting.
| Issue / Question | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Why did my diazonium salt precipitate unexpectedly from the reaction mixture? | 1. Supersaturation: The concentration of the diazonium salt has exceeded its solubility limit under the reaction conditions. This is a highly dangerous situation as the solid precipitate is far more shock- and friction-sensitive than the solvated salt.[1][2] 2. Incorrect Counter-ion: The choice of acid (e.g., HCl, H₂SO₄, HBF₄) results in a diazonium salt with low solubility in the reaction medium. 3. Temperature Fluctuation: A drop in temperature may have decreased the salt's solubility. | Immediate Action: 1. DO NOT SCRAPE OR FILTER. Treat the vessel as a potential detonation hazard. 2. If safe to do so, carefully and slowly add more pre-chilled solvent to redissolve the precipitate. 3. If dissolution is not possible, the reaction must be quenched immediately and cautiously. Add a pre-chilled solution of a quenching agent like hypophosphorous acid (H₃PO₂) dropwise from behind a blast shield.[3][4] Prevention: • Maintain diligent temperature control (typically 0–5 °C) to prevent both decomposition and unwanted precipitation.[1][5] • Ensure the reaction volume is sufficient to keep the diazonium salt in solution at the intended concentration. |
| My reaction is generating gas much faster than expected and the temperature is rising uncontrollably. | 1. Runaway Decomposition: This is the most likely cause. The exothermic decomposition of the diazonium salt has started, releasing heat and nitrogen gas. This heat accelerates further decomposition, creating a dangerous feedback loop.[1][6] 2. Excess Nitrous Acid: Residual nitrous acid (from NaNO₂) can catalyze decomposition.[3][4][7] 3. Contamination: The presence of transition metal impurities (e.g., copper, iron from spatulas or reactants) can catalyze violent decomposition.[3][4] | Immediate Action (EXTREME CAUTION): 1. Alert all personnel in the immediate area and evacuate if necessary. 2. From behind a blast shield, immediately apply maximum cooling with an ice/salt bath or cryo-cooler. 3. If the reaction is in the early stages, cautiously add a pre-chilled quenching agent. Prevention: • Strict Stoichiometry: Use only a stoichiometric amount of sodium nitrite.[1][5][7] • Test and Quench Nitrous Acid: After diazotization, test for excess nitrous acid with starch-iodide paper. If positive (blue/black color), quench with a small amount of sulfamic acid or urea until the test is negative.[1][7] • Maintain Temperature: Never let the reaction temperature exceed 5 °C.[1][5] |
| The final product from my Sandmeyer (or similar) reaction is low-yield and contains significant phenol byproducts. | 1. Premature Decomposition: The diazonium salt decomposed via an Sₙ1-type mechanism, reacting with water to form a phenol before the intended coupling reagent could react. 2. Insufficiently Cold Conditions: Temperatures rising above 5-10 °C significantly favor decomposition and phenol formation.[1] | Optimization: 1. Verify Temperature Control: Ensure your cooling bath and reaction monitoring are robust. The internal reaction temperature, not the bath temperature, is what matters. 2. pH Control: Maintain a strongly acidic environment, as neutral or basic conditions can promote decomposition.[7] 3. Use In Situ: Add the coupling reagent (e.g., CuCl) to the cold diazonium salt solution promptly. Do not let the diazonium solution stand for extended periods, even when cold. The principle of in situ generation and immediate use is paramount.[5][8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Is it ever safe to isolate and store a dry diazonium salt?
A: Generally, no. The isolation of dry diazonium salts should be avoided whenever possible.[3][9] They are notoriously unpredictable and can decompose violently due to shock, friction, static discharge, or heat.[1][5] There have been numerous severe laboratory and industrial accidents, some fatal, resulting from the handling of isolated diazonium solids.[1][2][10]
If isolation is synthetically unavoidable, it must be treated as a high-hazard operation:
-
Scale Limitation: Never isolate more than 0.75 mmol at one time.[1][3][5][7]
-
Stabilized Forms Only: Only salts with more stable counter-ions, like tetrafluoroborates (BF₄⁻), should even be considered for isolation.[11][12][13] However, even these can be explosive, especially those with high nitrogen content or certain substituents.[7][14]
-
Proper Handling: Always use plastic or ceramic spatulas.[1][5][14] Never scrape, grind, or subject the solid to friction.[1][7] The material should be kept moist if possible.[7][15]
-
Engineering Controls: All work must be done in a fume hood behind a certified blast shield.
Q2: What makes some diazonium salts more explosive than others?
A: The stability of a diazonium salt is a function of both the aromatic cation and the counter-anion (X⁻).
-
The Cation (Ar-N₂⁺): Electron-withdrawing groups on the aromatic ring tend to stabilize the salt by delocalizing the positive charge, while electron-donating groups can destabilize it.[6][16]
-
The Anion (X⁻): This is the most critical factor for isolated solids. Anions that are themselves oxidizing or unstable (e.g., perchlorates, nitrates, picrates) form exceptionally dangerous and sensitive salts.[1] Halides like chloride and bromide also form highly explosive solids.[1] Tetrafluoroborates (BF₄⁻) and hexafluorophosphates (PF₆⁻) are generally more stable due to the non-nucleophilic and non-oxidizing nature of the anion, but they are not inherently safe.[12][13]
Q3: What is the safest way to dispose of a reaction mixture containing diazonium salts?
A: Never dispose of unquenched diazonium salts. The diazo group must be chemically destroyed first.
-
Cool the Mixture: Ensure the reaction waste is maintained at 0–5 °C in an ice bath.
-
Quench: Slowly add a quenching agent. An aqueous solution of hypophosphorous acid (H₃PO₂) is often recommended.[3][4] The reaction produces the corresponding arene, nitrogen gas, and phosphorous acid.
-
Verify Destruction: The quenching process will generate nitrogen gas. Continue adding the quenching agent until gas evolution ceases. Allow the mixture to slowly warm to room temperature to ensure complete destruction.
-
Dispose: Once the diazonium compound is fully destroyed, the resulting mixture can be neutralized and disposed of according to your institution's hazardous waste protocols.
Q4: Can I use a metal spatula if I'm very careful?
A: Absolutely not. There are multiple documented incidents where scraping a dry or precipitated diazonium salt with a metal spatula was the direct trigger for a violent explosion.[1][10][14] The friction and/or static discharge from metal-on-solid or metal-on-glass/ceramic contact provides sufficient energy to initiate detonation.[14][15] Always use non-metallic implements, such as those made from plastic, Teflon, or wood.[1][5]
Section 3: Key Experimental Protocols
These protocols are provided as a template. You must adapt them based on the specific reactivity of your substrate and perform a thorough risk assessment before any experiment.
Protocol 1: In Situ Preparation of Benzenediazonium Chloride and Coupling with 2-Naphthol
This protocol emphasizes the cardinal rule of generating and immediately using the diazonium salt without isolation.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Starch-iodide paper
-
Sulfamic acid
Procedure:
-
Prepare Amine Salt Solution: In a flask equipped with a magnetic stirrer and placed in an ice/salt bath, combine aniline and a solution of concentrated HCl in water. Stir until the aniline has fully dissolved to form aniline hydrochloride. Cool the solution to 0–5 °C.
-
Prepare Nitrite Solution: In a separate beaker, dissolve a stoichiometric equivalent of sodium nitrite in cold water.
-
Diazotization: While vigorously stirring the aniline hydrochloride solution and maintaining the internal temperature at 0–5 °C, add the sodium nitrite solution dropwise. The addition rate should be slow enough to prevent the temperature from rising above 5 °C.
-
Check for Excess Nitrous Acid: Once the addition is complete, wait 5-10 minutes. Touch a drop of the reaction mixture to a piece of starch-iodide paper. If it turns blue/black, add a small amount of sulfamic acid to quench the excess nitrous acid. Retest until the paper no longer changes color. This step is critical for preventing unwanted side reactions and decomposition.[1][7]
-
Prepare Coupler Solution: In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution. Cool this solution in an ice bath.
-
Azo Coupling: While stirring the cold 2-naphthol solution, slowly add the freshly prepared, cold benzenediazonium chloride solution. A brightly colored azo dye should precipitate immediately.
-
Workup: Stir the mixture in the ice bath for 30 minutes, then collect the solid product by filtration, wash with cold water, and dry.
Protocol 2: Safe Quenching of a Diazotization Reaction
This protocol describes how to safely destroy unreacted diazonium salts at the end of a procedure or in an emergency.
Materials:
-
Reaction mixture containing diazonium salt
-
Hypophosphorous acid (H₃PO₂, 50% in water)
-
Ice/salt bath
-
Blast shield
Procedure:
-
Setup: Place the flask containing the diazonium salt solution in an efficient ice/salt bath behind a blast shield. Ensure the reaction is being stirred.
-
Quenching Agent: Prepare a solution of hypophosphorous acid.
-
Slow Addition: Using a dropping funnel, add the hypophosphorous acid solution dropwise to the cold diazonium salt solution.
-
Monitor Gas Evolution: Each drop should produce a fizz of nitrogen gas. The addition rate must be controlled to keep the effervescence from becoming too vigorous.[3]
-
Completion Check: Continue adding the quenching agent until gas evolution ceases upon addition of a new drop.
-
Warm Slowly: Once gas evolution has stopped, allow the reaction to stir in the ice bath for another 30 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. A small amount of delayed gas evolution may occur.
-
Neutralization and Disposal: Once the mixture is stable at room temperature with no further gas evolution, it can be neutralized and prepared for proper waste disposal.
Section 4: Data & Visualization
Table 1: Influence of Substituents on Thermal Stability
The thermal stability of arenediazonium salts is highly dependent on their structure. The data below, derived from Differential Scanning Calorimetry (DSC), shows the onset temperature of decomposition for various substituted arenediazonium tetrafluoroborates. While BF₄⁻ salts are among the more stable, this data illustrates that stability can vary significantly and is not guaranteed.
| Substituent on Benzene Ring | Anion | Decomposition Onset Temp (°C) | Stability Note |
| 4-Nitro | BF₄⁻ | ~150 °C | Electron-withdrawing group increases stability.[6] |
| 4-Bromo | BF₄⁻ | ~140 °C | Halogens have a moderate stabilizing effect.[6] |
| 4-Methoxy | BF₄⁻ | ~140 °C | Electron-donating group can decrease stability relative to others.[6] |
| Unsubstituted | BF₄⁻ | ~90-100 °C | Baseline for comparison.[11][12] |
| 3-Pyridyl | BF₄⁻ | Highly Unstable | Heteroatoms can dramatically decrease stability, leading to violent decomposition.[7][12] |
| Various | Cl⁻, Br⁻, NO₃⁻ | Highly Unstable | Generally considered too unstable to isolate safely; prone to violent decomposition.[1] |
Note: Decomposition temperatures are approximate and can be influenced by purity, crystal form, and heating rate. This table is for illustrative purposes only.
Diagrams
This diagram illustrates the primary reason diazonium salts are hazardous: their irreversible and highly exothermic decomposition into very stable products (N₂ gas and an aryl species).
Caption: Exothermic decomposition of an arenediazonium salt.
This workflow provides a logical decision-making process to guide researchers toward safer experimental designs.
Caption: Decision workflow for diazonium salt experiments.
Section 5: References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118. --INVALID-LINK--
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Diazonium Salts. In CAMEO Chemicals. Retrieved from --INVALID-LINK--
-
de Souza, E., Chorro, T., & Correia, C. (2022). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. --INVALID-LINK--
-
Firth, J. D., & Fairlamb, I. J. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7430-7433. --INVALID-LINK--
-
Castillo, F., et al. (2004). Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study. Organometallics, 23(18), 4154-4158. --INVALID-LINK--
-
Agnihotri, A. (2021). Why are diazonium salts highly reactive? Quora. --INVALID-LINK--
-
Sheng, M., Frurip, D. J., & Gorman, D. B. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. --INVALID-LINK--
-
Unknown Author. (2020). DIAZONIUM SALTS. Department of Chemistry, G. M. College, Sambalpur. --INVALID-LINK--
-
Prakash, O., et al. (2019). Structures, Stability, and Safety of Diazonium Salts. ResearchGate. --INVALID-LINK--
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. --INVALID-LINK--
-
Combellas, C., et al. (2011). Localized In situ Generation of Diazonium Cations by Electrocatalytic Formation of a Diazotization Reagent. ACS Applied Materials & Interfaces, 3(3), 829-832. --INVALID-LINK--
-
de Souza, E., Chorro, T., & Correia, C. (2022). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. Cambridge Open Engage. --INVALID-LINK--
-
Chemjobber. (2015). The UC-Berkeley diazonium incident. Chemjobber Blog. --INVALID-LINK--
-
Lewis, E. S., & Miller, W. L. (1956). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. Journal of the American Chemical Society, 78(22), 5908-5911. --INVALID-LINK--
-
Tour, J. M., et al. (2013). Typical aryl diazonium salt decomposition pathways. ResearchGate. --INVALID-LINK--
-
Brown, L. L., & Drury, J. S. (1965). Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. The Journal of Chemical Physics, 43(5), 1688-1691. --INVALID-LINK--
-
de Souza, E., Chorro, T., & Correia, C. (2022). Scheme 3. a) Thermal stability of arenediazonium salts bearing methoxy group... ResearchGate. --INVALID-LINK--
-
Kirschning, A., et al. (2019). In situ Diazonium Salt Formation and Photochemical Aryl-Aryl Coupling in Continuous Flow Monitored by Inline NMR Spectroscopy. Fraunhofer-Publica. --INVALID-LINK--
-
Firth, J. D., & Fairlamb, I. J. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. --INVALID-LINK--
-
Sullivan, J. M., et al. (2022). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Chemical Health & Safety. --INVALID-LINK--
-
Browne, D. L., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central. --INVALID-LINK--
-
Hultquist, M. E. (1952). U.S. Patent No. 2,612,494. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
Moyo, F., & Xulu, B. (2015). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journal of Organic Chemistry, 11, 2110-2118. --INVALID-LINK--
-
Babson, A. L. (1983). WIPO Patent No. WO1983003254A1. --INVALID-LINK--
-
ARIA. (1998). Explosion in a chemical plant. ARIA No. 14734. --INVALID-LINK--
-
Sullivan, J. M., et al. (2022). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound. OSTI.gov. --INVALID-LINK--
-
Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. --INVALID-LINK--
-
BenchChem. (2025). Enhancing the stability of diazonium salts in azo dye synthesis. BenchChem Tech Support. --INVALID-LINK--
-
Max Planck Institute. (2024). Safer alternative for an explosive reaction. Max-Planck-Gesellschaft. --INVALID-LINK--
-
Halford, B. (2024). Making diazonium chemistry safer. C&EN Global Enterprise. --INVALID-LINK--
-
Scaiano, J. C., & Kim-Thuan, N. (1982). Diazonium salts in photochemistry. I. Quenching of triplet photosensitizers. Canadian Journal of Chemistry, 60(18), 2286-2293. --INVALID-LINK--
-
Moyo, F., & Xulu, B. (2015). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journals. --INVALID-LINK--
-
Scaiano, J. C., & Kim-Thuan, N. (1982). Diazonium salts in photochemistry. I. Quenching of triplet photosensitizers. Canadian Science Publishing. --INVALID-LINK--
-
Reddit user. (2021). Diazotization workup neutralization question. r/chemistry on Reddit. --INVALID-LINK--
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Explosion in a chemical plant - La référence du retour d'expérience sur accidents technologiques [aria.developpement-durable.gouv.fr]
- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemjobber: The UC-Berkeley diazonium incident [chemjobber.blogspot.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. osti.gov [osti.gov]
- 16. lkouniv.ac.in [lkouniv.ac.in]
effect of pH on the stability of 3,5-Dichlorophenyldiazonium tetrafluoroborate
A Guide to Understanding and Managing pH-Dependent Stability in Your Experiments
Welcome to the technical support center for 3,5-Dichlorophenyldiazonium tetrafluoroborate. As Senior Application Scientists, we understand that navigating the reactivity of diazonium salts is critical to experimental success. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with the foundational knowledge and practical steps needed to ensure the stability and efficacy of this versatile reagent.
Part 1: Foundational Knowledge & General Handling FAQs
This section addresses the most common initial questions regarding the nature and handling of this compound to prevent common errors before they occur.
Q1: What is this compound and why is its stability a concern?
Answer: this compound is an aromatic diazonium salt.[1][2] It is a highly valuable and reactive intermediate in organic synthesis, serving as a precursor for a wide range of functional groups through reactions like Sandmeyer, Schiemann, and azo coupling.[1][3][4] The core of its reactivity lies in the diazonium group (-N₂⁺), which is an excellent leaving group (releasing dinitrogen gas, N₂).
This high reactivity, however, is intrinsically linked to its instability.[1] Diazonium salts are metastable compounds, meaning they can decompose readily if not handled under specific conditions.[5][6] The tetrafluoroborate (BF₄⁻) counterion confers greater stability compared to other salts like chlorides, allowing it to be isolated as a solid.[1][2][7] However, it remains sensitive to heat, light, shock, and, most critically for experimental design, pH.[1][2]
Q2: How should I properly store solid this compound?
Answer: Proper storage is the first line of defense against degradation. The solid compound should be:
-
Kept Cold: Store at recommended temperatures, typically 2-8°C or frozen at -20°C, to minimize thermal decomposition.[1][8][9]
-
Kept Dry: It is sensitive to moisture. Store in a tightly sealed container in a desiccated environment.
-
Kept in the Dark: The compound is light-sensitive.[1][2] Use an amber vial or store the container in a dark place.
Always consult the manufacturer's specific storage instructions on the Certificate of Analysis or Safety Data Sheet (SDS).[10]
Q3: What are the immediate visual signs of decomposition in my solution?
Answer: Decomposition is often visually apparent. Key indicators include:
-
Gas Evolution: The most definitive sign is the formation of bubbles, which is the release of nitrogen (N₂) gas.
-
Color Change: A fresh, properly prepared acidic solution should be clear or very pale. The appearance of a dark brown or tar-like color indicates the formation of phenolic byproducts and other degradation products.[11]
-
Precipitate Formation: The formation of an insoluble, often dark, solid indicates significant decomposition.
If you observe these signs, the solution has likely lost its reactivity and should be safely quenched and disposed of.
Part 2: Troubleshooting pH-Related Stability Issues
This section provides direct answers to specific problems that arise from the influence of pH on the diazonium salt's stability during an experiment.
Q4: My solution of this compound turned dark and started bubbling immediately after I dissolved it. What went wrong?
Answer: This is a classic sign of rapid decomposition due to incorrect pH. The most probable cause is that you dissolved the salt in a neutral or alkaline solvent, such as pure water, a phosphate buffer (PBS), or an organic solvent containing basic impurities.
The Chemistry: Aryl diazonium salts are only stable in strongly acidic aqueous solutions.[12] In a neutral or near-neutral environment (pH > 5-6), the diazonium cation (Ar-N₂⁺) is rapidly attacked by water (hydrolysis) or hydroxide ions.[7][13] This leads to the formation of 3,5-dichlorophenol and the vigorous evolution of nitrogen gas, rendering the reagent useless for your intended reaction.[11]
Q5: What is the correct procedure for preparing a stable stock solution?
Answer: To prevent premature decomposition, the diazonium salt must be dissolved and maintained in a cold, acidic medium. The synthesis of diazonium salts itself is performed in strong acid at 0–5°C, and these conditions should be mimicked for maximum stability.[14]
Experimental Protocol: Preparation of a Stabilized Diazonium Salt Solution
-
Pre-chill Your Solvent: Place your acidic solvent (e.g., dilute, pre-chilled hydrochloric acid or tetrafluoroboric acid) in an ice bath until it reaches 0–5°C.
-
Weigh the Reagent: Quickly weigh the required amount of this compound. Minimize its time at room temperature.
-
Dissolution: With vigorous stirring, slowly add the solid diazonium salt to the cold, acidic solvent. Keep the solution in the ice bath at all times.
-
Immediate Use: Use the solution immediately. Even under ideal conditions, aqueous solutions of diazonium salts have a limited lifetime. Do not store the solution.
Q6: I need to perform an azo coupling reaction, which requires a pH of 8-10. How can I do this without my diazonium salt decomposing?
Answer: This is a common and critical challenge in azo dye synthesis. The key is to minimize the time the diazonium salt spends in the high-pH environment. You must not mix the reagents and then adjust the pH.
The Causality: The diazonium salt acts as the electrophile, and its coupling partner (e.g., a phenol or aniline) is most nucleophilic in its deprotonated form, which requires a neutral to alkaline pH.[6] However, at this pH, the diazonium salt is extremely unstable. The solution is to add the stable, acidic diazonium solution to the basic solution of the coupling partner under controlled conditions.
Experimental Workflow: pH-Controlled Azo Coupling
Caption: Workflow for pH-sensitive azo coupling.
Q7: What happens chemically to the diazonium salt across the pH spectrum?
Answer: The chemical species of the diazonium compound changes dramatically with pH, which dictates its stability and reactivity. Understanding this is key to troubleshooting.
Summary of pH Effects on Stability
| pH Range | Dominant Species | Stability & Observations |
| < 4 (Strongly Acidic) | Aryl Diazonium Cation (Ar-N₂⁺) | Most Stable. The compound exists as the desired reactive cation. Solutions are clear and can be briefly stored at 0-5°C. |
| 5 - 8 (Neutral/Mildly Basic) | Diazohydroxide (Ar-N=N-OH) | Highly Unstable. Rapidly decomposes via hydrolysis to form phenol (Ar-OH), releasing N₂ gas.[12] Solutions turn dark and bubble. |
| > 8 (Strongly Basic) | Diazoate Anion (Ar-N=N-O⁻) | Unstable & Unreactive as an electrophile. A covalent, non-ionic species is formed. While it doesn't decompose as violently as at neutral pH, it is not the correct electrophile for many desired reactions.[12] |
The following diagram illustrates these pH-dependent pathways.
Caption: pH-dependent stability pathways of an aryl diazonium salt.
By understanding and controlling the pH of your reaction environment, you can harness the full synthetic potential of this compound while avoiding the common pitfalls of its inherent instability.
References
- 1. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 2. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. This compound 350-67-4 [sigmaaldrich.com]
- 9. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | 350-67-4 | Benchchem [benchchem.com]
Technical Support Center: Safe Handling and Disposal of 3,5-Dichlorophenyldiazonium Tetrafluoroborate Waste
A Note from the Senior Application Scientist:
Welcome to the technical support guide for 3,5-Dichlorophenyldiazonium tetrafluoroborate. As a seasoned scientist, I cannot overstate the critical importance of treating all diazonium salts with the utmost respect and caution. While the tetrafluoroborate anion confers greater stability compared to other counter-ions, these compounds are fundamentally energetic and must be considered potentially explosive, especially in the solid, dry state.[1][2][3] This guide is designed to move beyond mere procedural steps; it aims to instill a deep understanding of the why behind each recommendation. By internalizing the principles of hazard mitigation, you can ensure the safety of yourself, your colleagues, and the integrity of your research. This is not just about following rules; it's about building a culture of intrinsic safety in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers have regarding the handling and disposal of this compound.
Q1: What are the primary hazards associated with this compound?
A: The primary hazards stem from its dual nature as both a corrosive and a potentially explosive compound.
-
Explosion Hazard: Solid diazonium salts are sensitive to shock, friction, heat, and static discharge.[1][2] Numerous laboratory and industrial accidents have been caused by their violent decomposition.[1][4] The dry powder should never be scraped with a metal spatula or ground finely.[2][3]
-
Corrosivity: The compound is classified as corrosive, capable of causing severe skin burns and serious eye damage upon contact.[5][6][7]
-
Toxicity: Ingestion or inhalation can be harmful. The tetrafluoroborate anion can also pose a risk, as fluoride ions can cause severe loss of calcium in the blood (hypocalcemia).[5]
-
Thermal Instability: While more stable than other diazonium salts, it will decompose upon heating, releasing nitrogen gas.[8] This can lead to pressure buildup in a closed container. In solution, most diazonium salts are unstable above 5°C.[1]
Q2: I have leftover solid this compound. How should I store it?
A: If storage is absolutely necessary, it should be for the shortest possible duration and under controlled conditions. The recommended storage temperature is -20°C. The container must be clearly labeled, stored in a designated area for reactive chemicals, and segregated from incompatible materials, especially bases and reducing agents.
Q3: What is the absolute first step for any waste stream containing this diazonium salt?
A: The first and most critical step is to quench any residual, unreacted diazonium salt in situ or in the reaction vessel before it becomes a formal "waste" stream for disposal.[1][2] Never, under any circumstances, should active diazonium salts be combined into a general hazardous waste container.[1][9] The quenching process chemically converts the energetic diazonium group into a more stable species.
Q4: Why is strict temperature control (e.g., keeping the reaction at 0-5°C) so critical?
A: Temperature control is paramount for safety. Diazonium salts are thermally labile; their decomposition is an exothermic process that releases nitrogen gas.[1] If the temperature rises, the rate of decomposition increases, releasing more heat and gas. This can create a dangerous feedback loop known as a runaway reaction, potentially leading to an explosion. Keeping the temperature below 5°C minimizes the rate of decomposition, ensuring the reaction remains under control.[1][2]
Q5: After I've followed the quenching protocol, can the neutralized waste be poured down the drain?
A: Absolutely not. The quenched solution will still contain hazardous materials, including chlorinated aromatic compounds, phosphorus-containing byproducts, and potentially residual acids. This waste must be collected, properly labeled, and disposed of as hazardous chemical waste in accordance with institutional and national regulations, such as those set by the EPA's Resource Conservation and Recovery Act (RCRA).[9][10]
Section 2: Troubleshooting Guide
This section provides solutions for specific issues that may arise during your experiments and waste handling procedures.
Q: My reaction mixture containing the diazonium salt is turning dark brown/black and evolving gas. What is happening and what should I do? A: This is a clear sign of uncontrolled decomposition. The dark color is likely due to the formation of polymeric tars. The gas is nitrogen. This is a hazardous situation that indicates the reaction temperature has likely risen too high.
-
Immediate Action: Ensure your personal protective equipment is secure. If it is safe to do so, immediately apply cooling with an ice bath or cryo-cool unit to lower the temperature. Do not cap the vessel, as pressure needs to escape. Prepare for an emergency quench by having your quenching solution ready. Inform your lab supervisor immediately.
-
Causality: This typically happens due to inadequate cooling, a "hot spot" in the reaction vessel, or the presence of impurities (like transition metals) that catalyze decomposition.[11]
Q: I see an unexpected solid precipitating from my aqueous waste stream before quenching. Is this dangerous? A: Yes, this is a very dangerous situation. One of the cardinal rules of diazonium salt safety is to never allow the undesired precipitation of diazonium salts out of solution .[1][2]
-
Immediate Action: Do not attempt to filter or handle the solid. Keep the mixture cold. If possible and safe, add more of the appropriate solvent (e.g., cold water) to redissolve the solid. Proceed immediately to the quenching protocol with extreme caution.
-
Causality: The solid salt is significantly more shock- and friction-sensitive than when in solution. Precipitation can be caused by changes in temperature, pH, or solvent composition, leading to a concentrated, highly hazardous solid phase.
Q: I'm adding the quenching agent, and the rate of gas evolution is much faster than I anticipated. What should I do? A: Immediately stop the addition of the quenching agent. The vigorous gas evolution indicates the quenching reaction is proceeding too quickly, which can cause dangerous foaming, splashing of corrosive materials, and a rapid temperature increase.
-
Immediate Action: Stop the addition and monitor the reaction. Ensure the vessel is well-vented and that the cooling bath is effectively removing heat. Once the initial vigorous reaction has subsided, resume the addition of the quenching agent at a much slower rate, allowing the reaction to remain under complete control.
-
Causality: The reaction between the diazonium salt and the quenching agent is exothermic. Adding the quencher too quickly overwhelms the system's ability to dissipate heat, accelerating the reaction rate dangerously.
Q: I think I may have accidentally used a metal spatula to transfer the solid diazonium salt. What are the risks? A: This is a critical safety breach. The primary risk is detonation. Metal-on-metal or metal-on-glass/porcelain scraping can provide sufficient frictional energy to initiate a violent explosion.[1][3][12]
-
Immediate Action: If you have already completed the transfer without incident, consider it a near-miss. Ensure the area is clean of any residual dust. Review your procedures immediately and switch to using only plastic or Teflon spatulas for handling any solid diazonium salt.[1][2] Report the incident to your safety officer to reinforce training for yourself and others.
-
Causality: There are documented cases of diazonium salt explosions being initiated by contact with a metal spatula.[12][4] The energy required for initiation is often unpredictably low.
Section 3: Detailed Protocols & Workflows
These protocols provide a systematic approach to the safe handling and disposal of waste containing this compound.
Protocol 3.1: Required Personal Protective Equipment (PPE) & Engineering Controls
Proper protection is non-negotiable. The following table outlines the minimum requirements.
| Category | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To contain hazardous vapors and provide a primary barrier in case of splashing or rapid gas evolution. |
| Blast Shield | Mandatory when working with solid diazonium salts or conducting quenching operations. Provides a secondary physical barrier against explosions. | |
| Eye/Face Protection | Safety Goggles & Full Face Shield | Protects against splashes of corrosive material and projectiles.[5] |
| Hand Protection | Chemically Resistant Gloves (e.g., Nitrile or Neoprene) | Protects skin from severe burns. Check glove manufacturer's compatibility charts. |
| Body Protection | Flame-Resistant Lab Coat | Protects against chemical splashes and provides a layer of fire resistance. |
| Emergency | Eyewash Station & Safety Shower | Must be immediately accessible and tested regularly. |
| Appropriate Fire Extinguisher | Class B/C (CO2 or dry chemical) should be available. |
Workflow for Waste Management
This diagram illustrates the critical path from active experiment to final, safe disposal.
Caption: Waste management workflow for diazonium salts.
Protocol 3.2: Step-by-Step Waste Quenching Procedure
This protocol uses hypophosphorous acid (H₃PO₂) to reduce the diazonium salt to a stable hydrocarbon.[1][11]
-
Preparation:
-
Ensure all required PPE and engineering controls (Protocol 3.1) are in place, including a blast shield.
-
Prepare a 50% aqueous solution of hypophosphorous acid (H₃PO₂).
-
Keep the reaction vessel containing the diazonium salt waste in an ice/water bath to maintain a temperature of 0-5 °C.
-
-
Execution:
-
While vigorously stirring the cold waste solution, begin adding the 50% H₃PO₂ solution dropwise using an addition funnel.
-
Scientist's Note: The reaction is exothermic and evolves nitrogen gas. Slow, controlled addition is critical to manage the reaction rate and prevent a thermal runaway.[1]
-
Monitor the temperature and the rate of gas evolution closely. If either increases significantly, stop the addition immediately until the reaction subsides.
-
Continue the slow addition until all the H₃PO₂ solution has been added. A common rule of thumb is to use a 2-3 fold molar excess of H₃PO₂ relative to the initial amount of the diazonium salt.
-
-
Completion:
-
Once the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction goes to completion.
-
After one hour, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours. Some gentle gas evolution may still be observed.
-
Chemical Quenching Reaction
Caption: Quenching of this compound.
Protocol 3.3: Verification of Complete Destruction
Before final disposal, you must verify that the hazardous diazonium salt has been completely destroyed. This is a critical self-validating step.
-
Principle: Diazonium salts readily couple with electron-rich aromatic compounds (like 2-naphthol) to form intensely colored azo dyes. The absence of color formation indicates the absence of the diazonium salt.
-
Procedure:
-
Prepare a test solution by dissolving a small amount of 2-naphthol in aqueous sodium hydroxide.
-
In a separate test tube, add ~1 mL of the quenched waste solution.
-
Add a few drops of the 2-naphthol test solution to the test tube.
-
Observation:
-
Negative Result (Safe): No formation of a red/orange color. This indicates the diazonium salt has been destroyed. You may proceed to Protocol 3.4.
-
Positive Result (Hazardous): Immediate formation of a deep red or orange precipitate/color. This indicates the presence of residual diazonium salt. The quenching procedure was incomplete. Return to Protocol 3.2 and add more quenching agent.
-
-
Protocol 3.4: Final Waste Disposal
Only proceed to this step after a negative result in Protocol 3.3.
-
Neutralization: Carefully adjust the pH of the quenched waste solution to a neutral range (pH 6-8) using a suitable base (e.g., sodium bicarbonate or sodium hydroxide). Be cautious, as neutralization can be exothermic.
-
Containment: Transfer the neutralized waste to a designated, chemically compatible hazardous waste container.[10][13] The container must be in good condition with a secure, leak-proof lid.[10]
-
Labeling: Label the container clearly with a hazardous waste tag.[9] The label must include:
-
The words "Hazardous Waste"
-
The exact chemical contents (e.g., "Quenched this compound waste, contains 1,3-Dichlorobenzene, phosphorous acid, water"). List all components.[9]
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Corrosive").
-
-
Storage and Disposal: Store the container in a designated satellite accumulation area, ensuring segregation from incompatible chemicals.[10] Follow your institution's procedures for scheduling a hazardous waste pickup with the Environmental Health & Safety (EH&S) department.
Section 4: References
-
Zollinger, H. Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers, 1994.
-
Sheng, M., Frurip, D., & Gorman, D. Reactive Chemical Hazards of Diazonium Salts. ACS Symposium Series, 2015.
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. --INVALID-LINK--
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. --INVALID-LINK--
-
Canning, P. S. J., et al. A Product Analytical Study of the Thermal and Photolytic Decomposition of Some Arenediazonium Salts in Solution. Journal of the Chemical Society, Perkin Transactions 2, 1983.
-
Benchchem. This compound | 350-67-4. --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound Material Safety Data Sheet. --INVALID-LINK--
-
Sheng, M., Frurip, D., & Gorman, D. Reactive Chemical Hazards of Diazonium Salts. ResearchGate, 2015. --INVALID-LINK--
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. --INVALID-LINK--
-
Lab Manager. Hazardous Waste Management in the Laboratory. --INVALID-LINK--
-
UNI ScholarWorks. Aryl Ethers from Arenediazonium Tetrafluoroborate Salts. --INVALID-LINK--
-
University of British Columbia. In-Laboratory Treatment of Chemical Waste. --INVALID-LINK--
-
Scaiano, J. C., & Kim-Thuan, N. Diazonium salts in photochemistry. I. Quenching of triplet photosensitizers. Canadian Journal of Chemistry, 1982.
-
Kemsley, J. The UC-Berkeley diazonium incident. Chemjobber Blog, 2015. --INVALID-LINK--
-
da Silva, J. P., et al. Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv, 2020.
-
Scaiano, J. C., & Kim-Thuan, N. Diazonium salts in photochemistry. I. Quenching of triplet photosensitizers. Canadian Journal of Chemistry, 1982.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound. --INVALID-LINK--
-
Maskill, H. Rates and mechanisms of the thermal solvolytic decomposition of arenediazonium ions. Journal of the Chemical Society, Perkin Transactions 2, 1985.
-
Firth, J. D., & Fairlamb, I. J. S. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 2020.
-
PubChem. This compound. --INVALID-LINK--
-
Kustas, J. K., et al. Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound. OSTI.gov, 2022.
-
Kustas, J. K., et al. Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Chemical Health & Safety, 2022.
-
CymitQuimica. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro borate. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
X-Chems. High-Quality this compound Supplier. --INVALID-LINK--
-
ChemBK. This compound. --INVALID-LINK--
-
ChemicalBook. This compound | 350-67-4. --INVALID-LINK--
-
NOAA. Diazonium Salts. CAMEO Chemicals. --INVALID-LINK--
-
Firth, J. D., & Fairlamb, I. J. S. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications, 2020.
-
Sigma-Aldrich. SAFETY DATA SHEET - this compound. --INVALID-LINK--
-
Reddit. Diazotization workup neutralization question. r/chemistry, 2021.
-
Kaupp, G. Waste-Free Chemistry of Diazonium Salts and Benign Separation of Coupling Products in Solid Salt Reactions. ResearchGate, 2007.
-
Quora. Can we reverse diazonium salt reactions?. --INVALID-LINK--
-
ResearchGate. Handling Diazonium Salts in Flow for Organic and Material Chemistry. --INVALID-LINK--
-
CUTM Courseware. Aryl-diazonium-salt.pdf. --INVALID-LINK--
-
YouTube. sample diazonium ion problems. --INVALID-LINK--
-
NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. --INVALID-LINK--
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. vumc.org [vumc.org]
- 10. danielshealth.com [danielshealth.com]
- 11. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Chemjobber: The UC-Berkeley diazonium incident [chemjobber.blogspot.com]
- 13. acewaste.com.au [acewaste.com.au]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 3,5-Dichlorophenyldiazonium Tetrafluoroborate vs. 2,4-Dichlorophenyldiazonium Salts
In the landscape of synthetic organic chemistry, aryldiazonium salts are indispensable intermediates, prized for their versatility in forming a vast array of functionalized aromatic compounds.[1][2] Their high reactivity allows for transformations often unachievable through direct substitution methods.[3] However, this reactivity is a double-edged sword, frequently accompanied by thermal instability and significant handling hazards.[4][5][6][7] The choice of counter-ion and the substitution pattern on the aryl ring are critical determinants of a diazonium salt's utility, stability, and safety profile.
This guide provides an in-depth comparison of two widely used, yet distinct, reagents: the symmetric 3,5-dichlorophenyldiazonium tetrafluoroborate and its asymmetric counterpart, 2,4-dichlorophenyldiazonium salts . We will dissect their structural nuances, compare their stability and reactivity with supporting experimental insights, and provide actionable protocols for their application, empowering researchers to make informed decisions in experimental design and drug development workflows.
Structural and Electronic Underpinnings
The positioning of electron-withdrawing chloro-substituents on the phenyl ring fundamentally dictates the electronic character, and consequently, the stability and reactivity of these isomers.
-
This compound: The symmetrical placement of chlorine atoms at the meta positions exercises a potent inductive electron-withdrawing effect. This effect enhances the electrophilicity of the diazonium group. The symmetry of this molecule often contributes to better crystal packing, which can enhance its solid-state stability compared to asymmetric isomers.[8]
-
2,4-Dichlorophenyldiazonium Salts: This isomer features chlorine atoms at the ortho and para positions. In addition to the inductive effect, the para-chloro substituent can exert a +M (mesomeric) or resonance effect, donating lone-pair electron density to the ring. This can slightly counteract the electron-withdrawing inductive effect, potentially modulating the reactivity of the diazonium group. Furthermore, the ortho-chloro group introduces steric hindrance around the reaction center, a factor that can significantly influence the kinetics and outcome of certain reactions.
The choice of the tetrafluoroborate (BF₄⁻) counter-ion for the 3,5-dichloro isomer is a deliberate one for enhancing stability. Aryldiazonium tetrafluoroborates are generally more thermally stable and less shock-sensitive crystalline solids compared to their chloride or nitrate counterparts, making them isolable and easier to handle.[4][9][10][11] While 2,4-dichlorophenyldiazonium is often generated in situ as a chloride salt, it can also be isolated as a tetrafluoroborate for improved stability.
Synthesis and Thermal Stability: A Balancing Act
The synthesis of both isomers follows the classical diazotization pathway, but their inherent stability profiles demand distinct handling considerations.
General Synthesis Protocol: Diazotization of Dichloroanilines
The conversion of an aromatic amine to a diazonium salt is a highly exothermic reaction that requires stringent temperature control to prevent decomposition of the product.[12]
Step-by-Step Methodology:
-
Amine Dissolution: Dissolve the corresponding dichloroaniline (3,5-dichloroaniline or 2,4-dichloroaniline) in an aqueous solution of a strong acid (e.g., tetrafluoroboric acid or hydrochloric acid) in a reaction vessel equipped with a magnetic stirrer and an external cooling bath (ice-salt or cryocooler).
-
Temperature Control: Cool the solution to 0–5 °C. Maintaining this low temperature is critical to prevent the newly formed, unstable diazonium salt from decomposing and releasing nitrogen gas.[7][12]
-
Nitrite Addition: Prepare a chilled aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the stirred aniline solution, ensuring the temperature does not rise above 5 °C. The NaNO₂ reacts with the acid to form nitrous acid (in situ), which is the active diazotizing agent.[11]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes. The completion of the reaction can be monitored by testing for the absence of the starting amine (e.g., via TLC) and the presence of excess nitrous acid (using starch-iodide paper, which turns blue-black).[5]
-
Isolation (for Tetrafluoroborate Salts): If synthesizing the tetrafluoroborate salt, the product will often precipitate from the cold aqueous solution. The solid can be collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum. Extreme caution is advised when handling the dry solid. [6]
-
In Situ Use: For less stable salts (like the chloride), the cold aqueous solution of the diazonium salt is typically used immediately in the subsequent reaction without isolation.
Comparative Stability and Safety
All diazonium salts should be treated as potentially explosive, especially in their dry, solid state.[6][13] The energy released upon decomposition, liberating gaseous N₂, can be substantial.
| Feature | This compound | 2,4-Dichlorophenyldiazonium Salts | Rationale & Citations |
| Counter-ion Effect | BF₄⁻ provides significant stabilization, allowing for isolation as a solid. | Often used as the less stable chloride salt in situ. Can be isolated as BF₄⁻ salt for enhanced stability. | Tetrafluoroborate salts are generally the most stable and safest to handle among common diazonium salts.[4][9][10] |
| Thermal Stability | Generally higher due to molecular symmetry and stable counter-ion. | Lower, especially as the chloride salt. Prone to explosive decomposition when dry.[14][15] | Symmetrical substitution can lead to a more stable crystal lattice. Electron-withdrawing groups stabilize the diazonium group.[8] |
| Handling | Can be isolated, stored (at low temperatures, e.g., -20°C), and handled as a solid with extreme caution.[16][17] | Typically generated and consumed in situ to avoid hazardous isolation. | In situ generation is a key safety strategy for managing unstable intermediates.[7] |
| Key Hazard | Shock and friction-sensitive when dry. Violent decomposition upon heating. | Explosively unstable when dry.[14][15] | All diazonium salts are high-energy compounds and must be handled with appropriate safety measures (blast shields, non-metal spatulas).[6][13] |
Reactivity in Key Synthetic Transformations
The electronic and steric differences between the two isomers manifest clearly in their reactivity and suitability for various synthetic applications.
The Sandmeyer Reaction
This classic transformation utilizes copper(I) salts to replace the diazonium group with a halide (Cl, Br) or a pseudohalide (CN).[3][18] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[18]
-
Performance Comparison: Both isomers are effective substrates for Sandmeyer reactions. The high electrophilicity of the diazonium group, enhanced by the two chloro-substituents in both molecules, facilitates the initial single-electron transfer from the copper(I) catalyst. However, reaction rates and yields can be subtly influenced by the substitution pattern. The slightly less-stabilized 2,4-dichloro isomer might react more rapidly under identical conditions.
Representative Protocol: Sandmeyer Cyanation
-
Prepare the diazonium salt solution (from 10 mmol of the corresponding dichloroaniline) at 0-5 °C as described previously.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 12 mmol) and sodium cyanide (NaCN, 25 mmol) in water.
-
Slowly add the cold diazonium salt solution to the vigorously stirred copper cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography or distillation to yield the corresponding dichlorobenzonitrile.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Arenediazonium salts are highly effective electrophiles in Suzuki-Miyaura cross-coupling reactions, often reacting under milder conditions and without the need for a base compared to their aryl halide counterparts.[19]
-
Performance Comparison: This is where the structural differences become highly consequential.
-
This compound: As a symmetric molecule with no ortho-substituents, it is an excellent substrate, typically providing high yields of the coupled biaryl product.
-
2,4-Dichlorophenyldiazonium Salt: The presence of the ortho-chloro group introduces significant steric hindrance. This can slow down the rate of oxidative addition to the palladium(0) catalyst and may require more sterically demanding ligands or higher reaction temperatures to achieve comparable yields.[20] Furthermore, there is a possibility of competing reactions or side-product formation due to the reactivity of the C-Cl bonds under forcing conditions.
-
| Parameter | 3,5-Dichlorophenyl- | 2,4-Dichlorophenyl- | Key Insights & Citations |
| Substrate | Ar-N₂⁺BF₄⁻ | Ar-N₂⁺X⁻ | Diazonium salts are more reactive than aryl halides.[19] |
| Catalyst | Pd(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Pd(0) source | Ligand choice can be critical, especially for sterically hindered substrates.[20] |
| Boronic Acid | R-B(OH)₂ | R-B(OH)₂ | A wide range of boronic acids are tolerated.[19] |
| Conditions | Often mild, room temp, no base needed. | May require higher temp or specific ligands due to steric hindrance. | The high reactivity of the diazonium group obviates the need for a base to activate the boronic acid.[19][21] |
| Expected Yield | Generally high | Moderate to high, dependent on conditions | Steric hindrance from the ortho-chloro group is the primary challenge for the 2,4-isomer. |
Azo Coupling Reactions
In this electrophilic aromatic substitution, the diazonium ion acts as the electrophile, attacking an electron-rich aromatic ring (like a phenol or aniline) to form an azo compound. These products are often intensely colored and form the basis of many dyes.[22][23]
-
Performance Comparison: The reactivity in azo coupling is directly proportional to the electrophilicity of the diazonium cation.
-
3,5-Dichlorophenyldiazonium: The strong, purely inductive electron withdrawal from the two meta-chlorines makes this diazonium ion highly electrophilic and an excellent coupling partner.
-
2,4-Dichlorophenyldiazonium: While still highly reactive due to two electron-withdrawing groups, the potential for resonance donation from the para-chloro group can slightly diminish the cation's electrophilicity compared to the 3,5-isomer. However, for most practical purposes, both are considered highly activated coupling agents.
-
Summary and Recommendations
The choice between this compound and 2,4-dichlorophenyldiazonium salts is a strategic one, guided by the specific demands of the synthetic target and considerations of safety and handling.
| Attribute | This compound | 2,4-Dichlorophenyldiazonium Salts |
| Structure | Symmetrical, meta, meta substitution | Asymmetrical, ortho, para substitution |
| Stability | Higher; isolable as a solid. | Lower; typically generated and used in situ. |
| Handling | Can be stored and weighed (with caution). | Best for immediate consumption to avoid hazards. |
| Sandmeyer Rxn | Excellent substrate. | Excellent substrate. |
| Suzuki Coupling | Preferred substrate due to lack of steric hindrance. | Challenging due to ortho-chloro steric hindrance. |
| Azo Coupling | Highly reactive due to strong inductive effect. | Highly reactive, slightly modulated by resonance. |
| Primary Use Case | When a stable, isolable source is needed for various transformations, especially sterically sensitive ones like cross-couplings. | When the diazonium salt is to be used immediately in reactions where steric hindrance is not a concern (e.g., Sandmeyer, azo coupling). |
Final Recommendation:
For applications requiring a reliable, storable, and sterically unencumbered reagent, particularly in modern cross-coupling methodologies, This compound is the superior choice . Its stability as a tetrafluoroborate salt allows for better reaction control and reproducibility.
2,4-Dichlorophenyldiazonium salts remain a viable and cost-effective option for classical transformations like Sandmeyer and azo coupling reactions, especially when generated and consumed in situ as part of a streamlined, multi-step process where the hazards of isolation are deliberately avoided. Researchers must, however, be prepared to optimize conditions to overcome the steric challenges this isomer presents in reactions like palladium-catalyzed cross-couplings.
References
- 1. Recent applications of arene diazonium salts in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safer alternative for aryldiazonium chemistry [mpg.de]
- 8. This compound | 350-67-4 | Benchchem [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. EP0918220B1 - Diazonium ion assay reagents and methods for their use - Google Patents [patents.google.com]
- 15. US4468467A - Diazonium salt for bilirubin assay - Google Patents [patents.google.com]
- 16. 3,5-二氯苯基重氮四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 17. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]
- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 19. Suzuki-Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions [organic-chemistry.org]
- 20. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. innospk.com [innospk.com]
- 23. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
Diazonium Salts in Synthesis: A Comparative Guide to Tetrafluoroborates and Chlorides
In the landscape of modern organic synthesis, aryldiazonium salts are indispensable intermediates, serving as versatile precursors for a vast array of aromatic compounds. Their unique reactivity, centered on the excellent leaving group ability of dinitrogen gas (N₂), allows for the introduction of a wide range of functionalities onto an aromatic ring that are often difficult to install via other methods.[1][2][3] Among the various forms of diazonium salts, the chlorides and tetrafluoroborates are the most frequently employed. The choice between these two, however, is not arbitrary and has profound implications for experimental design, safety, and reaction outcomes.
This guide provides an in-depth comparison of diazonium tetrafluoroborates and diazonium chlorides, drawing upon experimental data and established principles to inform researchers in their selection of the optimal reagent for their synthetic needs. We will explore the nuances of their synthesis, stability, solubility, and reactivity in key transformations, providing a clear rationale for the preferential use of one over the other in specific applications.
The Foundation: Synthesis of Aryldiazonium Salts
The generation of the aryldiazonium cation is a common first step for both salts, achieved through the diazotization of a primary aromatic amine.[4][5][6] This process involves the reaction of the amine with nitrous acid (HNO₂), which is almost always generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or fluoroboric acid (HBF₄).[5][6][7] The reaction is performed at low temperatures, generally between 0–5 °C, to prevent the premature decomposition of the highly reactive diazonium salt.[5][6][8][9]
The divergence in the synthesis of the chloride and tetrafluoroborate salts occurs after the initial formation of the diazonium cation.
-
Diazonium Chlorides: When hydrochloric acid is used as the acid source, the corresponding diazonium chloride salt is formed directly in the aqueous solution.[6][7][10] Due to their inherent instability, these salts are typically not isolated and are used immediately in the subsequent reaction.[11]
-
Diazonium Tetrafluoroborates: The synthesis of these salts can be achieved in two primary ways. The first involves performing the diazotization directly with fluoroboric acid.[4][12][13] Alternatively, and more commonly, the diazonium chloride is first generated using HCl, followed by an anion exchange upon the addition of fluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate (NaBF₄).[1][14] The often lower solubility of the diazonium tetrafluoroborate in the aqueous medium causes it to precipitate, allowing for its isolation as a solid.[1][5]
Figure 1: Generalized workflow for the synthesis of diazonium chlorides and tetrafluoroborates.
A Tale of Two Stabilities: The Critical Difference
The most significant distinction between diazonium tetrafluoroborates and chlorides lies in their stability. This single factor dictates their handling, storage, and often, their suitability for a given reaction.
Diazonium Chlorides are notoriously unstable and are known to be explosive in their solid, dry state.[2][14][15] This instability is a primary reason they are almost exclusively prepared and used as cold aqueous solutions without isolation.[7][11] The small size of the chloride counterion contributes to this instability.[16]
Diazonium Tetrafluoroborates , in contrast, are significantly more stable.[2][14][16][17] The larger, non-nucleophilic tetrafluoroborate anion (BF₄⁻) forms a more stable crystal lattice with the diazonium cation, reducing its shock sensitivity and thermal lability.[16][17] This enhanced stability allows them to be isolated as crystalline solids, which can often be dried and stored (typically in the dark and at low temperatures) for extended periods.[2] This property is a major practical advantage, as it decouples the synthesis of the diazonium salt from its subsequent use.
| Property | Diazonium Chlorides (Ar-N₂⁺ Cl⁻) | Diazonium Tetrafluoroborates (Ar-N₂⁺ BF₄⁻) |
| Physical State | Typically used as an aqueous solution | Often isolated as a colorless crystalline solid[5][6] |
| Stability | Highly unstable, potentially explosive when dry[2][14][18] | Significantly more stable, can be isolated and stored[2][14][16][17] |
| Handling | Generated in situ at 0-5 °C and used immediately[7] | Can be handled as a solid, though caution is still required[2][8] |
| Solubility (Water) | Generally soluble[5] | Often insoluble or sparingly soluble, facilitating isolation[5] |
Table 1: Comparative Properties of Diazonium Chlorides and Tetrafluoroborates
Safety Imperative: Regardless of the counterion, all diazonium salts should be treated as potentially hazardous materials.[8][9][18] Their decomposition is highly exothermic and liberates nitrogen gas, which can lead to rapid pressure buildup.[9][19] It is crucial to adhere to strict safety protocols, including maintaining low temperatures during preparation, avoiding the isolation of large quantities (especially for chlorides), and using appropriate personal protective equipment, including a blast shield.[2][8][9][15]
Reactivity and Synthetic Applications: Choosing the Right Tool for the Job
The choice between a diazonium chloride and a tetrafluoroborate is often dictated by the desired transformation.
The Sandmeyer Reaction: The Domain of Diazonium Chlorides
The Sandmeyer reaction is a classic and powerful method for introducing halides (Cl, Br) and cyano groups onto an aromatic ring.[20][21][22][23] This reaction typically utilizes copper(I) salts (CuCl, CuBr, CuCN) as catalysts or reagents.[22][23] The mechanism is believed to proceed through a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, which then reacts with the halide or cyanide from the copper(II) species.[22][24]
Aqueous solutions of diazonium chlorides are the ideal substrates for Sandmeyer reactions, as the reaction conditions are directly compatible with their in situ generation.[23]
Figure 2: Simplified schematic of the Sandmeyer reaction.
The Balz-Schiemann Reaction: Exclusive to Tetrafluoroborates
For the synthesis of aryl fluorides, the Balz-Schiemann reaction is the quintessential method.[4][12][25] This reaction is specific to diazonium tetrafluoroborates. It involves the thermal decomposition of the isolated diazonium tetrafluoroborate salt.[12][19][25] The heat causes the expulsion of nitrogen gas and boron trifluoride (BF₃), generating a transient aryl cation that is subsequently trapped by the fluoride ion from the BF₄⁻ counterion.[12][25] This reaction's utility stems from the difficulty of preparing aryl fluorides by other means, such as direct fluorination, which is often violent and unselective.[4]
Figure 3: Simplified schematic of the Balz-Schiemann reaction.
Modern Cross-Coupling Reactions
In recent decades, aryldiazonium salts have gained prominence as highly reactive arylating agents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2][26] A key advantage is that these reactions can often be performed under base-free conditions, which is beneficial for sensitive substrates.[26]
Both diazonium tetrafluoroborates and chlorides can be used in these transformations. However, the superior stability and ease of handling of the tetrafluoroborate salts often make them the preferred choice, particularly in academic and process development settings where well-defined, isolable starting materials are advantageous.[2][26][27] Their good solubility in organic solvents is another benefit over the typically water-soluble chlorides.[28]
| Reaction Type | Preferred Diazonium Salt | Rationale |
| Sandmeyer Reaction | Diazonium Chloride | Generated in situ in aqueous media, directly compatible with Cu(I) reagents.[22][23] |
| Balz-Schiemann Reaction | Diazonium Tetrafluoroborate | The BF₄⁻ anion is the source of fluoride; requires isolation and thermal decomposition.[12][25] |
| Azo Coupling | Diazonium Chloride | Typically performed in aqueous solution where chlorides are readily formed and soluble.[21] |
| Pd-Catalyzed Cross-Coupling | Diazonium Tetrafluoroborate | Enhanced stability, isolable, better solubility in organic solvents, allows for precise stoichiometry.[2][26][28] |
Table 2: Selection of Diazonium Salt Based on Reaction Type
Experimental Protocols
Protocol 1: In Situ Generation of Benzenediazonium Chloride for Sandmeyer Reaction
-
Dissolve aniline (1.0 eq) in 3M hydrochloric acid (3.0 eq) in a beaker and cool the solution to 0-5 °C in an ice-water bath with stirring.[6][29]
-
In a separate flask, prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C.[7][29] The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen dioxide fumes.
-
After the addition is complete, stir the solution for an additional 15 minutes at 0-5 °C. The resulting solution of benzenediazonium chloride is now ready for immediate use in a subsequent Sandmeyer reaction.
Protocol 2: Synthesis and Isolation of Benzenediazonium Tetrafluoroborate
-
Prepare benzenediazonium chloride solution as described in Protocol 1.
-
In a separate beaker, cool an aqueous solution of fluoroboric acid (HBF₄, 48 wt%, 1.1 eq) or sodium tetrafluoroborate (NaBF₄, 1.1 eq) to 0-5 °C.
-
Slowly add the cold fluoroboric acid or sodium tetrafluoroborate solution to the freshly prepared benzenediazonium chloride solution with continuous stirring.[1][14]
-
A precipitate of benzenediazonium tetrafluoroborate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by cold ethanol, and finally with diethyl ether to aid in drying.[30]
-
Dry the solid product in a vacuum desiccator or in a stream of air. Do not use high heat for drying. The isolated solid should be stored in a refrigerator, protected from light.
Conclusion
The choice between diazonium tetrafluoroborates and chlorides is a critical decision in synthetic planning. Diazonium chlorides, while highly reactive, are unstable and are best suited for in situ applications in aqueous media, such as the venerable Sandmeyer reaction. Their tetrafluoroborate counterparts, however, offer the significant advantages of enhanced stability, isolability, and better solubility in organic solvents. This makes them the reagent of choice for transformations requiring a solid, characterizable starting material, most notably the Balz-Schiemann reaction for synthesizing aryl fluorides, and increasingly, for modern palladium-catalyzed cross-coupling reactions. By understanding the fundamental differences in their properties and handling requirements, researchers can harness the full synthetic potential of these powerful intermediates safely and effectively.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. byjus.com [byjus.com]
- 6. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. researchgate.net [researchgate.net]
- 10. ck12.org [ck12.org]
- 11. researchgate.net [researchgate.net]
- 12. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 13. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 14. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. grokipedia.com [grokipedia.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. nbinno.com [nbinno.com]
- 22. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 23. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 24. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jk-sci.com [jk-sci.com]
- 26. Pd/C-Catalyzed Cross-Coupling of Arenediazonium Salts with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. portal.tpu.ru [portal.tpu.ru]
- 29. youtube.com [youtube.com]
- 30. cdnsciencepub.com [cdnsciencepub.com]
A Senior Application Scientist's Guide to Quantifying Diazonium Salt Concentration
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and pharmaceutical development, diazonium salts stand as remarkably versatile intermediates. Their utility in forming carbon-carbon and carbon-heteroatom bonds is unparalleled, underpinning a vast array of chemical transformations. However, the inherent reactivity and potential instability of these compounds present a significant analytical challenge: accurate and reliable quantification.[1][2][3][4] This guide provides an in-depth comparison of the primary analytical methodologies for determining diazonium salt concentration, offering field-proven insights to inform your experimental choices and ensure the integrity of your results.
The Critical Need for Accurate Quantification
The concentration of a diazonium salt solution is a critical process parameter. Inaccurate measurements can lead to incomplete reactions, the formation of impurities, and potentially hazardous situations due to the accumulation of unreacted, unstable diazonium species.[1][4] Therefore, the selection of an appropriate analytical method is paramount for process control, safety, and the synthesis of high-quality products. This guide will explore and compare four principal analytical techniques: Titrimetric Analysis, UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Methods.
Titrimetric Analysis: The Classical Approach
Titration remains a robust and cost-effective method for quantifying diazonium salts, particularly in process chemistry settings where high precision is required for bulk quantities. The underlying principle involves a reaction with a titrant that stoichiometrically consumes the diazonium salt, with the endpoint indicating the completion of the reaction.
Causality Behind Experimental Choices
The choice between direct and indirect titration methods is dictated by the solubility and reactivity of the diazonium salt.[5] Direct titration is suitable for soluble salts, offering a straightforward procedure. For insoluble or less reactive salts, an indirect (back-titration) approach is necessary to ensure the reaction goes to completion.[6] The selection of the endpoint detection method—be it visual with an indicator like starch-iodide paper or instrumental via potentiometry—depends on the desired accuracy, precision, and the potential for matrix interference.[7][8]
Experimental Protocol: Direct Potentiometric Titration
This protocol details the direct titration of a primary aromatic amine to form and then quantify the resulting diazonium salt.
-
Sample Preparation: Accurately weigh a sample of the primary aromatic amine and dissolve it in a suitable volume of dilute hydrochloric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This is critical to maintain the stability of the diazonium salt as it is formed.[4][8]
-
Titration Setup: Place the beaker with the amine solution on a magnetic stirrer and immerse a platinum-calomel combination electrode connected to a potentiometer.
-
Titration: Slowly add a standardized solution of sodium nitrite (NaNO₂) from a burette. The NaNO₂ reacts with the amine in the acidic medium to form the diazonium salt.[5][8]
-
Endpoint Detection: Record the potential (in millivolts) after each addition of the titrant. The endpoint is identified by the largest change in potential for a given volume of titrant added.[7]
-
Calculation: The concentration of the diazonium salt is calculated based on the stoichiometry of the reaction and the volume of NaNO₂ solution consumed at the endpoint.
References
- 1. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 6. firsthope.co.in [firsthope.co.in]
- 7. pharmaacademias.com [pharmaacademias.com]
- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
HPLC analysis of bilirubin derivatives from diazo reaction
An In-Depth Technical Guide to the HPLC Analysis of Bilirubin Derivatives from the Diazo Reaction
Introduction: Beyond the Total Number
For decades, the quantification of bilirubin in clinical and research settings has been dominated by the van den Bergh reaction, where bilirubin reacts with a diazonium salt to produce a measurable color change.[1][2] This "diazo reaction" forms the basis of many automated clinical chemistry assays. However, these methods typically provide a "total bilirubin" and a "direct bilirubin" value, the latter being an often inaccurate surrogate for conjugated bilirubin.[3][4] This simplification masks a complex reality: circulating bilirubin is a mixture of four distinct fractions:
-
Unconjugated Bilirubin (UCB or α-bilirubin): The product of heme catabolism, insoluble in water.
-
Bilirubin Monoglucuronide (BMG or β-bilirubin): Esterified with one glucuronic acid molecule.
-
Bilirubin Diglucuronide (BDG or γ-bilirubin): Esterified with two glucuronic acid molecules.
-
Delta-Bilirubin (δ-bilirubin): Conjugated bilirubin covalently bound to albumin.
Distinguishing these fractions is crucial for the differential diagnosis of jaundice and for research into liver disease and heme metabolism.[3][5] High-Performance Liquid Chromatography (HPLC) stands as the definitive reference method, offering the resolution necessary to separate and accurately quantify these structurally similar compounds and their diazo-reaction products.[3][6][7] This guide provides a comparative analysis of HPLC methodologies, grounded in the principles of the underlying chemistry and chromatographic theory, to empower researchers in developing and selecting robust analytical methods.
The Diazo Reaction: A Mechanistic Overview
The foundational chemistry for this analysis is the cleavage of the bilirubin molecule by an aromatic diazonium salt, typically diazotized sulfanilic acid.[2][8] The reaction targets the central methylene bridge (C-10) of the tetrapyrrole structure. This cleavage results in the formation of two isomeric, more polar, and colored azopyrromethenone molecules.[8] The reaction proceeds sequentially, first attacking at either the C-9 or C-11 position.[8] This initial attack yields an azopyrromethenone and a reactive dipyrrolic azafulvenium ion, which is then stabilized by the solvent (e.g., methanol) before reacting with a second diazonium salt molecule.[8]
The key to HPLC analysis is that the derivatives produced from unconjugated, mono-conjugated, and di-conjugated bilirubin exhibit different polarities, allowing for their chromatographic separation.
Caption: The van den Bergh (diazo) reaction mechanism.
Comparative Analysis of HPLC Methodologies
The success of separating bilirubin derivatives hinges on the careful selection of the HPLC column, mobile phase, and detector. As a Senior Application Scientist, my experience indicates that a reversed-phase approach is almost universally the most effective strategy, as it allows the more polar conjugated derivatives to elute before the nonpolar unconjugated forms.[9]
Pillar 1: The Stationary Phase (Column)
The column is the heart of the separation. The choice of stationary phase dictates the primary interaction mechanism with the analytes.
| Column Type | Principle | Advantages | Disadvantages | Best Suited For |
| Octadecylsilane (C18/ODS) | Hydrophobic interactions. | Robust, versatile, widely available. Excellent retention for nonpolar UCB.[10] | Can exhibit strong, sometimes irreversible, binding of albumin-bound delta-bilirubin. May require ion-pairing agents for better peak shape.[9] | General-purpose analysis of all bilirubin fractions in bile and pre-treated serum. |
| Octylsilane (C8) | Less hydrophobic than C18. | Shorter retention times for UCB, potentially faster analysis. Reduced risk of irreversible protein binding. | Lower overall retention may lead to co-elution of early-eluting polar conjugates if the gradient is not optimized. | High-throughput screening where speed is critical and baseline resolution of early peaks is sufficient. |
| Polyacryl Ester (e.g., Micronex RP-30) | Mixed-mode (hydrophobic and polar interactions). | Allows for simplified sample pretreatment, sometimes even direct serum injection.[11] | Less common than silica-based phases, potentially lower efficiency and higher cost. | Routine clinical analysis where minimizing sample preparation complexity is a primary goal.[11] |
| Internal-Surface Reversed-Phase (ISRP) | Features a hydrophilic exterior and a hydrophobic interior pore surface. | Allows direct injection of serum/plasma by excluding large proteins (like albumin) from the hydrophobic pores where separation occurs.[12][13] | Limited availability, can be less robust than fully porous particles over long-term use. | Research applications involving direct analysis of biological fluids with minimal sample cleanup.[12] |
Expert Insight: While specialized columns like ISRP are elegant in theory, a well-optimized method on a modern, end-capped C18 column often provides the best balance of resolution, robustness, and cost-effectiveness. The key is not just the column, but how it's paired with the mobile phase.
Pillar 2: The Mobile Phase
The mobile phase composition is the primary tool for manipulating retention times and achieving resolution. For bilirubin derivatives, this typically involves a gradient elution using a mixture of an aqueous buffer and an organic modifier.
| Mobile Phase Component | Role & Rationale | Typical Concentration/Use |
| Organic Modifier (Acetonitrile/Methanol) | Controls retention by competing with analytes for the stationary phase. | Used in a gradient, starting from a low percentage (e.g., 20%) and increasing to elute more hydrophobic compounds like UCB. Acetonitrile is often preferred for its lower viscosity and UV transparency.[14][15] |
| Aqueous Buffer (Phosphate/Acetate) | Maintains a stable pH to ensure consistent ionization state of the analytes' carboxylic acid groups, leading to reproducible retention times. | Ammonium acetate (pH ~4.5)[10] or phosphate buffer (pH ~6.5-7.2)[12][15] are common. The pH choice is critical for peak shape. |
| Ion-Pairing Agent (e.g., Tetrabutylammonium) | A counter-ion that pairs with charged analytes (bilirubin's carboxyl groups), neutralizing the charge and increasing retention on a reversed-phase column. | Used when baseline resolution is difficult to achieve with standard mobile phases. It provides another dimension for method development.[9] |
| Solvent Additives (e.g., Methoxyethanol, DMSO) | Can improve the solubility of bilirubin species and prevent on-column precipitation or adsorption, especially when analyzing samples containing residual protein.[6][9] | Used in small percentages (e.g., 5%) in one or both mobile phase components.[6] |
Pillar 3: Detection
Detecting the eluted peaks requires a sensitive and specific technique.
| Detector Type | Principle | Advantages | Disadvantages |
| UV-Vis | Measures absorbance at a specific wavelength. | Simple, robust, and cost-effective. Bilirubin and its derivatives have a strong absorbance maximum around 450 nm.[6] | Lacks structural information. Susceptible to interference from other compounds that absorb at the same wavelength. |
| Photodiode Array (PDA) | Acquires a full UV-Vis spectrum for each point in the chromatogram. | Provides spectral information that can confirm peak identity and purity. Allows for simultaneous monitoring of other compounds (e.g., biliverdin at ~365 nm).[12][13] | Slightly less sensitive than a single-wavelength UV-Vis detector. Generates larger data files. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Unparalleled specificity and sensitivity. Provides definitive structural confirmation. The gold standard for identifying unknown metabolites.[16] | High instrument cost and complexity. Requires a volatile mobile phase (e.g., using formic acid or ammonium acetate instead of phosphate buffers).[14] |
Validated Experimental Protocols
The following protocols are self-validating systems; adherence to these steps ensures reproducibility.
Protocol 1: Serum Sample Preparation (Protein Precipitation)
Causality: This is the most common method to remove the bulk of proteins, particularly albumin, which can foul the HPLC column and interfere with the separation.
-
Aliquot: Transfer 200 µL of serum or plasma into a 1.5 mL microcentrifuge tube. Protect from light at all times, as bilirubin is light-sensitive.[2]
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the serum. The 2:1 ratio of organic solvent to aqueous sample is critical for efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete denaturation of proteins.
-
Incubate: Place the tube on ice or at 4°C for 10 minutes to allow proteins to fully precipitate.
-
Centrifuge: Centrifuge at 12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.
-
Transfer: Carefully aspirate the supernatant, which contains the bilirubin fractions, and transfer it to a clean HPLC vial. Avoid disturbing the protein pellet.
-
Injection: The sample is now ready for injection into the HPLC system.
Protocol 2: A Robust Reversed-Phase HPLC Method
Causality: This gradient method is designed to first elute the highly polar di-conjugated fraction, followed by the mono-conjugated, and finally the nonpolar unconjugated bilirubin, providing excellent resolution between the key fractions.
-
HPLC System: A standard binary pump HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Ammonium Acetate, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: 450 nm.[6]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 30 | 70 |
| 18.0 | 70 | 30 |
| 25.0 | 70 | 30 |
Integrated Analytical Workflow
The entire process, from sample receipt to final data, must be a seamless and logical progression to ensure data integrity.
Caption: End-to-end workflow for HPLC analysis of bilirubin.
Conclusion
While the diazo reaction is a classic method for bilirubin determination, its combination with HPLC elevates it from a simple quantitative test to a powerful tool for fractionation. The choice of a C18 column with an acetonitrile/ammonium acetate gradient is a robust starting point for most applications. However, as demonstrated, specialized columns and mobile phase additives can be employed to overcome specific challenges like complex matrices or difficult separations. By understanding the causality behind each methodological choice—from sample preparation to detection—researchers can develop and implement highly reliable methods for the differential analysis of bilirubin derivatives, yielding data with superior accuracy and clinical relevance compared to traditional colorimetric assays.[4][17]
References
- 1. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The measurement of bilirubin fractions in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of bilirubin by HPLC in bovine plasma--a comparison with the conventional diazo-method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified HPLC-based method for measuring unconjugated bilirubin, bilirubin-monoglucuronide, bilirubin-diglucuronide, and delta-bilirubin in plasma with increased conjugated bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of bilirubin species in serum and bile by high-performance reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography of bilirubin conjugates in bile: effect of beta-glucuronidase on the bile pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. tandfonline.com [tandfonline.com]
- 10. hplc.eu [hplc.eu]
- 11. Clinical application of serum bilirubin fractionation by simplified liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. High-performance liquid chromatographic analysis of bilirubin and biliverdin from jaundiced broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Bilirubin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Stability of Aryl Diazonium Tetrafluoroborates
For researchers, scientists, and professionals in drug development, aryl diazonium salts are indispensable synthetic intermediates. Their utility, however, is intrinsically linked to their stability—a factor that can range from reliably stable to dangerously explosive.[1][2] Among the various forms, aryl diazonium tetrafluoroborates are often favored for their enhanced stability compared to their chloride counterparts, allowing for isolation and storage.[1][2][3][4] This guide provides an in-depth comparison of the stability of different aryl diazonium tetrafluoroborates, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.
The Decisive Role of Substituents in Dictating Stability
The stability of an aryl diazonium tetrafluoroborate is not an intrinsic property but is profoundly influenced by the nature and position of substituents on the aromatic ring. The electronic effects of these substituents—whether they donate or withdraw electron density—play a pivotal role in modulating the stability of the diazonium cation.
Electron-Withdrawing Groups: A Stabilizing Influence
Generally, the presence of electron-withdrawing groups (EWGs) on the aryl ring enhances the thermal stability of aryl diazonium tetrafluoroborates.[5] EWGs, such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups, decrease the electron density on the aromatic ring. This delocalization of the positive charge from the diazonium group into the ring strengthens the C-N bond, thereby increasing the energy required for its cleavage and the subsequent release of dinitrogen gas.
For instance, a comparative study utilizing Differential Scanning Calorimetry (DSC) demonstrated that the para-nitro substituted benzenediazonium tetrafluoroborate exhibits a higher initial decomposition temperature compared to the unsubstituted analogue.[1] This heightened stability can be attributed to the strong electron-withdrawing nature of the nitro group, which effectively stabilizes the diazonium cation.
Electron-Donating Groups: A Destabilizing Effect
Conversely, electron-donating groups (EDGs) tend to decrease the thermal stability of aryl diazonium tetrafluoroborates.[5] Groups such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aryl ring. This has a destabilizing effect on the positively charged diazonium group, weakening the C-N bond and lowering the activation energy for decomposition.
Experimental data supports this trend, showing that para-methoxy substituted benzenediazonium tetrafluoroborate degrades at a lower temperature than its unsubstituted counterpart.[1] The lone pair of electrons on the oxygen atom of the methoxy group actively participates in resonance, increasing the electron density at the para position and thus destabilizing the adjacent diazonium cation.
The Intricacies of Substituent Position: Ortho, Meta, and Para Effects
The position of the substituent on the aromatic ring introduces another layer of complexity to the stability profile.
-
Para-Substitution: The electronic effects, both resonance and inductive, are most pronounced at the para position. A para-EWG will significantly stabilize the diazonium salt, while a para-EDG will have a marked destabilizing effect.
-
Meta-Substitution: At the meta position, the resonance effect is minimized, and the inductive effect becomes the dominant factor. For instance, a meta-nitro group will still exert a stabilizing inductive pull, but its effect will be less pronounced than that of a para-nitro group.
-
Ortho-Substitution: Ortho substituents can introduce steric hindrance in addition to their electronic effects. This steric strain can sometimes lead to decreased stability, irrespective of the electronic nature of the substituent.
A systematic study on the thermal stability of arenediazonium tetrafluoroborate salts revealed that for nitro-substituted compounds, the initial decomposition temperature follows the trend ortho > meta > para.[6] This suggests that the proximity of the nitro group in the ortho position has a more significant stabilizing effect than in the meta or para positions. Conversely, for halogen substituents, the trend can be more complex and is influenced by a combination of inductive and resonance effects.[6]
Visualizing the Electronic Effects on Stability
To better understand the interplay of electronic effects, the following diagram illustrates how electron-donating and electron-withdrawing groups influence the stability of the benzenediazonium cation.
Caption: Electronic influence of substituents on diazonium salt stability.
Comparative Stability Data: A Quantitative Overview
The following table summarizes the initial decomposition temperatures (Tᵢ) for a selection of substituted benzenediazonium tetrafluoroborates, as determined by Differential Scanning Calorimetry (DSC). This data provides a clear, quantitative comparison of their relative thermal stabilities.
| Substituent | Position | Initial Decomposition Temperature (Tᵢ) (°C) | Reference |
| -H | - | ~114-116 | [4] |
| -NO₂ | para | 150 | [1] |
| -Br | para | 140 | [1] |
| -OCH₃ | para | 140 | [1] |
| -F | ortho | >150 | [6] |
| -F | meta | ~90-150 | [6] |
| -F | para | ~90-150 | [6] |
| -NO₂ | ortho | >150 | [6] |
| -NO₂ | meta | >150 | [6] |
Note: Decomposition temperatures can vary depending on the experimental conditions, such as the heating rate.
Experimental Protocol: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is an excellent method for determining the decomposition temperature and enthalpy of diazonium salts.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the aryl diazonium tetrafluoroborate salt into a high-pressure DSC crucible. The use of high-pressure crucibles is crucial to contain the gaseous nitrogen released during decomposition, ensuring accurate measurement of the exothermic event.[6]
-
Hermetically seal the crucible.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Place the sealed sample crucible and an empty sealed reference crucible into the DSC cell.
-
-
Thermal Analysis:
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The onset temperature of the exothermic peak corresponds to the initial decomposition temperature (Tᵢ).
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHₔ).
-
Workflow Diagram
References
A Spectroscopic Comparison of Azobilirubin Products from Different Diazonium Salts: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of bilirubin and its metabolites are crucial. The formation of azobilirubin through the reaction with diazonium salts remains a cornerstone of bilirubin analysis. However, the choice of the diazonium salt can significantly influence the spectroscopic properties of the resulting azobilirubin product, impacting analytical performance and interpretation. This guide provides an in-depth, objective comparison of azobilirubin products derived from three commonly used diazonium salts: diazotized sulfanilic acid, diazotized 2,4-dichloroaniline, and diazotized ethyl anthranilate. We will delve into the underlying chemistry, present supporting experimental data, and offer detailed protocols to assist in the selection of the most appropriate reagent for your specific application.
The Chemistry of Azobilirubin Formation: More Than Just a Color Change
The fundamental reaction for the formation of azobilirubin is the Van den Bergh reaction, which involves the electrophilic substitution of bilirubin by a diazonium ion.[1][2] This reaction cleaves the central methylene bridge of the bilirubin molecule, resulting in the formation of two isomeric azodipyrrole molecules, collectively known as azobilirubin.[3][4] The structure of the starting diazonium salt directly impacts the structure and, consequently, the spectroscopic characteristics of these azopigments.
The choice of diazonium salt is not merely a matter of convenience; it influences key analytical parameters such as reaction kinetics, product stability, molar absorptivity, and susceptibility to interferences. Understanding these differences is paramount for developing robust and reliable bilirubin assays.
References
A Senior Application Scientist's Guide to Assessing the Purity of 3,5-Dichlorophenyldiazonium Tetrafluoroborate
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible synthetic outcomes are built. 3,5-Dichlorophenyldiazonium tetrafluoroborate, a versatile reagent in organic synthesis, is no exception. Its utility in forming carbon-carbon and carbon-heteroatom bonds is directly correlated with its purity. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, offering insights into the "why" behind the "how" and presenting supporting data to inform your analytical choices.
The Synthetic Context: Understanding Potential Impurities
This compound is typically synthesized via the diazotization of 3,5-dichloroaniline, followed by precipitation with tetrafluoroboric acid. This process, while generally efficient, can introduce several impurities that may compromise downstream reactions.
Key Potential Impurities Include:
-
Unreacted 3,5-dichloroaniline: Incomplete diazotization will leave residual starting material.
-
Azo coupling byproducts: The newly formed diazonium salt can react with the starting aniline to form colored azo compounds.
-
Phenolic derivatives: Premature decomposition of the diazonium salt in the aqueous acidic medium can lead to the formation of 3,5-dichlorophenol.
-
Inorganic salts: Residual sodium nitrite and other salts from the reaction workup may be present.
-
Products of thermal or photochemical decomposition: As a diazonium salt, the compound is sensitive to heat and light, which can lead to a variety of degradation products. The tetrafluoroborate anion imparts greater stability compared to other counterions like chloride, but decomposition is still a concern[1][2].
The choice of analytical methodology should be guided by the need to detect and quantify these potential impurities effectively.
A Multi-Pronged Approach to Purity Assessment
No single analytical technique provides a complete picture of purity. A robust assessment of this compound relies on a combination of chromatographic and spectroscopic methods, each offering unique insights.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of most organic compounds, and it is well-suited for the analysis of aryldiazonium salts. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Rationale for Method Development:
The ionic nature of the diazonium salt requires careful consideration of the mobile phase composition. An acidic mobile phase is generally preferred to suppress the ionization of any residual aniline and to maintain the stability of the diazonium cation. A typical mobile phase would consist of a mixture of acetonitrile or methanol and water, with an acid modifier such as trifluoroacetic acid (TFA) or formic acid.
Illustrative Experimental Protocol (Adapted from general methods for aryldiazonium salts):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Data Interpretation:
The purity is determined by the area percentage of the main peak corresponding to this compound. Impurities will appear as separate peaks, and their retention times will provide clues to their identity. For instance, the less polar 3,5-dichloroaniline would be expected to have a longer retention time than the highly polar diazonium salt.
Workflow for HPLC Purity Assessment
Caption: A typical workflow for the purity assessment of this compound using RP-HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation and Purity Check
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the synthesized compound and for identifying impurities that have distinct spectral signatures.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The three protons on the dichlorophenyl ring will appear in the downfield region, typically between 7.5 and 9.0 ppm. Due to the symmetrical substitution pattern, we would expect to see a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the range of 120-150 ppm. The carbon atom attached to the diazonium group will be significantly deshielded.
Purity Assessment with NMR:
Quantitative NMR (qNMR) can be a powerful tool for purity assessment without the need for a reference standard of the analyte itself[5]. By adding a known amount of an internal standard with a well-defined NMR signal in a region that does not overlap with the analyte's signals, the absolute purity of the sample can be determined by comparing the integral of the analyte's protons to the integral of the internal standard's protons.
Illustrative ¹H NMR Data for a Related Compound (Benzenediazonium tetrafluoroborate):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.47 | d | 2H, ortho-protons |
| 8.27 | t | 1H, para-proton |
| 7.94 | t | 2H, meta-protons |
Source: Adapted from supporting information of a research article.[3]
This data can be used as a guide for what to expect in the aromatic region of the ¹H NMR spectrum of this compound.
Logical Relationship of Purity Assessment Techniques
Caption: Interrelation of different analytical techniques for a comprehensive purity assessment.
Thermal Analysis (DSC/TGA): Assessing Stability and Decomposition
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal stability of diazonium salts, which are known for their potential to decompose exothermically.
-
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can reveal melting points, decomposition temperatures, and the enthalpy of decomposition.
-
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which decomposition begins and the extent of mass loss.
Comparative Thermal Stability:
Studies on various aryldiazonium salts have shown that electron-withdrawing groups, such as the chloro groups in our compound of interest, generally increase the thermal stability compared to unsubstituted or electron-donating group substituted analogs[6]. However, all diazonium salts should be handled with care due to their inherent instability.
Illustrative DSC Data for Substituted Aryldiazonium Salts:
| Compound | Initial Decomposition Temp. (°C) |
| 4-Nitrobenzenediazonium tetrafluoroborate | ~150 |
| 4-Bromobenzenediazonium tetrafluoroborate | ~140 |
| 4-Methoxybenzenediazonium tetrafluoroborate | ~140 |
Source: Adapted from a study on the thermal stabilities of diazonium salts.[6]
This comparative data highlights the influence of substituents on thermal stability. While specific data for this compound is not provided in these studies, it is expected to have a decomposition temperature in a similar range.
Elemental Analysis: Verifying Stoichiometry
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to verify that the empirical formula of the synthesized compound is correct.
Expected Elemental Composition for C₆H₃BCl₂F₄N₂:
| Element | Theoretical % |
| Carbon | 27.63 |
| Hydrogen | 1.16 |
| Nitrogen | 10.74 |
Supplier Specification for Comparison:
A typical commercial specification for this compound might be:
-
Carbon: 26.6 - 28.2 %
-
Nitrogen: 10.1 - 11.0 %
Deviations from the theoretical values can indicate the presence of impurities, such as residual solvents or inorganic salts.
Comparison with Alternatives
While this compound is a valuable reagent, other dichlorinated isomers or diazonium salts with different counterions exist. The choice of reagent can impact stability, reactivity, and, consequently, the required purity assessment.
| Reagent | Key Differences and Purity Considerations |
| 2,4-Dichlorophenyldiazonium tetrafluoroborate | The different substitution pattern can lead to different byproducts during synthesis. The analytical methods described here would be applicable, but retention times and NMR chemical shifts would differ. |
| 3,5-Dichlorophenyldiazonium chloride | The chloride salt is generally less stable and more prone to decomposition than the tetrafluoroborate salt. Purity assessment would need to be performed expeditiously after synthesis, and storage conditions are more critical. |
| Other substituted aryldiazonium tetrafluoroborates | The nature and position of the substituents will influence the stability and reactivity of the diazonium salt. Purity assessment methodologies would be similar, but specific parameters (e.g., HPLC gradient, NMR shifts) would need to be optimized for each analog. |
Conclusion: A Holistic View of Purity
Assessing the purity of synthesized this compound is a critical step in ensuring the success of subsequent synthetic endeavors. A multi-technique approach, combining the separative power of HPLC with the structural insights from NMR, the stability information from thermal analysis, and the stoichiometric verification from elemental analysis, provides a comprehensive and reliable assessment of purity. While specific, validated protocols for this exact compound are not always readily available in the public domain, the principles and illustrative data presented in this guide provide a solid framework for developing and implementing a robust quality control strategy in your laboratory.
References
- 1. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Dichlorophenyldiazonium Tetrafluoroborate
For the modern researcher, scientist, and drug development professional, the synthesis and application of energetic compounds like 3,5-Dichlorophenyldiazonium tetrafluoroborate are pivotal. However, the lifecycle of such a reagent does not end upon its successful use in a reaction. A deep and actionable understanding of its proper disposal is not merely a regulatory necessity but a cornerstone of a robust safety culture. This guide provides a detailed, scientifically-grounded protocol for the safe and effective disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical step.
The inherent reactivity of diazonium salts, while synthetically useful, presents significant hazards if not managed correctly.[1] These compounds are often thermally unstable and can be sensitive to shock, friction, heat, and light, with the potential for explosive decomposition.[2][3][4] The tetrafluoroborate anion in the title compound imparts greater stability compared to other diazonium salts like chlorides, often allowing for its isolation as a solid.[5][6] Nevertheless, it must be treated with the utmost respect and a clear, validated disposal plan is essential.
This document outlines a two-stage disposal process: first, the chemical deactivation (quenching) of the diazonium salt to a less hazardous form, and second, the disposal of the resulting waste stream in compliance with institutional and regulatory standards.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough understanding of the hazards is paramount. The primary risks associated with this compound are its potential for explosive decomposition and its classification as a substance that causes severe skin burns and eye damage.[5][7][8]
Table 1: Hazard Profile and Required PPE
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Explosive Potential | Diazonium salts are energetic compounds, sensitive to heat, light, friction, and shock.[2][3] Dusts may form explosive mixtures with air.[9] | Blast shield (especially when handling solids), flame-resistant lab coat. |
| Skin Corrosion/Irritation | Causes severe skin burns.[5] | Chemical-resistant gloves (e.g., nitrile, inspected before use).[10] |
| Serious Eye Damage | Causes severe eye damage.[5][8] | Chemical splash goggles and a full-face shield.[9] |
| Inhalation Hazard | Dust inhalation should be avoided.[10] | Particulate dust filter respirator.[9] |
All handling and disposal operations must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[10]
II. Chemical Deactivation: The Core of Safe Disposal
The central principle of safe disposal is the chemical conversion of the reactive diazonium group into a more stable functionality. The most reliable and widely recommended method for this is reductive deamination. This process removes the diazo group (-N₂⁺) and replaces it with a hydrogen atom, converting the diazonium salt into 3,5-dichlorobenzene.
The quenching agent of choice for this procedure is Hypophosphorous Acid (H₃PO₂) , also known as phosphinic acid.[1][10][11][12] This reagent effectively reduces the diazonium cation, releasing nitrogen gas in a controlled manner.
Objective: To safely and completely reduce residual this compound to 3,5-dichlorobenzene prior to disposal.
Materials:
-
Waste containing this compound (solid or in solution).
-
Hypophosphorous acid (H₃PO₂), 50% aqueous solution.
-
Ice bath.
-
Stir plate and magnetic stir bar.
-
Appropriately sized Erlenmeyer flask or beaker (at least 5 times the volume of the waste solution).
-
pH paper or pH meter.
-
Sodium bicarbonate (NaHCO₃) for neutralization.
Step-by-Step Methodology:
-
Preparation and Pre-Cooling:
-
Place the reaction flask in an ice bath and allow it to cool to 0-5 °C. This low temperature is critical to manage the exothermic nature of the quenching reaction and to prevent the uncontrolled thermal decomposition of the diazonium salt.[2][13]
-
If quenching a solid, first dissolve it in a minimal amount of cold water or a suitable solvent in the reaction flask, ensuring the temperature does not rise above 5 °C.
-
-
Slow Addition of Quenching Agent:
-
Slowly, and with continuous stirring, add the 50% hypophosphorous acid solution dropwise to the cold waste mixture. A general rule is to use a 2-3 fold molar excess of H₃PO₂ relative to the estimated amount of diazonium salt.
-
Causality: The slow, controlled addition is crucial. A rapid addition can lead to a sudden, vigorous evolution of nitrogen gas and a dangerous increase in temperature, potentially initiating explosive decomposition.[13] The reaction produces nitrogen gas, so ensure the system is not sealed and can vent safely into the fume hood.[9][10]
-
-
Controlled Reaction:
-
Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for at least one hour.
-
Subsequently, allow the mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-6 hours, or overnight) to ensure the reduction is complete.
-
-
Verification of Complete Deactivation (Recommended):
-
Before proceeding, it is best practice to verify that all the diazonium salt has been destroyed. This can be done by taking a small aliquot of the reaction mixture and performing a coupling reaction with an alkaline solution of 2-naphthol. The absence of a bright orange or red azo dye formation indicates the absence of the diazonium salt.
-
Alternatively, for more rigorous verification, IR spectroscopy can be used to confirm the disappearance of the characteristic N≡N stretch of the diazonium salt, typically found in the 2200-2300 cm⁻¹ region.[13]
-
-
Neutralization:
-
Once deactivation is complete, the resulting acidic solution must be neutralized. Slowly add a saturated solution of sodium bicarbonate or sodium carbonate with stirring. Be prepared for gas (CO₂) evolution.
-
Continue adding the base until the pH of the solution is between 6 and 8. Verify with pH paper or a calibrated pH meter.
-
-
Final Disposal:
-
The neutralized aqueous waste, now containing 3,5-dichlorobenzene and phosphate/phosphite salts, should be transferred to a properly labeled hazardous waste container.
-
This material must be disposed of as hazardous waste through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.[8][9] Do not pour it down the drain.[10]
-
III. Disposal Workflow and Emergency Preparedness
A clear visual representation of the disposal workflow ensures that the procedural logic is easily understood and followed.
Caption: Disposal workflow for this compound.
In the event of a spill, immediate and correct action is vital to mitigate risk.
-
Alert Personnel: Immediately alert everyone in the vicinity.
-
Evacuate: If the spill is large or if there is significant dust, evacuate the immediate area.
-
Control Ignition Sources: Remove all sources of ignition.[9]
-
Containment (for small spills):
-
Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Use dry clean-up procedures to avoid generating dust.[9] Do not add water directly to the spilled solid.
-
Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.[9] Use non-sparking tools and plastic spatulas.[4][9]
-
-
Decontamination: Decontaminate the area of the spill as directed by your institution's safety protocols.
-
Reporting: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
By adhering to this comprehensive, scientifically-backed disposal guide, researchers can ensure they are not only compliant with regulations but are actively fostering a culture of safety and responsibility within the laboratory. The principles of controlled chemical deactivation are paramount, transforming a potentially hazardous waste stream into a manageable one, thereby protecting personnel and the environment.
References
- 1. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Waste Stream Recycling within Diazotizations - ChemistryViews [chemistryviews.org]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. lkouniv.ac.in [lkouniv.ac.in]
- 13. researchgate.net [researchgate.net]
A Researcher's Essential Guide to Handling 3,5-Dichlorophenyldiazonium Tetrafluoroborate
For the modern researcher, pushing the boundaries of science requires not only innovation but also an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of 3,5-Dichlorophenyldiazonium tetrafluoroborate, a valuable yet hazardous intermediate in organic synthesis. Moving beyond mere procedural lists, we delve into the causality behind each recommendation, empowering you to work with confidence and precision.
Understanding the Risks: The Nature of Diazonium Salts
This compound belongs to the family of aryldiazonium salts. The diazonium group (–N₂⁺) is an excellent leaving group, readily displaced to evolve nitrogen gas[1][2][3]. This reactivity is harnessed in crucial transformations like the Sandmeyer, Schiemann, and azo coupling reactions[1][2][4][5]. However, this inherent reactivity also presents significant hazards. Diazonium salts are high-energy materials that can be sensitive to heat, shock, and light, with the potential for explosive decomposition[5][6][7]. While the tetrafluoroborate anion generally imparts greater stability compared to other counter-ions like chlorides, caution remains paramount[2][5][8][9].
This compound is classified as a corrosive solid that causes severe skin burns and eye damage[10][11][12][13]. Inhalation of dust or contact with skin and eyes must be strictly avoided[10][14]. Furthermore, upon decomposition, it can release toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and hydrogen fluoride[10].
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component is selected to mitigate specific, identified risks.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Provides comprehensive protection against splashes and airborne particles, safeguarding against severe eye damage.[10][12] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC or nitrile) with a protection class of at least 3 (breakthrough time >60 minutes).[10] | Protects against direct skin contact, which can cause severe chemical burns.[10][11][13] The choice of material should be based on the specific solvents being used. |
| Body Protection | Flame-retardant lab coat, overalls, and a PVC apron.[10] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (type P3) is required when handling the powder outside of a certified chemical fume hood.[10][12] | Prevents inhalation of the fine powder, which can cause respiratory tract irritation and other health effects. |
Operational Plan: A Step-by-Step Laboratory Protocol
This protocol outlines the essential steps for safely weighing and dissolving this compound for use in a chemical reaction.
Pre-Handling Checklist:
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical or foam) are readily accessible and operational.
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning any work.[10][11][14]
-
Prepare Work Area: All manipulations of the solid chemical must be performed within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and free of clutter.
-
Assemble Materials: Have all necessary glassware, spatulas, and reagents prepared and within reach inside the fume hood to minimize movement and potential for spills.
Weighing and Dispensing Workflow:
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Steps:
-
Don Full PPE: Before approaching the chemical, put on all required personal protective equipment as detailed in the table above.
-
Transfer to Weighing Vessel: Inside the fume hood, carefully use a clean, dry spatula to transfer the required amount of this compound from its storage container to a tared weighing vessel. Avoid generating dust by handling the solid gently.
-
Close Primary Container: Immediately and securely close the main storage container.
-
Transfer to Reaction Flask: Carefully add the weighed solid to the reaction flask.
-
Rinse Weighing Vessel: Rinse the weighing vessel with the reaction solvent and transfer the rinse to the reaction flask to ensure a complete transfer of the reagent.
-
Proceed with Reaction: Once the solid is securely in the reaction vessel, proceed with the addition of other reagents as per your experimental protocol.
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical component of the handling process to ensure the safety of all laboratory personnel and to maintain environmental compliance.
Waste Streams:
-
Solid Waste: This includes any residual this compound, contaminated weighing paper, and disposable lab supplies (e.g., pipette tips).
-
Liquid Waste: This includes any reaction mixtures containing the diazonium salt and any solvent used for decontamination.
-
Contaminated PPE: This includes used gloves, disposable aprons, and any other PPE that has come into contact with the chemical.
Disposal Protocol:
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated satellite accumulation area away from incompatible materials, particularly oxidizing agents.[10]
-
-
Liquid Waste:
-
Quench any unreacted diazonium salt in the reaction mixture before disposal. A common method is the addition of an aqueous solution of hypophosphorous acid (H₃PO₂).[6]
-
Collect the quenched liquid waste in a labeled hazardous waste container.
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical. Use an appropriate solvent, and collect the rinsate as hazardous liquid waste.
-
Wipe down the work surface in the fume hood with a suitable solvent and cleaning agent.
-
-
PPE Disposal:
-
Carefully remove and dispose of all contaminated PPE in the designated solid hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.
-
All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[10] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, ensuring both personal safety and the integrity of their work.
References
- 1. byjus.com [byjus.com]
- 2. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound (CAS: 350-67-4) - Career Henan Chemical Co. [coreychem.com]
- 6. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 3,5-二氯苯基重氮四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound | C6H3BCl2F4N2 | CID 9816663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. store.sangon.com [store.sangon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
